6-Fluoroquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEXQMHPXCXPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694642 | |
| Record name | 6-Fluoroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-03-2 | |
| Record name | 6-Fluoro-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Fluoroquinolin-3-ol
Abstract
This technical guide provides an in-depth exploration of a robust synthetic pathway and a detailed characterization framework for 6-fluoroquinolin-3-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry. As derivatives of the quinoline family, specifically fluoroquinolones, continue to be a cornerstone of antibacterial drug discovery, understanding the synthesis and analytical confirmation of novel core structures is paramount for researchers and drug development professionals.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the proposed synthesis, providing field-proven protocols for execution, and establishing a self-validating system for structural confirmation through modern spectroscopic techniques. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Fluoroquinolinol Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably the quinolone and fluoroquinolone classes of antibiotics.[2] The introduction of a fluorine atom, particularly at the C6 position, is a well-established strategy to enhance antibacterial potency and modulate pharmacokinetic properties. Furthermore, the hydroxyl group at the C3 position offers a versatile handle for subsequent chemical modification, allowing for the exploration of new chemical space and the development of next-generation therapeutic agents, including potential anticancer and antimicrobial hybrids.[1]
The synthesis of specifically substituted quinolines, such as this compound, requires a carefully considered strategy to control regiochemistry. This guide proposes a practical and efficient synthetic route based on the acid-catalyzed cyclization of an N-arylamino alcohol, a method known for its reliability in constructing the quinolin-3-ol moiety. The subsequent characterization section establishes a rigorous analytical workflow to unequivocally confirm the identity, structure, and purity of the target compound.
Proposed Synthesis of this compound
The selected synthetic strategy involves a two-step process starting from commercially available 4-fluoroaniline. This approach is predicated on an initial nucleophilic addition to an epoxide, followed by an acid-catalyzed cyclization and aromatization. This pathway is advantageous due to the accessibility of starting materials and the robustness of the cyclization step.
Synthetic Pathway Overview
The overall transformation from 4-fluoroaniline to this compound is depicted below. The key steps are the formation of the C-N bond and the subsequent intramolecular cyclization to build the heterocyclic ring system.
Caption: Proposed two-step synthesis of this compound.
Mechanistic Considerations and Rationale
-
Step 1: Nucleophilic Ring-Opening: The synthesis commences with the reaction between the nucleophilic nitrogen of 4-fluoroaniline and the electrophilic carbon of glycidol. This reaction proceeds via an SN2 mechanism, where the aniline attacks one of the epoxide carbons. The use of a protic solvent or mild heating can facilitate this step. The regioselectivity of the attack typically favors the least substituted carbon of the epoxide, leading to the desired 1-aminopropane-2,3-diol intermediate.
-
Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization: Polyphosphoric acid serves as both a powerful dehydrating agent and a catalyst for the intramolecular electrophilic substitution required for cyclization. The reaction likely proceeds through the following sequence:
-
Protonation of one of the hydroxyl groups of the diol intermediate by PPA, forming a good leaving group (water).
-
Dehydration to form a carbocation or a related electrophilic species.
-
Intramolecular electrophilic attack of this species onto the electron-rich aromatic ring of the fluorophenyl group. The cyclization is directed to the ortho position relative to the activating amino group.
-
A subsequent oxidation and dehydration sequence, driven by the high temperature and the reaction medium, results in the formation of the stable, aromatic quinoline ring system.
-
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
-
4-Fluoroaniline (99%)
-
Glycidol (96%)
-
Polyphosphoric acid (PPA)
-
Isopropanol (IPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Protocol:
Step 1: Synthesis of 1-((4-Fluorophenyl)amino)propane-2,3-diol
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1.0 eq) and isopropanol (approx. 3 mL per gram of aniline).
-
Stir the mixture until the aniline is fully dissolved.
-
Add glycidol (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, pre-heat polyphosphoric acid (approx. 10 g per gram of crude intermediate) to 120 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Slowly and carefully add the crude 1-((4-fluorophenyl)amino)propane-2,3-diol from Step 1 to the hot PPA with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, increase the temperature of the reaction mixture to 180-190 °C and maintain for 3-4 hours.
-
Cool the thick, dark mixture to below 100 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
For further purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is critical. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive structural analysis.[3][4]
Overall Characterization Workflow
Caption: Standard workflow for purification and characterization.
Expected Spectroscopic Data
The following table summarizes the predicted data for this compound based on its structure and data from analogous compounds.
| Technique | Parameter | Expected Observation | Interpretation |
| Mass Spec. | Molecular Formula | C₉H₆FNO | |
| (ESI+) | [M+H]⁺ | m/z 164.0506 | Confirms molecular weight and elemental composition. |
| IR Spec. | O-H Stretch | ~3400-3200 cm⁻¹ (broad) | Presence of the hydroxyl group.[5] |
| C=N/C=C Stretch | ~1620-1500 cm⁻¹ (multiple) | Aromatic quinoline ring vibrations. | |
| C-F Stretch | ~1250-1150 cm⁻¹ (strong) | Presence of the carbon-fluorine bond. | |
| ¹H NMR | Chemical Shift (δ) | ~9.0-7.0 ppm | Aromatic and hydroxyl protons. |
| (400 MHz, DMSO-d₆) | H2, H4, H5, H7, H8 | 5 distinct signals | Confirms the quinoline core and substitution pattern. |
| OH | Broad singlet, variable δ | Exchangeable hydroxyl proton. | |
| ¹³C NMR | Chemical Shift (δ) | ~165-110 ppm | 9 distinct carbon signals. |
| (100 MHz, DMSO-d₆) | C6 | Large ¹JCF coupling (~250 Hz) | Directly confirms the position of the fluorine atom. |
| ¹⁹F NMR | Chemical Shift (δ) | Characteristic shift | Confirms the fluorine environment. |
Detailed Spectroscopic Interpretation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula. The calculated exact mass for the protonated molecule [C₉H₆FNO + H]⁺ is 164.0506. An experimental value within ±5 ppm of this theoretical value provides strong evidence for the compound's identity.
-
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of an O-H stretching vibration from the hydroxyl group.[5] The presence of sharp peaks in the 1620-1500 cm⁻¹ "fingerprint" region corresponds to the C=C and C=N bond stretching within the aromatic quinoline core. A strong, distinct peak around 1200 cm⁻¹ is indicative of the C-F bond stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: In a solvent like DMSO-d₆, five distinct signals are expected in the aromatic region (approx. 7.0-9.0 ppm) for the five protons on the quinoline ring. The protons H5 and H7 will appear as doublet of doublets due to coupling with both the adjacent proton and the fluorine atom (³JHF and ⁴JHF respectively). The H2 and H4 protons, flanking the hydroxyl group, will likely appear as singlets or narrow doublets. The OH proton will be a broad singlet whose chemical shift can vary with concentration and temperature.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The most informative signal is for C6, the carbon directly attached to fluorine. It will appear as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. The C5 and C7 carbons will also appear as doublets with smaller two-bond couplings (²JCF). This coupling pattern is definitive proof of the fluorine's location at the C6 position.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance, likely a multiplet due to couplings to H5 and H7. This provides further confirmation of the fluorine's chemical environment.
-
Protocols for Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
MS: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).
-
IR: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[6]
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. By employing a reliable synthetic strategy based on an epoxide ring-opening and subsequent acid-catalyzed cyclization, researchers can access this valuable heterocyclic intermediate. The detailed characterization workflow, leveraging the combined power of MS, IR, and multi-nuclear NMR, provides a robust framework for unequivocal structural verification. The principles and protocols described herein are designed to empower researchers in medicinal chemistry and drug development to confidently synthesize and validate this and other related fluoroquinolinol scaffolds, paving the way for future discoveries.
References
Introduction: The Strategic Importance of 6-Fluoroquinolin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-3-ol
Prepared by: Gemini, Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to antibiotics. The strategic introduction of a fluorine atom can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated quinolines particularly valuable in drug discovery. This compound emerges as a critical building block within this chemical space. Its bifunctional nature—possessing a nucleophilic hydroxyl group for derivatization and a fluorinated aromatic system—positions it as a versatile precursor for novel pharmaceutical candidates.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven experimental protocols for its characterization. Understanding these fundamental properties is paramount for predicting its behavior in biological systems, designing synthetic strategies, and formulating it for preclinical studies.
Molecular Structure and Core Identifiers
The defining features of this compound are the heterocyclic quinoline core, an electron-withdrawing fluorine atom at the C6 position, and a hydroxyl group at the C3 position. The fluorine atom influences the electron density of the entire ring system, impacting its reactivity and pKa. The hydroxyl group introduces polarity and acts as a hydrogen bond donor and acceptor, which is crucial for its solubility and interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 16423-71-3 | PubChem |
| Molecular Formula | C₉H₆FNO | PubChem |
| Molecular Weight | 163.15 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)N=C(C1)O | PubChem |
| InChI Key | JZJFLKRKBUJESO-UHFFFAOYSA-N | PubChem |
Key Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key computed and experimental properties of this compound, which are essential for preliminary assessment in a drug discovery pipeline.
| Physicochemical Property | Value | Significance in Drug Development |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.[1] |
| Topological Polar Surface Area (TPSA) | 42.3 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond, influencing interactions with biological targets.[1] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding.[1] |
| pKa (Predicted) | Acidic: ~7.5-8.5; Basic: ~3.5-4.5 | The molecule is amphoteric. The phenolic hydroxyl group is weakly acidic, while the quinoline nitrogen is weakly basic. This dictates the ionization state at physiological pH (7.4), impacting solubility and transport. |
| Aqueous Solubility (Predicted) | Moderate | The presence of both a hydrophobic core and polar functional groups suggests moderate solubility, which would need experimental verification. |
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. The following spectroscopic techniques are standard for characterizing this compound.
-
¹H NMR Spectroscopy : The aromatic protons will appear in the 7.0-8.5 ppm range. The proton on the carbon bearing the hydroxyl group will have a distinct chemical shift. Coupling with the fluorine atom (⁴J-HF) may be observed for the proton at the C5 position.
-
¹³C NMR Spectroscopy : The spectrum will show nine distinct carbon signals. The carbons directly bonded to fluorine (C6) and oxygen (C3) will show characteristic shifts and C-F coupling will be observed for C6 and adjacent carbons.
-
¹⁹F NMR Spectroscopy : A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) would likely show a prominent molecular ion peak [M+H]⁺ at m/z 164.1 or [M-H]⁻ at m/z 162.1.[2] High-resolution mass spectrometry is used to confirm the elemental composition.
-
UV-Vis Spectroscopy : The quinoline chromophore is expected to exhibit strong absorbance in the UV region, typically with multiple bands between 250-350 nm. This property is the basis for quantification via HPLC-UV.
Experimental Protocols for Physicochemical Profiling
The following section details standardized, self-validating protocols for determining the most critical physicochemical properties. The causality behind key steps is explained to ensure robust and reproducible results.
Protocol 1: Aqueous Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility, a gold standard for assessing a compound's dissolution behavior.
References
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Potential Mechanisms of Action of 6-Fluoroquinolin-3-ol
Preamble: Elucidating the Bioactivity of a Core Scaffold
To the researchers, scientists, and drug development professionals delving into the vast chemical space of potential therapeutics, this guide addresses the mechanistic possibilities of this compound. In the absence of extensive direct studies on this specific molecule, we turn to the well-established bioactivities of its core structure: the fluoroquinolone ring system. This document will, therefore, serve as a predictive framework, grounded in the proven actions of structurally related compounds. The fluoroquinolone scaffold is a privileged structure in medicinal chemistry, renowned for its potent antibacterial effects and burgeoning potential in oncology.[1][2][3] Understanding these precedents is paramount to hypothesizing and, ultimately, validating the mechanism of action for this compound.
Part 1: The Antibacterial Potential - A Legacy of DNA Synthesis Inhibition
The hallmark of the fluoroquinolone class is its potent antibacterial activity, a property conferred by the fluorine atom at the C6 position, which enhances both potency and spectrum.[4][5] The primary mode of action is the direct inhibition of bacterial DNA synthesis, a bactericidal effect achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][4][5]
The Dual Targets: DNA Gyrase and Topoisomerase IV
Both DNA gyrase and topoisomerase IV are heterotetrameric enzymes (GyrA₂GyrB₂ and ParC₂ParE₂, respectively) that catalyze the double-strand breakage, passage, and resealing of DNA.[4] This topological manipulation is crucial for relieving the supercoiling stress that arises during DNA replication and transcription.
-
In Gram-negative bacteria , the primary target for fluoroquinolones is DNA gyrase.[1]
-
In Gram-positive bacteria , topoisomerase IV is the principal target.[1]
Fluoroquinolones exert their effect by stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA. This ternary drug-enzyme-DNA complex physically obstructs the progression of the replication fork and transcription machinery, ultimately leading to lethal double-strand DNA breaks.[4]
Visualizing the Antibacterial Mechanism
Caption: Putative antibacterial mechanism of this compound.
Experimental Validation: A Step-by-Step Protocol
To ascertain whether this compound exhibits a similar antibacterial mechanism, a logical cascade of experiments is required.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
-
Procedure:
-
Prepare a serial dilution of this compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli for Gram-negative, S. aureus for Gram-positive).
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration with no visible turbidity.
-
-
Causality: A low MIC value suggests potent antibacterial activity, justifying further mechanistic studies.
Protocol 2: Topoisomerase Inhibition Assay
-
Objective: To directly measure the inhibitory effect of this compound on purified DNA gyrase and topoisomerase IV.
-
Procedure:
-
Utilize commercially available kits containing purified enzyme, supercoiled DNA substrate, and necessary buffers.
-
Incubate the enzyme and substrate with varying concentrations of this compound.
-
Analyze the DNA topology (supercoiled vs. relaxed) using agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the conversion of supercoiled to relaxed DNA.
-
-
Causality: Direct inhibition of these enzymes is a strong indicator of a fluoroquinolone-like mechanism.
Part 2: The Anticancer Frontier - Beyond Bacterial Targets
The therapeutic utility of the fluoroquinolone scaffold is not confined to infectious diseases. Several derivatives have demonstrated promising anticancer activity, operating through mechanisms distinct from their antibacterial counterparts.
Human Topoisomerase II Inhibition
A significant parallel exists between bacterial and human topoisomerases. Certain fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, an enzyme crucial for managing DNA topology during replication and cell division in cancer cells.[6] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[6]
Inhibition of Pyrimidine Biosynthesis
A notable example is the novel anticancer agent NSC 368390, a fluoroquinolone derivative that does not target topoisomerases. Instead, it potently inhibits dihydroorotate dehydrogenase, the fourth enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.[7] This enzymatic blockade depletes the intracellular pools of uridine and cytidine triphosphates, which are essential precursors for RNA and DNA synthesis, thereby leading to cell death.[7]
Signaling Pathway Modulation
The broader quinoline and flavone structures, to which this compound is related, are known to modulate various signaling pathways implicated in cancer progression, such as MAPK, PI3K/AKT/mTOR, and STAT3 signaling.[8][9][10][11][12] These pathways regulate critical cellular processes including proliferation, apoptosis, and angiogenesis.
Visualizing Potential Anticancer Mechanisms
Caption: Potential anticancer mechanisms of this compound.
Experimental Protocols for Anticancer Activity
Protocol 3: In Vitro Cytotoxicity Assay
-
Objective: To assess the dose-dependent cytotoxic effect of this compound on various cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Quantify cell viability using an MTT or similar colorimetric assay.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Causality: A low GI50 value indicates potent anticancer activity and warrants further investigation into the specific mechanism.
Protocol 4: Cell Cycle Analysis
-
Objective: To determine if this compound induces cell cycle arrest.
-
Procedure:
-
Treat cancer cells with this compound at its GI50 concentration for various time points.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cell population using flow cytometry.
-
An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.
-
-
Causality: Cell cycle arrest is a common consequence of DNA damage or replication stress, pointing towards targets like topoisomerase II.
Protocol 5: Dihydroorotate Dehydrogenase (DHODH) Activity Assay
-
Objective: To directly measure the inhibition of DHODH by this compound.
-
Procedure:
-
Use a commercially available DHODH assay kit that measures the reduction of a substrate (e.g., DCIP) spectrophotometrically.
-
Incubate purified DHODH with varying concentrations of this compound.
-
Measure the rate of substrate reduction.
-
A decrease in the reaction rate indicates inhibition.
-
-
Causality: Direct inhibition of DHODH would classify this compound as a pyrimidine synthesis inhibitor.
Quantitative Data Summary
| Compound Class/Derivative | Target(s) | Typical Potency (MIC/IC₅₀/GI₅₀) | Primary Effect |
| Fluoroquinolones (Antibacterial) | DNA Gyrase, Topoisomerase IV | MICs as low as 0.18 µM[1] | Bactericidal |
| Fluoroquinolone Derivatives (Anticancer) | Topoisomerase II | Mean GI₅₀ values of 2.45-9.06 µM[6] | Cytotoxic, Apoptotic |
| NSC 368390 (Anticancer) | Dihydroorotate Dehydrogenase | 99.9% cell kill at 25-75 µM[7] | Cytotoxic, Apoptotic |
Concluding Remarks and Future Directions
This guide has laid out a scientifically-grounded roadmap for investigating the mechanism of action of this compound. By leveraging the extensive knowledge base of the broader fluoroquinolone class, we can formulate precise hypotheses and design targeted experiments. The initial steps should involve broad-spectrum screening for both antibacterial and anticancer activity. Positive hits in either domain would then trigger the more specific mechanistic assays detailed herein. The journey from a novel chemical entity to a potential therapeutic is a rigorous one, but it begins with a deep understanding of the possible biological interactions of its core structure.
References
- 1. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin suppresses the growth of colon cancer cells by inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergent Therapeutic Potential of 6-Fluoroquinolin-3-ol Derivatives: A Technical Guide for Drug Discovery
This in-depth technical guide explores the synthesis, biological evaluation, and therapeutic promise of 6-fluoroquinolin-3-ol derivatives. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this emerging class of compounds, navigating from synthetic pathways to detailed protocols for assessing their biological activity. While much of the existing research has centered on the closely related 6-fluoroquinolone-3-carboxylic acids, this guide will also extrapolate the potential of the 3-ol scaffold, grounded in the principles of bioisosteric replacement, to illuminate new avenues for drug discovery.
Introduction: The Quinoline Scaffold and the Significance of Fluorine and Hydroxyl Moieties
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological potency.[3] This guide focuses on the specific subclass of this compound derivatives, a promising but relatively underexplored area of research.
The replacement of the commonly found 3-carboxylic acid group with a hydroxyl group represents a significant bioisosteric modification.[4][5] This substitution can profoundly alter the physicochemical properties of the molecule, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target interactions.[6][7] Understanding the implications of this bioisosteric switch is crucial for the rational design of novel this compound derivatives with enhanced therapeutic properties.
Synthetic Pathways: From Precursor to Final Compound
The synthesis of this compound derivatives typically commences with the preparation of the key intermediate, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This precursor is accessible through well-established synthetic routes.
Synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
A common and efficient method for the synthesis of this precursor involves the cyclocondensation of a substituted aniline with a malonic acid derivative.[8][9]
Protocol 1: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heating: Heat the reaction mixture at 130-140°C for 2 hours.
-
Cyclization: Cool the mixture and add diphenyl ether as a high-boiling solvent. Heat the mixture to 250°C for 30 minutes to induce cyclization.
-
Isolation: Cool the reaction mixture and add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and dry to obtain the ethyl ester of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid to precipitate the final product.
Diagram 1: General Synthetic Scheme for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
Caption: Synthetic pathway to the key precursor.
Proposed Synthesis of this compound Derivatives
With the 3-carboxylic acid precursor in hand, the synthesis of the target 3-ol derivatives can be envisioned through a reduction of the carboxylic acid functionality.
Hypothetical Protocol 2: Reduction to this compound
-
Esterification: Protect the carboxylic acid group of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a methyl or ethyl ester.
-
Reduction: Treat the resulting ester with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature.
-
Work-up: Quench the reaction carefully with water and an aqueous base to hydrolyze the aluminum salts and isolate the desired this compound.
Note: This proposed synthesis is hypothetical and would require optimization of reaction conditions to achieve good yields and avoid side reactions.
Biological Activities and Mechanisms of Action
While direct experimental data on this compound derivatives is scarce, the extensive research on their 3-carboxylic acid counterparts provides a strong foundation for predicting their potential biological activities.
Antimicrobial Activity
Fluoroquinolones are renowned for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[11]
Structure-Activity Relationship (SAR) Insights:
-
The 6-fluoro substituent is crucial for potent antibacterial activity and penetration into bacterial cells.[12]
-
The 3-carboxylic acid group is a key pharmacophore that interacts with the enzyme-DNA complex.[12] The bioisosteric replacement with a 3-hydroxyl group could alter this interaction, potentially leading to a modified spectrum of activity or a different mechanism of action. The hydroxyl group can still participate in hydrogen bonding, a key interaction in many drug-receptor binding events.[4]
Protocol 3: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method) [13]
-
Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Representative Antibacterial Activity of 6-Fluoroquinolone-3-carboxylic Acid Derivatives
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | 0.008 - 0.06 | [14] |
| Ciprofloxacin | S. aureus | 0.12 - 1.0 | [14] |
| Norfloxacin | E. coli | 0.03 - 0.25 | [15] |
| Levofloxacin | S. pneumoniae | 0.5 - 2.0 | [11] |
Anticancer Activity
Numerous quinoline and fluoroquinolone derivatives have demonstrated significant anticancer activity.[16][17] Their mechanisms of action in cancer cells are often multifactorial and can include:
-
Topoisomerase II Inhibition: Similar to their antibacterial mechanism, some fluoroquinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[11][18]
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest, typically at the S and G2/M phases, preventing cancer cell proliferation.[11][18]
-
Induction of Apoptosis: Fluoroquinolones can trigger programmed cell death through various signaling pathways, including the p53/Bax/Bcl-2 pathway.[19]
-
Inhibition of Angiogenesis and Metastasis: Some derivatives have been shown to inhibit the formation of new blood vessels and the spread of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9).[12]
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay) [15][20][21]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Diagram 2: Potential Anticancer Mechanisms of this compound Derivatives
Caption: Multifaceted anticancer mechanisms.
Potential Neuroprotective Activity
The quinoline scaffold is present in several compounds with neuroprotective properties.[1][2][22] The proposed mechanisms for the neuroprotective effects of quinoline derivatives include:
-
Antioxidant Activity: Some derivatives can scavenge free radicals and reduce oxidative stress, a key factor in neurodegenerative diseases.[2][16]
-
Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT) can be beneficial in conditions like Alzheimer's and Parkinson's disease.[2]
While there is no direct evidence for the neuroprotective activity of this compound derivatives, their structural similarity to other neuroactive quinolines suggests that this is a promising area for future investigation.
Future Directions and Conclusion
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. While this guide has drawn heavily on the extensive literature of the corresponding 3-carboxylic acid analogs, it underscores the significant potential for discovering new biological activities through bioisosteric modification.
Future research should focus on:
-
Developing efficient and scalable synthetic routes to a variety of this compound derivatives.
-
Conducting comprehensive in vitro and in vivo evaluations to determine their antimicrobial, anticancer, and neuroprotective profiles.
-
Elucidating the precise mechanisms of action of these novel compounds to guide further optimization.
-
Investigating the structure-activity relationships to identify key structural features that govern their biological activity.
References
- 1. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: A Framework for Determining the In Vitro Antibacterial Spectrum of 6-Fluoroquinolin-3-ol
Executive Summary
Quinolone derivatives represent a cornerstone of antibacterial chemotherapy, with fluoroquinolones being particularly valued for their broad-spectrum activity.[1] This technical guide focuses on 6-Fluoroquinolin-3-ol, a core scaffold within this critical class of antibiotics. While extensive data exists for complex, multi-substituted fluoroquinolones, this document provides a foundational framework for the comprehensive evaluation of the intrinsic antibacterial properties of this compound. We delineate the established mechanism of action for fluoroquinolones, provide detailed, self-validating protocols for determining its in vitro antibacterial spectrum, and present a logical structure for the interpretation and presentation of resulting data. This guide is intended to serve as a practical resource for researchers initiating the characterization of this and similar quinolone-based compounds.
Introduction: The Quinoline Core and the Promise of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1][2] The introduction of a fluorine atom at the C-6 position was a pivotal moment in the evolution of quinolone antibiotics, giving rise to the fluoroquinolone class. This modification significantly enhances antibacterial potency and broadens the spectrum of activity.[3]
This compound is a fundamental structure within this class. Understanding its intrinsic activity against a diverse panel of pathogenic bacteria is the first step in evaluating its potential as a therapeutic agent or as a precursor for the development of next-generation antibiotics. This guide provides the essential scientific framework for conducting such an evaluation, emphasizing methodological rigor and mechanistic understanding.
The Core Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[][5] This dual-targeting capability is a key reason for their broad-spectrum activity. The specific primary target often depends on the bacterial type.
-
In Gram-Negative Bacteria: The primary target is typically DNA gyrase (Topoisomerase II) .[6][7] This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[6] By binding to the DNA-gyrase complex, this compound would stabilize DNA strand breaks, effectively stalling the replication fork and triggering a cascade of events leading to cell death.[8]
-
In Gram-Positive Bacteria: The primary target is generally Topoisomerase IV .[][5] This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated DNA, leading to a lethal disruption of cell division.[6]
The interaction forms a ternary complex consisting of the drug, the enzyme, and the bacterial DNA, which ultimately blocks the progress of the replication fork and induces cell death.[8]
Caption: Mechanism of this compound targeting bacterial topoisomerases.
Characterizing the In Vitro Antibacterial Spectrum
The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a clinically relevant panel of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
The following table structure should be used to collate the experimentally determined data. A comprehensive evaluation should include representatives from both Gram-positive and Gram-negative species, including drug-resistant strains where applicable.
| Bacterial Species | Strain ID (e.g., ATCC) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | ||
| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | ||
| Streptococcus pneumoniae | ATCC 49619 | Positive | ||
| Enterococcus faecalis | ATCC 29212 | Positive | ||
| Escherichia coli | ATCC 25922 | Negative | ||
| Klebsiella pneumoniae | ATCC 700603 | Negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||
| Acinetobacter baumannii | ATCC 19606 | Negative |
Note: This table is a template. Values for this compound must be determined experimentally using the protocols outlined below.
Experimental Methodologies: A Self-Validating System
Adherence to standardized protocols is critical for generating reproducible and trustworthy data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Materials
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect bacterial growth.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. The causality here is critical: a standardized inoculum ensures that the MIC value is not skewed by an unusually high or low bacterial load.
-
Protocol 1: Broth Microdilution for MIC Determination
This is the most common method for determining MIC values.
-
Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound working solution to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (from step 4.1.2) to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Caption: Standardized workflow for MIC and MBC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically corresponding to ≤1-2 colonies).
Conclusion and Future Directions
This guide provides the essential, field-proven methodologies required to conduct a thorough in vitro evaluation of the antibacterial spectrum of this compound. By rigorously determining the MIC and MBC values against a diverse panel of bacterial pathogens, researchers can establish a foundational dataset. This data is the critical first step in the drug development pipeline, informing structure-activity relationship (SAR) studies for the synthesis of more potent derivatives[10][11][12], guiding further toxicological assessments, and ultimately determining the potential clinical utility of this important fluoroquinolone core.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. youtube.com [youtube.com]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 6-Fluoroquinolin-3-ol: A Technical Guide to Target Identification and Validation
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] 6-Fluoroquinolin-3-ol, a member of the fluoroquinolone family, possesses a unique structural framework that suggests a therapeutic potential extending beyond its presumed antibacterial properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the potential therapeutic targets of this compound. We delve into the scientific rationale for investigating this molecule's efficacy in oncology, focusing on the inhibition of critical enzymes such as human topoisomerase II and dihydroorotate dehydrogenase (hDHODH), as well as its potential to modulate oncogenic microRNA pathways. This document outlines detailed, field-proven methodologies for target validation, from initial enzymatic assays to robust cell-based and preclinical in vivo models, equipping research teams with the necessary framework to rigorously evaluate and unlock the therapeutic promise of this compound.
Introduction: The Quinoline Core and the Promise of this compound
The quinoline ring system is a versatile heterocyclic scaffold that has been a cornerstone of drug discovery for decades. Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimalarial, antibacterial, and anticancer effects.[2][3] The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class, is known to enhance potency and modulate biological activity.[4] this compound (which exists in tautomeric equilibrium with 6-fluoro-1H-quinolin-4-one) features this key fluorine substituent, alongside a hydroxyl group at the C-3 position, which is critical for the biological activity of many quinolone derivatives.[5][6]
While the primary targets of antibacterial fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, there is a growing body of evidence indicating that structural modifications can shift their activity towards eukaryotic targets, opening up new therapeutic avenues, particularly in oncology.[4][5][7] This guide hypothesizes and provides a detailed validation framework for three high-potential therapeutic targets for this compound outside of its antibacterial role.
Hypothesized Therapeutic Targets:
-
Human Topoisomerase II (Topo II): A critical enzyme in managing DNA topology during replication and transcription, and a validated target for numerous anticancer drugs.[8][9]
-
Human Dihydroorotate Dehydrogenase (hDHODH): The rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells.[10][11]
-
MicroRNA-21 (miR-21) Biogenesis: An oncogenic microRNA that is overexpressed in many cancers and promotes tumor growth by silencing tumor suppressor genes.[12][13]
This guide will now proceed to detail the scientific rationale and experimental workflows for validating the interaction of this compound with each of these potential targets.
Target I: Human Topoisomerase II - A Validated Anticancer Target
Scientific Rationale
Human topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[8] Many successful anticancer drugs, such as doxorubicin and etoposide, act as Topo II "poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][7]
Fluoroquinolone derivatives have been reported to possess antitumor activity by poisoning human Topo II.[5][7] The pharmacophore for many quinoline-based Topo II inhibitors includes a planar aromatic ring system capable of DNA intercalation and functional groups that can interact with the enzyme-DNA interface.[8][14][15] The planar quinoline core of this compound fits this requirement. The C-3 hydroxyl and C-4 keto group (in its quinolone tautomer) are crucial for chelating with metal ions and interacting with the Topo II enzyme in its complex with DNA.[7] The fluorine at C-6 can further enhance this activity.[4]
Therefore, it is highly plausible that this compound could act as a human Topoisomerase II inhibitor, making it a prime candidate for anticancer drug development.
Experimental Validation Workflow
The following workflow provides a step-by-step approach to validate this compound as a human Topo II inhibitor.
Caption: Workflow for validating this compound as a Topo II inhibitor.
Causality: The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of purified human Topo II. This biochemical approach isolates the target protein from other cellular components, providing direct evidence of interaction.
Protocol: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibition of this activity is observed as a decrease in the amount of relaxed DNA.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM Spermidine
-
1 mM ATP
-
100 µg/mL BSA
-
0.5 µg supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase IIα (1-2 units)
-
-
Inhibitor Addition: Add varying concentrations of this compound (typically from 0.1 µM to 100 µM) dissolved in DMSO. Include a DMSO-only vehicle control and a known Topo II inhibitor (e.g., etoposide) as a positive control. The final DMSO concentration should not exceed 1%.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1/5 volume of stop buffer/loading dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Quantify the band intensities for supercoiled and relaxed DNA. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).
Causality: Once direct enzyme inhibition is confirmed, the next logical step is to assess the compound's effect in a more complex biological system. Cell-based assays determine if the compound can penetrate the cell membrane, reach its intracellular target, and elicit a cytotoxic effect in cancer cells.
Rationale for Cell Line Selection: The choice of cancer cell lines is critical. It is advisable to use a panel of cell lines from different tumor types (e.g., breast, colon, lung) to assess the breadth of activity.[16][17] For a targeted agent, selecting cell lines with high expression levels of the target (Topo II) is logical. For example, MCF-7 (breast cancer) and HCT116 (colon cancer) are commonly used and well-characterized lines.[18]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Causality: The final validation step before clinical consideration is to evaluate the compound's efficacy and safety in a living organism. In vivo models, such as xenografts, provide a systemic context, incorporating factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and the tumor microenvironment.[19][20]
Protocol: Human Tumor Xenograft Model in Immunodeficient Mice
-
Model Selection: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[20][21] For initial studies, cell line-derived xenografts (CDX) using lines like MCF-7 (breast) or HCT116 (colon) are appropriate.[10][22][23] Patient-derived xenografts (PDX), which better recapitulate the original tumor's heterogeneity, can be used for more advanced studies.[4][19][24][25][26]
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection.[27][28][29][30] The control group receives the vehicle alone. Dosing schedules can vary (e.g., daily, twice weekly).
-
Efficacy Monitoring: Measure tumor volumes 2-3 times per week using the formula: Volume = (Length × Width²)/2.[1][7][31][32][33] Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). At the endpoint, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.[1][7][31]
Target II: Human Dihydroorotate Dehydrogenase (hDHODH)
Scientific Rationale
Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[10][11] While most normal cells can utilize the salvage pathway for pyrimidine synthesis, rapidly proliferating cells, including cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway.[10] Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest at the S-phase and subsequent cell death.[11] This makes hDHODH a compelling and selective target for anticancer and anti-inflammatory therapies.
Several quinoline derivatives have been identified as potent inhibitors of hDHODH.[2][3][20][26] The pharmacophore for these inhibitors often includes a carboxylic acid moiety, which is present in the tautomeric form of this compound (6-fluoro-4-hydroxyquinoline-3-carboxylic acid), and a planar ring system.[11][34][35] These features suggest that this compound could effectively bind to the ubiquinone-binding site of the hDHODH enzyme.
Experimental Validation Workflow
References
- 1. dovepress.com [dovepress.com]
- 2. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 343-10-2 [m.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. repo.uni-hannover.de [repo.uni-hannover.de]
- 8. Identification of Leads as Topoisomerase-II Inhibitors Using Pharmacophore Mapping, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenograft.org [xenograft.org]
- 11. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brainlife.org [brainlife.org]
- 15. scispace.com [scispace.com]
- 16. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 23. altogenlabs.com [altogenlabs.com]
- 24. Patient-derived xenograft models: a revolution in colorectal cancer research - ecancer [ecancer.org]
- 25. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 28. cea.unizar.es [cea.unizar.es]
- 29. Video: Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models [jove.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study [arpi.unipi.it]
- 35. physchemres.org [physchemres.org]
The Genesis of a Key Pharmacophore: An In-depth Technical Guide to the Discovery and Development of 6-Fluoroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone scaffold has been a cornerstone of medicinal chemistry for over half a century, leading to the development of a crucial class of antibacterial agents. Within this vast family, the introduction of a fluorine atom at the 6-position and a hydroxyl group at the 3-position of the quinoline ring system has proven to be a pivotal strategy in modulating biological activity. This technical guide delves into the discovery and development history of a key exemplar of this structural motif: 6-Fluoroquinolin-3-ol. We will explore the early pioneering work on quinolone antibacterials that set the stage for its emergence, dissect the fundamental synthetic strategies for its creation, and illuminate its role as a foundational building block for a diverse array of biologically active molecules. This guide will provide researchers and drug development professionals with a comprehensive understanding of the historical context, synthetic methodologies, and therapeutic significance of this important pharmacophore.
The Dawn of the Quinolone Era: A Serendipitous Discovery and Early Pioneers
The story of quinolone antibacterials begins not with a targeted design, but with a serendipitous observation. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine, scientists at Sterling Drug isolated a byproduct with modest antibacterial activity. This "active impurity" was later identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] This discovery spurred a dedicated research program leading to the landmark 1962 publication by George Lesher and his team, which introduced nalidixic acid, the first clinically useful quinolone antibacterial.[1]
However, the historical narrative is more complex than a single discovery. Earlier work by Imperial Chemical Industries (ICI) in the United Kingdom had already explored the antibacterial potential of the quinolone core. A pivotal patent filed by ICI in 1957 (published as GB830832 in 1960) disclosed a range of antibacterial quinolones, including a 6-fluoroquinolone derivative.[1][2] This ICI patent, with Walter Hepworth listed as a key inventor, predates the widely cited discovery of nalidixic acid and highlights the concurrent and independent efforts to harness the therapeutic potential of this chemical class.[1][2]
These early investigations established the fundamental importance of the 4-quinolone-3-carboxylic acid skeleton for antibacterial activity. The subsequent decades witnessed an explosion in research focused on modifying this core structure to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
The Strategic Introduction of Fluorine: A Quantum Leap in Potency
A significant breakthrough in quinolone research was the discovery that the introduction of a fluorine atom at the C-6 position of the quinolone ring dramatically enhanced antibacterial activity.[3] This structural modification led to the development of the first 6-fluorinated quinolone, norfloxacin, which exhibited a much broader spectrum of activity and improved potency compared to its non-fluorinated predecessors.[1]
The profound impact of the 6-fluoro substituent is attributed to several factors:
-
Enhanced DNA Gyrase Inhibition: The primary mechanism of action of quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The electron-withdrawing nature of the fluorine atom is believed to enhance the binding of the quinolone to the enzyme-DNA complex, thereby increasing its inhibitory potency.
-
Improved Cell Penetration: The lipophilic character of the fluorine atom can facilitate the penetration of the drug across the bacterial cell membrane.
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.
This strategic fluorination became a hallmark of the second and subsequent generations of quinolone antibiotics, firmly establishing the 6-fluoroquinolone scaffold as a "privileged" structure in antibacterial drug discovery.
The Significance of the 3-Hydroxy Group: A Modulator of Biological Activity
While the 4-oxo-3-carboxylic acid moiety was initially considered essential for antibacterial activity, further research revealed the diverse biological potential of other substitution patterns on the quinolone ring. The 3-hydroxyquinoline scaffold, in particular, has emerged as a versatile pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The 3-hydroxy group can participate in key hydrogen bonding interactions with biological targets and can also influence the electronic properties of the quinolone ring system. In the context of this compound, the combination of the 6-fluoro and 3-hydroxy substituents creates a unique electronic and steric environment, making it an attractive starting point for the synthesis of novel therapeutic agents.
Synthetic Pathways to this compound: A Chemist's Perspective
The synthesis of this compound and its derivatives generally relies on established methods for quinoline ring construction, followed by functional group manipulations. A common and versatile approach is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent chemical transformations.
Below is a generalized, step-by-step methodology for a plausible synthesis of this compound, based on established quinolone chemistry.
Experimental Protocol: A Representative Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (a precursor to this compound)
This protocol outlines the synthesis of a key intermediate that can be further converted to this compound.
Step 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate
-
To a stirred solution of 4-fluoroaniline (1.0 equivalent) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the intermediate diethyl 2-((4-fluorophenylamino)methylene)malonate.
Step 2: Thermal Cyclization to form the Quinolone Ring
-
Heat the crude intermediate from Step 1 in a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes to effect the cyclization.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis of the Ester
-
Suspend the ethyl ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Step 4: Decarboxylation to 6-Fluoroquinolin-4-ol (a tautomer of this compound)
-
Heat the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid from Step 3 in a high-boiling point solvent or neat at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
The resulting product, 6-fluoroquinolin-4-ol, exists in tautomeric equilibrium with 6-fluoro-1,4-dihydroquinolin-4-one. The 3-hydroxy tautomer is generally less stable.
Diagram of the Synthetic Workflow:
Caption: Generalized synthetic workflow for a precursor to this compound.
Beyond Antibacterials: The Expanding Therapeutic Horizons of this compound Derivatives
While the initial impetus for the development of fluorinated quinolones was their antibacterial prowess, the versatility of the this compound scaffold has led to its exploration in a multitude of other therapeutic areas. The ability to readily modify the core structure has allowed medicinal chemists to fine-tune its properties to interact with a diverse range of biological targets.
Table 1: Emerging Therapeutic Applications of Fluoroquinolone Derivatives
| Therapeutic Area | Target/Mechanism of Action | Representative Examples (Class) |
| Anticancer | Inhibition of topoisomerase II, induction of apoptosis, anti-proliferative effects.[4] | Various novel fluoroquinolone-based compounds.[4] |
| Antiviral | Inhibition of viral replication enzymes. | Certain quinolone derivatives have shown activity against various viruses. |
| Anti-inflammatory | Modulation of inflammatory pathways. | Investigational compounds. |
| Neurodegenerative Diseases | Modulation of targets involved in neurodegeneration. | Research compounds. |
Diagram of the Drug Discovery and Development Pipeline:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GB830832A - New quinolones and therapeutic compositions containing them - Google Patents [patents.google.com]
- 3. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
A Technical Guide to Investigating the Anticancer Potential of 6-Fluoroquinolin-3-ol
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including significant anticancer properties.[1][2] This technical guide presents a structured, multi-phase workflow for the comprehensive investigation of a specific derivative, 6-Fluoroquinolin-3-ol, as a potential anticancer agent. We provide detailed, field-proven protocols for a tiered screening approach, beginning with broad cytotoxicity assessment and progressing to key mechanistic assays, including the evaluation of apoptosis induction and cell cycle disruption. Each experimental phase is grounded in a strong scientific rationale, emphasizing the importance of robust controls for data integrity. Furthermore, this guide discusses the potential modulation of critical oncogenic signaling pathways, such as the PI3K/Akt pathway, and provides templates for data visualization and interpretation. The methodologies and insights contained herein are designed to equip researchers, scientists, and drug development professionals with a rigorous framework for the preclinical evaluation of novel quinoline-based compounds.
Introduction: The Rationale for Investigating Quinoline Scaffolds in Oncology
Quinoline, a heterocyclic aromatic compound, and its derivatives have consistently emerged as promising candidates in the development of new anticancer drugs.[1][3] Their planar structure allows them to function as intercalating agents with DNA, while various substitutions on the quinoline ring enable interaction with a multitude of enzymatic targets.[1][2] The anticancer mechanisms of quinoline derivatives are diverse and potent, encompassing the induction of apoptosis, arrest of the cell cycle, inhibition of angiogenesis, and modulation of key signaling pathways that govern cell proliferation and survival.[3][4][5]
Fluoroquinolones, a subclass characterized by a fluorine substitution, have also garnered significant interest for their potential as repurposed anticancer agents.[6][7] Strategic modifications to the fluoroquinolone core can significantly enhance cytotoxic capabilities and target selectivity.[6][7] The subject of this guide, this compound, combines the foundational quinoline structure with a fluorine atom at the 6-position and a hydroxyl group at the 3-position. While extensive research has been conducted on various fluoroquinolone derivatives for antibacterial activity[8][9][10], the specific anticancer potential of this analogue remains an area ripe for investigation. This guide outlines a logical and efficient pathway to characterize its efficacy and mechanism of action.
Overall Investigative Workflow
A systematic, tiered approach is essential for efficiently evaluating a novel compound. The workflow described herein is designed to progress from a general assessment of biological activity to more specific mechanistic questions. This ensures that resources are focused on compounds that demonstrate promising initial activity.
Caption: Investigative workflow for this compound.
Phase 1: Primary Anticancer Screening - Cytotoxicity Assessment
3.1 Scientific Rationale
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. A robust and high-throughput method is required to screen the compound against a panel of diverse cancer cell lines. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[13][14] By testing a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
3.2 Detailed Protocol: MTT Assay for Cell Viability
-
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO, concentration matched to the highest compound dose) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[12] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
3.3 Data Analysis and Presentation
The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data is then plotted on a dose-response curve to determine the IC50 value.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 21.7 | 1.2 |
| HCT116 | Colon Carcinoma | 11.5 | 0.5 |
| PC3 | Prostate Adenocarcinoma | 35.4 | 2.1 |
Note: Data presented is hypothetical and for illustrative purposes.
Phase 2: Mechanistic Elucidation
If the compound shows promising cytotoxicity (i.e., low micromolar IC50 values), the next logical step is to investigate how it kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). An ideal anticancer agent induces apoptosis.
Apoptosis Induction Assessment
4.1.1 Scientific Rationale
A hallmark of early-stage apoptosis is the translocation of the membrane phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC).[15][17] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[15] Therefore, by co-staining cells with Annexin V-FITC and PI and analyzing them via flow cytometry, we can distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[18]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[18]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
4.1.2 Detailed Protocol: Annexin V/PI Staining for Apoptosis
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[18]
-
Treated and untreated cells
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge at 300 x g for 5 minutes.[19]
-
Washing: Wash cells once with cold 1X PBS and centrifuge again.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.
-
Cell Cycle Analysis
4.2.1 Scientific Rationale
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1] Flow cytometry using a DNA-staining fluorescent dye like Propidium Iodide (PI) is the most common method for cell cycle analysis.[20][21] Since PI stains DNA stoichiometrically, the fluorescence intensity of stained cells is directly proportional to their DNA content.[19][20] This allows for the quantification of cells in the major phases of the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.[20]
4.2.2 Detailed Protocol: Propidium Iodide Staining for Cell Cycle
-
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A to prevent staining of RNA)[19]
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvesting: Harvest approximately 1 × 10^6 cells per sample. Centrifuge and wash once with PBS.[19]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate on ice for at least 30 minutes (or store at 4°C).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[19]
-
Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A.
-
Incubation: Incubate at room temperature for 10-30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, recording at least 10,000 events per sample.[19]
-
4.3 Data Presentation and Interpretation
Results from the cell cycle analysis can be presented in a table showing the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound induces cell cycle arrest at that checkpoint.
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1% | 65.4% | 15.3% | 17.2% |
| 6-FQ-3-ol (IC50) | 18.5% | 25.1% | 10.2% | 46.2% |
Note: Data presented is hypothetical and indicates a G2/M phase arrest.
Phase 3: Potential Signaling Pathway Involvement
5.1 Authoritative Grounding and Hypothesis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[22][23] Its components are frequently altered or over-activated in a wide range of human cancers, making it a prime target for anticancer drug development.[22][24][25] Dysregulation of this pathway contributes to resistance against chemotherapy and radiation.[22] Given that many kinase inhibitors target this pathway and quinoline derivatives are known to interact with kinases, it is a plausible hypothesis that this compound may exert its anticancer effects by modulating PI3K/Akt signaling.[3][4][26] A key event in this pathway is the phosphorylation and activation of Akt, which in turn modulates numerous downstream substrates to promote cell survival and inhibit apoptosis.[22]
5.2 Visualizing the Hypothetical Mechanism
A potential mechanism of action could involve the inhibition of PI3K or Akt itself, preventing the downstream signaling that leads to cell proliferation and survival. A western blot experiment analyzing the phosphorylation status of Akt (p-Akt) and its downstream targets would be the next logical step to validate this hypothesis.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Summary and Future Directions
This guide has outlined a foundational, three-phase strategy for the preclinical investigation of this compound as a novel anticancer agent. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's biological activity.
The hypothetical data presented suggests that this compound could be a moderately potent cytotoxic agent that induces apoptosis via G2/M phase cell cycle arrest. The proposed next steps would be to validate the hypothesized inhibition of the PI3K/Akt signaling pathway through techniques like Western blotting to assess the phosphorylation status of key proteins such as Akt and mTOR. Further studies could also explore its effects on other known quinoline targets, such as topoisomerase enzymes[2][4], and eventually progress to in vivo animal models to evaluate efficacy and safety in a whole-organism context. This structured approach provides a robust framework for advancing promising compounds from initial discovery toward clinical consideration.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The most recent updates on the anticancer potential of fluoroquinolones: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The most recent updates on the anticancer potential of fluoroquinolones: a mini review. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological properties of conjugates between fluoroquinolones and a N3′′-functionalized pyochelin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Preliminary Toxicity Screening of 6-Fluoroquinolin-3-ol
Abstract
This guide provides a comprehensive framework for the preliminary in vitro and in silico toxicity screening of 6-Fluoroquinolin-3-ol, a novel compound within the fluoroquinolone class. The strategic application of a tiered toxicity testing approach is critical in early drug development to identify potential liabilities, mitigate risk, and guide go/no-go decisions before significant resource investment.[1][2] This document details the scientific rationale, step-by-step protocols, and data interpretation for a battery of assays designed to assess cytotoxicity, genotoxicity, cardiotoxicity, and phototoxicity—key risk areas for fluoroquinolone compounds.[3][4][5] By integrating computational modeling with established in vitro methodologies, this guide serves as a practical resource for generating a robust preliminary safety profile of this compound.
Introduction: The Imperative for Early Toxicity De-risking
The development of new chemical entities is a resource-intensive process fraught with high attrition rates, with safety being a primary cause of failure.[6] Therefore, identifying potential toxicities at the earliest stages of preclinical development is paramount.[7] this compound belongs to the fluoroquinolone class of antibacterials, a group known for a range of adverse effects despite its therapeutic efficacy.[8] Class-specific toxicities include phototoxicity, cardiovascular issues related to QT interval prolongation, and genotoxic potential.[3][4][5]
This guide outlines a fit-for-purpose, multi-parametric screening cascade designed to provide an early, decision-enabling dataset for this compound. The approach is aligned with regulatory expectations that encourage a tiered strategy, starting with in vitro and in silico methods to refine and reduce the reliance on later-stage animal testing.[1][9][10]
Phase 1: In Silico & Computational Toxicology Assessment
Before initiating wet-lab experiments, computational tools offer a rapid, cost-effective first pass to flag potential liabilities based on the chemical structure of this compound.[11][12][13] These models use extensive databases to predict toxicity by comparing the compound's structural motifs to those of known toxicants.[11][14][15][16]
-
Rationale: Early in silico assessment helps to prioritize resources, design more efficient in vitro studies, and develop hypotheses about potential mechanisms of toxicity.[11][12]
-
Methodology:
-
Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicity endpoints.[11][12]
-
Employ knowledge-based expert systems (e.g., DEREK Nexus) to identify structural alerts for genotoxicity and other endpoints.
-
Use specific prediction software to assess the likelihood of hERG channel inhibition, a key indicator of cardiotoxicity risk.[16]
-
-
Interpretation: The output is a predictive report highlighting potential areas of concern. Positive signals do not confirm toxicity but strongly indicate the need for targeted in vitro investigation.
Caption: Workflow for in silico toxicity prediction.
Phase 2: In Vitro General Cytotoxicity Screening
The first experimental step is to determine the concentration range at which this compound exerts general toxicity to cells. This is crucial for designing subsequent, more specific assays. The MTT assay is a widely used, reliable colorimetric method for assessing metabolic activity as an indicator of cell viability.[17][18][19]
-
Scientific Rationale: The MTT assay measures the activity of mitochondrial dehydrogenases, which are essential for cellular function.[18] A reduction in this activity is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[17][19][20]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a suitable mammalian cell line (e.g., HepG2 for liver toxicity, Balb/c 3T3 for general cytotoxicity) in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[18][20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance of the solution using a spectrophotometer at approximately 570 nm.[18]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation
| Concentration (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability vs. Control |
| Vehicle Control | 1.250 | 0.085 | 100% |
| 0.1 | 1.245 | 0.091 | 99.6% |
| 1 | 1.210 | 0.088 | 96.8% |
| 10 | 1.050 | 0.075 | 84.0% |
| 50 | 0.630 | 0.050 | 50.4% |
| 100 | 0.210 | 0.030 | 16.8% |
| 500 | 0.055 | 0.015 | 4.4% |
| Hypothetical Data. IC50 ≈ 50 µM |
Phase 3: Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement and a critical step to assess a compound's potential to damage genetic material, which can lead to carcinogenesis or heritable defects.[13] A standard preliminary in vitro battery includes the Ames test for gene mutations and the in vitro micronucleus assay for chromosomal damage.[21][22][23]
Bacterial Reverse Mutation Assay (Ames Test)
-
Scientific Rationale: The Ames test uses specific strains of bacteria (e.g., Salmonella typhimurium, E. coli) that are mutated to be unable to synthesize an essential amino acid (e.g., histidine).[23] The assay detects whether the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[23][24] It is a sensitive method for detecting point mutations.[23] The inclusion of a liver enzyme extract (S9 fraction) mimics mammalian metabolism to detect metabolic activation of mutagens.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare various concentrations of this compound.
-
Exposure: In separate tubes, mix the test compound, the bacterial tester strain, and either a buffer (for -S9 condition) or the S9 metabolic activation mix.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking the specific amino acid).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
In Vitro Micronucleus Assay
-
Scientific Rationale: This assay identifies substances that cause chromosomal damage.[21] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[21] Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Treat a mammalian cell line (e.g., CHO, TK6) with multiple concentrations of this compound, based on the prior cytotoxicity results.
-
Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing cells with micronuclei to be identified as binucleated cells.
-
Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
Harvesting & Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).
-
Scoring: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Caption: A two-pronged approach for in vitro genotoxicity assessment.
Phase 4: Cardiovascular Safety Screening (hERG Assay)
-
Scientific Rationale: Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[25][26] This is a known risk for the fluoroquinolone class, making the hERG assay an essential screening step.[3] The assay directly measures the inhibitory effect of a compound on the hERG channel current.[27]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[28]
-
Assay Preparation: Harvest cells and prepare a cell suspension. Load the cells and test solutions (vehicle, positive control like E-4031, and serial dilutions of this compound) into an automated patch-clamp system (e.g., QPatch).[29][27]
-
Electrophysiology: The system establishes a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[28]
-
Compound Application: The compound is applied to the cells, and the hERG current is recorded to measure the extent of inhibition.[28]
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. An IC50 value is determined from the resulting concentration-response curve.
Data Interpretation
| Parameter | Value | Interpretation |
| hERG IC50 | > 100 µM | Low risk of hERG-mediated cardiotoxicity |
| hERG IC50 | 1 - 10 µM | Moderate risk; requires further investigation |
| hERG IC50 | < 1 µM | High risk; significant liability |
| Hypothetical Interpretation Thresholds |
Phase 5: Phototoxicity Screening
-
Scientific Rationale: Phototoxicity is a light-induced toxic response to a chemical.[30] Certain fluoroquinolones are known to be phototoxic, absorbing UVA light and generating reactive oxygen species that damage cells. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is the validated and regulatory-accepted method for predicting this effect.[30][31][32] The assay compares the cytotoxicity of a compound in the presence and absence of a non-toxic dose of UVA light.[31]
Experimental Protocol: 3T3 NRU Phototoxicity Test
-
Cell Culture: Seed Balb/c 3T3 fibroblasts into two separate 96-well plates and incubate for 24 hours.[30]
-
Treatment: Treat both plates with identical serial dilutions of this compound for 1 hour.[30]
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the second plate in the dark.[31]
-
Incubation: Wash the cells and incubate both plates in fresh medium for another 24 hours.
-
Neutral Red Uptake: Add Neutral Red dye, which is taken up by viable cells. After 3 hours, extract the dye from the cells.[33]
-
Measurement: Measure the absorbance of the extracted dye.
-
Analysis: Calculate the IC50 values for both the irradiated (+UVA) and non-irradiated (-UVA) plates. Determine the Photo-Irritation Factor (PIF) by comparing these two values (PIF = IC50[-UVA] / IC50[+UVA]).
Data Interpretation
| PIF Value | MPE Value | Prediction |
| < 2 | < 0.1 | No Phototoxicity |
| ≥ 2 and < 5 | ≥ 0.1 and < 0.15 | Probable Phototoxicity |
| ≥ 5 | ≥ 0.15 | Phototoxicity |
| Based on OECD TG 432. MPE (Mean Photo Effect) is an alternative calculation method. |
Integrated Risk Assessment & Decision-Making
The data from this screening cascade must be synthesized to form a coherent preliminary risk assessment. No single assay result should be viewed in isolation. The goal is to build a weight-of-evidence case to guide the next steps for this compound.
Caption: Integrated assessment for project progression.
A favorable profile would consist of low cytotoxicity (high IC50), negative results in both genotoxicity assays, a high hERG IC50 value providing a significant safety margin over the projected therapeutic concentration, and no evidence of phototoxicity. Conversely, a confirmed positive finding in a genotoxicity assay or potent hERG inhibition would represent a significant hurdle, potentially leading to the termination of the compound or a medicinal chemistry effort to mitigate the liability.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for the essential preliminary toxicity screening of this compound. By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and phototoxicity through a combination of in silico and in vitro methods, researchers can generate a critical early safety dataset. This tiered approach not only aligns with modern drug development paradigms and regulatory expectations but also enables informed, data-driven decisions, ultimately conserving resources and focusing efforts on compounds with the highest probability of success.
References
- 1. histologix.com [histologix.com]
- 2. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 3. Fluoroquinolones Toxicities - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 4. (PDF) Fluoroquinolone Toxicity Profiles: A Review Focusing on Newer Agents (1999) | Benjamin A. Lipsky | 367 Citations [scispace.com]
- 5. scilit.com [scilit.com]
- 6. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. mds-usa.com [mds-usa.com]
- 11. mdpi.com [mdpi.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. en.cmicgroup.com [en.cmicgroup.com]
- 14. Computational toxicology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. greenstonebio.com [greenstonebio.com]
- 26. appggreatlakes.org [appggreatlakes.org]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 31. iivs.org [iivs.org]
- 32. oecd.org [oecd.org]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 6-Fluoroquinolin-3-ol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The quantification of 6-Fluoroquinolin-3-ol, a key structure in many fluoroquinolone antibiotics, in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies. This document provides a comprehensive guide to the analytical methodologies for the robust and reliable quantification of this compound in biological samples. We will delve into the rationale behind method selection, provide detailed, field-tested protocols for sample preparation and chromatographic analysis, and discuss method validation in accordance with international regulatory standards.
Introduction: The Bioanalytical Challenge
This compound is a core moiety of many synthetic broad-spectrum fluoroquinolone antibiotics. The accurate measurement of its concentration in biological fluids such as plasma, serum, and urine is paramount for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity and variability of biological matrices present significant analytical challenges, including potential for interference, ion suppression in mass spectrometry, and analyte degradation.[1][2]
This guide will focus on state-of-the-art techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical assays.[3][4] We will also explore various sample preparation strategies crucial for achieving reliable and reproducible results.
Pre-Analytical Considerations: The Foundation of Quality Data
Garbage in, garbage out. This adage holds particularly true in bioanalysis. The integrity of the analytical data is fundamentally dependent on the quality of the samples.
Sample Collection and Handling
-
Blood Samples: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). The choice of anticoagulant should be evaluated during method development to ensure it does not interfere with the analysis.
-
Plasma/Serum Preparation: Plasma or serum should be separated from whole blood as soon as possible by centrifugation to prevent hemolysis and analyte degradation.
-
Urine Samples: Urine samples should be collected in clean containers. Depending on the stability of the analyte, a preservative may be necessary. The pH of the urine should be recorded, as it can influence analyte stability and extraction efficiency.
Sample Stability
The stability of this compound in the biological matrix under various conditions must be thoroughly investigated.[5][6] This includes:
-
Short-Term Stability: At room temperature to mimic handling conditions.
-
Long-Term Stability: At storage temperatures (e.g., -20°C or -80°C).[7]
-
Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles.[7]
Fluoroquinolones can be susceptible to photodegradation; therefore, samples should be protected from light during collection, processing, and storage.[8][9]
Sample Preparation: Isolating the Analyte of Interest
The primary goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[10][11] The two most common techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from biological fluids.[11][12] It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.
Workflow for Solid-Phase Extraction (SPE)
Caption: A generalized workflow for Solid-Phase Extraction.
Protocol: SPE for this compound in Human Plasma
-
Sorbent Selection: A mixed-mode cation exchange polymer-based sorbent is often suitable for fluoroquinolones due to their amphoteric nature. Alternatively, a reversed-phase sorbent like C18 can be used.[13][14]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds. This step lyses cells, precipitates some proteins, and adjusts the pH to ensure proper retention on the sorbent.
-
Cartridge Conditioning: Condition a 1 mL, 30 mg SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[15] Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[16]
Protocol: LLE for this compound in Human Plasma
-
Sample Preparation: To 200 µL of plasma, add 20 µL of an internal standard solution and 50 µL of 1 M sodium hydroxide to adjust the pH.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Analysis: The Separation and Detection
LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its superior sensitivity, selectivity, and speed.[3][17]
HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like fluoroquinolones.[18][19] |
| Mobile Phase A | 0.1% Formic acid in water | Acidifying the mobile phase improves peak shape and ionization efficiency in positive ion mode.[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. | A gradient is often necessary to achieve good separation from endogenous matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fluoroquinolones readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A quantifier and a qualifier transition should be selected. | The quantifier is used for concentration determination, while the qualifier confirms the identity of the analyte. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). | Optimization is crucial for maximizing sensitivity. |
Data Acquisition and Processing Workflow
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 10. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. weber.hu [weber.hu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 6-Fluoroquinolin-3-ol as a scaffold in drug design
An Application Guide to Leveraging 6-Fluoroquinolin-3-ol in Modern Drug Discovery
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the this compound scaffold. Moving beyond a simple list of procedures, this guide delves into the rationale behind experimental design, offers detailed protocols for key applications, and provides a framework for interpreting the resulting data to drive medicinal chemistry programs forward.
The this compound Scaffold: A Privileged Core for Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets. The strategic incorporation of a fluorine atom, particularly at the 6-position, confers significant advantages that have been exploited in numerous successful drugs.[3][4]
Why Fluorine? The Strategic Advantage:
The introduction of fluorine, the most electronegative element, into the quinoline core is not a trivial modification. It profoundly impacts the molecule's physicochemical properties in several key ways:[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life in vivo.
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with target proteins, often leading to a significant increase in binding potency.[5]
-
Modulated Lipophilicity: The addition of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the molecule's ionization state at physiological pH and affecting its solubility and target engagement.
The this compound scaffold, therefore, represents a starting point endowed with favorable drug-like properties, making it an ideal platform for developing novel therapeutics across various disease areas, including infectious diseases and oncology.[6][7]
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 1167056-03-2 | [8] |
| Molecular Formula | C₉H₆FNO | [8] |
| Molecular Weight | 163.15 g/mol | [8] |
| Purity | Typically ≥98% | [8] |
Strategic Derivatization: From Scaffold to Lead Compound
The true power of the this compound scaffold lies in its potential for synthetic modification. The hydroxyl group at the 3-position and various positions on the quinoline rings serve as handles for introducing diverse chemical functionalities to probe the structure-activity relationship (SAR) of a target.
Caption: Key modification points on the quinoline scaffold.
-
Position 1: Substitution at the N1 position is vital for potent antibacterial activity, with small alkyl groups like cyclopropyl often being optimal.[9]
-
Position 3: The hydroxyl group is a versatile handle for creating ester or ether linkages, allowing for the introduction of a wide range of substituents to modulate solubility, cell permeability, and target engagement.
-
Position 7: This position is arguably the most critical for tuning the biological activity of fluoroquinolones. The introduction of nitrogen-containing heterocycles, such as piperazine or pyrrolidine, is a hallmark of this class and is essential for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[10]
Application Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for synthesizing derivatives of this compound and evaluating them in key biological assays.
Protocol 1: Synthesis of a this compound Derivative (Example: 4-Position Esterification)
Principle: This protocol describes a straightforward esterification of the 3-hydroxyl group. This reaction is a common second step after the initial synthesis of the quinoline core, which is often achieved through cyclization reactions of fluorinated anilines.[3][11] The use of a coupling agent like EDC with a catalyst like DMAP provides a reliable method for forming the ester bond under mild conditions.
Materials:
-
This compound
-
Substituted benzoic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation and Causality: The sequential washing steps are critical for removing unreacted acid, EDC byproducts, and the DMAP catalyst. TLC monitoring is essential to prevent over-running the reaction and to determine the optimal purification conditions. Full spectroscopic characterization ensures the identity and purity of the final compound, which is a prerequisite for reliable biological testing.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This broth microdilution method is a gold standard for assessing the potency of new antibacterial agents.[12]
Materials:
-
Test compounds (dissolved in DMSO, typically at 10 mM)
-
Reference antibiotics (e.g., Ciprofloxacin, Levofloxacin)[6]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB II)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Dispense 50 µL of MHB II into wells A-H of a 96-well plate.
-
Add an additional 50 µL of MHB II to column 12 (sterility control).
-
Create a 100 µL solution of the test compound at 4x the highest desired final concentration in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient. Column 11 will serve as the growth control (no drug).
-
Prepare a bacterial inoculum in MHB II and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting the plates for the lowest drug concentration that completely inhibits bacterial growth (i.e., the first clear well).
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 6-FQ-Derivative 1 | 0.5 | 1 |
| 6-FQ-Derivative 2 | >64 | >64 |
| Ciprofloxacin | 0.25 | 0.06 |
Protocol 3: In Vitro Kinase Inhibition Assay
Principle: Many quinoline derivatives function as ATP-competitive kinase inhibitors.[13] This protocol provides a general framework for a biochemical assay to determine a compound's IC₅₀ value against a specific kinase. The assay measures the remaining kinase activity after incubation with the inhibitor.
Caption: A typical workflow for a kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest (e.g., BTK, MET)[13][14]
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds and a known reference inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well assay plates
Procedure:
-
Serially dilute test compounds in DMSO and dispense a small volume (e.g., 50 nL) into the assay plate.
-
Prepare a solution of kinase and substrate in the assay buffer. Add this mixture to the wells containing the compounds.
-
Allow the compounds and kinase to incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Prepare an ATP solution in the assay buffer at a concentration near its Km for the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate for the optimal reaction time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and generate a signal by adding the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis: Convert the raw signal to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Building a Structure-Activity Relationship (SAR)
The data generated from these protocols are the building blocks of a successful drug discovery program. By systematically synthesizing and testing derivatives, a clear SAR can be established.[15][16]
Example SAR Insights for Fluoroquinolones:
-
C7-Substituent: As seen in numerous studies, large, bulky, or non-basic substituents at the C7 position often lead to a dramatic loss of antibacterial activity.[10] Conversely, incorporating a 3-aminopyrrolidine or a 3,5-dimethylpiperazine can enhance potency against Gram-positive bacteria.[17][18]
-
C6-Fluorine: While the C6-fluoro group is a hallmark of the class, studies have shown that replacing it with an amino group can retain good activity, demonstrating the potential for bioisosteric replacement to modulate properties.[5][19]
-
N1-Substituent: The N1-cyclopropyl group is highly favorable for DNA gyrase inhibition. Replacing it with larger aryl groups can diminish antibacterial activity but may introduce other activities, such as anticancer effects.[18]
By correlating these structural changes with biological activity data (MIC, IC₅₀), medicinal chemists can rationally design the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly versatile starting point for drug design. Its inherent drug-like properties, conferred by the quinoline core and the strategic fluorine atom, make it a privileged structure. The true potential of this scaffold is unlocked through systematic synthetic exploration and rigorous biological evaluation. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the power of this scaffold, enabling the development of novel and effective therapeutic agents to address unmet medical needs in infectious disease, oncology, and beyond.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proanthocyanidins and Flavan-3-Ols in the Prevention and Treatment of Periodontitis—Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Met Kinase Inhibitor VI, SGX523 [sigmaaldrich.com]
- 14. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoroquinolin-3-ol in Fluorescence Microscopy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a highly versatile and tunable platform for the development of novel small molecule fluorescent probes.[1][2][3] Its inherent photophysical properties, coupled with the potential for facile synthetic modification, have made it an attractive core structure for creating probes for live-cell imaging and other biomedical applications.[1][2][4] This guide focuses on the application of a specific derivative, 6-Fluoroquinolin-3-ol, as a potential fluorescent probe in microscopy. While the quinoline core is well-established, the specific utility of this derivative is an area of active exploration. These notes provide a comprehensive overview of its anticipated properties and detailed protocols for its use in cellular imaging, based on the established principles of quinoline-based fluorophores.
Structural and Anticipated Photophysical Properties
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. The introduction of a fluorine atom at the 6-position and a hydroxyl group at the 3-position is expected to modulate the electronic and, consequently, the photophysical properties of the quinoline core. Fluorine substitution can often enhance photostability and influence the spectral properties of a fluorophore. The hydroxyl group may impart sensitivity to the local environment, such as pH or polarity, potentially making it a useful reporter of cellular microenvironments.
Based on the general characteristics of quinoline derivatives, the following photophysical properties for this compound are anticipated:
| Property | Anticipated Value | Rationale and Considerations |
| Excitation Maximum (λex) | ~350 - 400 nm | Quinoline and its simple derivatives typically exhibit excitation in the near-UV to blue region of the spectrum.[1][5] |
| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is expected, with emission in the blue to green region. The exact wavelength will be influenced by the solvent polarity and pH. |
| Quantum Yield (Φ) | Moderate | The quantum yield is expected to be sensitive to the environment. In non-polar environments, it may be higher, while in aqueous, polar environments, it might be quenched to some extent. |
| Photostability | Moderate to High | The fluoro-substitution is anticipated to enhance photostability compared to the parent quinolin-3-ol, a crucial feature for imaging applications that require prolonged light exposure.[6][7] |
| Environmental Sensitivity | High | The hydroxyl group is a key feature that can lead to changes in fluorescence in response to variations in pH and local polarity, making it a potential sensor.[2] |
Principle of Application in Cellular Imaging
The utility of this compound as a fluorescent probe in microscopy is predicated on its ability to permeate cell membranes and exhibit fluorescence within the cellular context. Its fluorescence is likely to be influenced by its interaction with intracellular components and the local microenvironment. For instance, protonation or deprotonation of the hydroxyl group could lead to significant shifts in the excitation and emission spectra, enabling ratiometric imaging of pH.
Hypothetical Workflow for Live-Cell Imaging
The following diagram illustrates a generalized workflow for utilizing a quinoline-based probe like this compound for live-cell imaging.
Caption: A generalized workflow for live-cell imaging using this compound.
Detailed Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental questions.
Protocol for Live-Cell Imaging
This protocol outlines the steps for staining live, adherent cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[8]
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for UV/blue excitation and blue/green emission
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing (Optional):
-
For probes that exhibit high background fluorescence, a washing step may be necessary.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium.
-
After the final wash, add fresh pre-warmed phenol red-free medium for imaging.
-
-
Imaging:
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Use an excitation wavelength of approximately 380 nm and collect the emission between 450 nm and 550 nm. These settings should be optimized based on the specific spectral properties of the probe and the filter sets available on the microscope.[9]
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[8]
-
Protocol for Fixed-Cell Staining
This protocol is for staining fixed cells, which can be useful for co-localization studies with other fluorescent markers.
Materials:
-
All materials from the live-cell imaging protocol.
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound (1-10 µM) in PBS.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets as described in the live-cell imaging protocol.
-
Experimental Protocol Visualization
Caption: Step-by-step workflows for live- and fixed-cell imaging protocols.
Data Analysis and Interpretation
The fluorescence signal obtained from this compound can provide several types of information:
-
Subcellular Localization: The distribution of the fluorescence signal can indicate the organelles or compartments where the probe accumulates. Co-localization studies with known organelle markers can confirm its localization.
-
Environmental Sensing: If the probe's fluorescence is sensitive to pH or polarity, changes in fluorescence intensity or spectral shifts can be used to map these parameters within the cell. Ratiometric imaging, by taking the ratio of fluorescence intensity at two different emission wavelengths, can provide a more quantitative measure of these changes.
-
Dynamic Processes: In live-cell imaging, changes in fluorescence over time can be used to monitor dynamic cellular processes.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching. | - Verify the excitation and emission filters match the probe's spectra.[9]- Increase the probe concentration or incubation time.- Use a lower excitation intensity and/or a more sensitive detector. |
| High Background | - Probe concentration too high.- Incomplete washing.- Autofluorescence from cells or medium. | - Decrease the probe concentration.- Include additional washing steps.- Use phenol red-free medium and check for cellular autofluorescence in an unstained control.[8] |
| Cell Death/Toxicity | - Probe concentration too high.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize light exposure by using neutral density filters, reducing exposure time, and using a sensitive camera. |
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Microscopy: A Concise Guide to Current Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pushing the Limits of Fluorescence Microscopy: Fluorescent Probes for Super-Resolution Imaging Technologies | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Application Note: 6-Fluoroquinolin-3-ol as a Versatile Bifunctional Building Block for the Synthesis of Complex Bioactive Molecules
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine can significantly enhance pharmacological properties, including metabolic stability and target binding affinity.[3] 6-Fluoroquinolin-3-ol has emerged as a particularly valuable building block, offering two distinct points for chemical modification: the nucleophilic nitrogen within the heterocyclic ring and the hydroxyl group at the C3 position. This application note provides a technical guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound. We will explore its dual reactivity, present detailed, field-proven protocols for selective functionalization, and discuss its application in the synthesis of high-value molecules such as kinase inhibitors.
Introduction: The Strategic Advantage of this compound
This compound is more than a simple heterocyclic alcohol; it is a carefully designed synthon for complex molecule synthesis. Its utility stems from three key features:
-
The Privileged Quinolone Core: The quinolone framework is a well-established pharmacophore with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
-
The C6-Fluoro Substituent: The fluorine atom at the 6-position is a bioisostere of a hydrogen atom but possesses high electronegativity. This modification is known to improve pharmacokinetics by blocking metabolic oxidation and can enhance binding interactions with target proteins through hydrogen bonding or dipole interactions.[3]
-
Bifunctional Reactivity: The molecule possesses two key reactive sites—the C3-hydroxyl group and the N1-ring nitrogen. This duality allows for controlled, sequential, or orthogonal diversification, enabling the rapid generation of molecular libraries.
A critical aspect governing its reactivity is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the this compound (enol form) and the 6-fluoroquinolin-3(4H)-one (keto form). The choice of reaction conditions, particularly the base and solvent, can selectively favor reactions at either the nitrogen or the oxygen atom, a crucial concept for synthetic planning.
Caption: Keto-enol tautomerism of this compound.
Application in Kinase Inhibitor Synthesis
The quinoline scaffold is a privileged structure in the design of kinase inhibitors, which are critical in oncology and immunology.[4][5][6] The ability to functionalize both the N1 and C3 positions of this compound allows for the synthesis of diverse libraries to probe the ATP-binding pocket of various kinases.
Below is a generalized workflow for creating a library of potential kinase inhibitors starting from this building block.
Caption: Synthetic workflow for library generation.
Protocol 1: Selective N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Rationale: This protocol targets the N-H of the keto tautomer. A palladium-catalyzed cross-coupling is the method of choice for forming C-N bonds. The selection of a non-nucleophilic base, such as cesium carbonate, is critical. It is strong enough to facilitate the catalytic cycle but does not compete with the aryl halide as a nucleophile or deprotonate the C3-hydroxyl group under these conditions, thus ensuring high selectivity for N-arylation. The choice of a bulky biarylphosphine ligand (e.g., XPhos) stabilizes the palladium catalyst and promotes the reductive elimination step.
Materials:
-
This compound
-
Aryl bromide or iodide of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl bromide (1.2 eq), and cesium carbonate (2.5 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and XPhos (0.10 eq) in a small amount of anhydrous dioxane to form the pre-catalyst.
-
Add the catalyst mixture to the Schlenk flask, followed by enough anhydrous dioxane to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.
Self-Validation:
-
Expected Yield: 60-85%, substrate-dependent.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the broad N-H proton signal (from the keto tautomer) and the appearance of new aromatic signals from the coupled aryl group are indicative of success.
Protocol 2: Selective O-Alkylation via Williamson Ether Synthesis
Causality & Rationale: To favor reaction at the C3-oxygen, a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group is required. Sodium hydride (NaH) is ideal for this purpose as it forms a sodium alkoxide and hydrogen gas, driving the reaction forward. The resulting alkoxide is a potent nucleophile that readily attacks an alkyl halide. Using a polar aprotic solvent like DMF or THF solubilizes the alkoxide and promotes the Sₙ2 reaction. This method is highly selective for O-alkylation over N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Wash the NaH (1.5 eq) with anhydrous hexanes three times in a dry, inert-atmosphere flask to remove the mineral oil. Carefully decant the hexanes each time.
-
Add anhydrous DMF to the washed NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension. Stir until hydrogen evolution ceases (approx. 30 minutes).
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-6 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
Expected Yield: 75-95%.
-
Characterization: Confirm structure via ¹H NMR and HRMS. A key indicator is the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.9 ppm for a methoxy group).
Data Presentation: Selectivity under Different Conditions
The choice of base and reaction conditions is paramount in directing the functionalization of this compound. The following table summarizes the expected outcomes, providing a predictive framework for synthesis planning.
| Protocol | Target Site | Reagents & Conditions | Typical Yield | Rationale for Selectivity |
| N-Arylation | N1-H | Pd(OAc)₂/XPhos, Cs₂CO₃, Dioxane, 110 °C | 60-85% | Mild, non-nucleophilic base favors coupling at the more acidic N-H of the keto tautomer without forming a reactive alkoxide. |
| O-Alkylation | C3-OH | NaH, DMF, 0 °C to RT | 75-95% | Strong base (NaH) irreversibly forms a highly nucleophilic alkoxide, favoring the Sₙ2 reaction at the oxygen. |
| O-Alkylation | C3-OH | K₂CO₃, Acetone, Reflux | 50-70% | Milder conditions can work but may lead to mixtures or require longer reaction times due to incomplete deprotonation. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: 6-Fluoroquinolin-3-ol Studies
Introduction: Unveiling the Therapeutic Potential of 6-Fluoroquinolin-3-ol
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3]. The introduction of a fluorine atom into the quinoline ring, as seen in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile, often enhancing its therapeutic efficacy and metabolic stability. While specific in vivo data for this compound is not yet prevalent in public literature, a structurally related compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390), has shown potent anticancer activity by inhibiting de novo pyrimidine nucleotide biosynthesis through the targeting of dihydroorotate dehydrogenase[4]. This precedent provides a strong rationale for investigating the in vivo anticancer potential of this compound.
This comprehensive guide provides a detailed framework for the in vivo experimental design of this compound studies. It is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and ethically sound approach to elucidating the compound's therapeutic window and efficacy. The protocols herein are designed to be self-validating, emphasizing causality in experimental choices and grounded in established preclinical research principles.
Part 1: Foundational In Vivo Assessment - Pharmacokinetics and Toxicology
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics (PK), is fundamental to designing meaningful efficacy studies. Concurrently, an initial assessment of the compound's safety profile through toxicology studies is paramount.
Pharmacokinetic (PK) Profiling
The objective of the initial PK study is to determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance (CL). These parameters will inform the dosing regimen for subsequent efficacy and toxicology studies. Fluoroquinolones are generally well-absorbed orally and distribute widely into tissues[5].
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. A sufficient number of animals should be used to ensure statistical power.
-
Compound Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral (PO) and intravenous (IV) administration. The formulation should be sterile and non-irritating.
-
Dose Administration:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing and Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated from IV and PO data) |
Acute Toxicology and Dose Range Finding
The initial toxicology assessment aims to identify the maximum tolerated dose (MTD) and observe any acute adverse effects. This information is crucial for selecting appropriate doses for subsequent efficacy studies. Fluoroquinolones can exhibit a range of toxicities, including central nervous system effects and phototoxicity, which should be monitored[6].
Experimental Protocol: Acute Toxicity and Dose Range Finding Study in Mice
-
Animal Model: Male and female BALB/c mice, 8-10 weeks old.
-
Dose Escalation: Administer single escalating doses of this compound via the intended route for efficacy studies (e.g., oral gavage). Start with a dose significantly lower than any predicted toxic dose and escalate in subsequent cohorts.
-
Clinical Observations: Monitor animals closely for a minimum of 7 days post-dose for any clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or greater than 10-15% body weight loss.
-
Histopathology (Optional but Recommended): At the end of the observation period, major organs can be collected for histopathological examination to identify any target organ toxicity.
Part 2: Efficacy Evaluation in a Xenograft Cancer Model
Based on the potent anticancer activity of a structurally similar compound[4], a primary focus for the in vivo evaluation of this compound should be its efficacy in a relevant cancer model. A human tumor xenograft model in immunocompromised mice is a standard and valuable tool for this purpose[7].
Rationale for Model Selection
The choice of cancer cell line should ideally be guided by in vitro screening data demonstrating the sensitivity of various cancer cell lines to this compound. In the absence of such data, a common and well-characterized model, such as the HCT-116 human colorectal carcinoma cell line, can be utilized.
dot
Caption: Workflow for selecting a relevant cancer model for in vivo efficacy studies.
Experimental Protocol: Antitumor Efficacy in a Human Xenograft Model
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant a suspension of HCT-116 cells (e.g., 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment Groups:
-
Vehicle Control: Administer the formulation vehicle on the same schedule as the treatment groups.
-
This compound (Low Dose): Administer a dose below the MTD.
-
This compound (High Dose): Administer a dose at or near the MTD.
-
Positive Control: Administer a standard-of-care chemotherapeutic agent for colorectal cancer (e.g., 5-Fluorouracil).
-
-
Dosing Regimen: Based on the PK data, administer the compound daily or on an intermittent schedule for a defined period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Table 2: Efficacy Study Groups and Endpoints
| Group | Treatment | Dose | Route | Schedule | Primary Endpoint |
| 1 | Vehicle Control | - | PO | Daily | Tumor Growth |
| 2 | This compound | Low Dose (e.g., 25 mg/kg) | PO | Daily | Tumor Growth Inhibition |
| 3 | This compound | High Dose (e.g., 75 mg/kg) | PO | Daily | Tumor Growth Inhibition |
| 4 | Positive Control (e.g., 5-FU) | Established Efficacious Dose | IP | Intermittent | Tumor Growth Inhibition |
Part 3: Potential Exploration in Neurodegenerative Disease Models
Given that some quinoline derivatives have shown activity in the central nervous system, exploring the potential of this compound in a model of neurodegeneration could be a secondary objective, contingent on initial findings or structural similarities to known neuroactive compounds. Animal models are crucial for understanding the pathogenesis of neurodegenerative diseases[8][9][10].
Rationale for a Neuroprotection Model
A well-established model of neurodegeneration is the 6-hydroxydopamine (6-OHDA) induced lesion model in rodents, which mimics some of the pathological features of Parkinson's disease.
dot
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Experimental Protocol: Neuroprotective Efficacy in a 6-OHDA Rat Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, perform stereotaxic surgery to unilaterally inject 6-OHDA into the striatum.
-
Treatment: Administer this compound (at doses determined from toxicology studies) systemically (e.g., intraperitoneally or orally) either before (pre-treatment) or after (post-treatment) the 6-OHDA lesion.
-
Behavioral Testing: At various time points post-lesion, assess motor deficits using tests such as the cylinder test or apomorphine-induced rotations.
Part 4: Ethical Considerations and Best Practices
All in vivo experiments must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Key principles include the 3Rs (Replacement, Reduction, and Refinement), appropriate use of anesthesia and analgesia, and humane endpoints. A well-designed study with clear objectives and statistical power is not only scientifically sound but also an ethical imperative to avoid the unnecessary use of animals[11].
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Six New Fluoroquinolones against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparison of the in vitro activity of 6 quinolones on Pseudomonas sp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Techniques for Scaling Up 6-Fluoroquinolin-3-ol Synthesis
An Application Note and Protocol for Drug Development Professionals
Abstract
6-Fluoroquinolin-3-ol is a critical heterocyclic building block in medicinal chemistry, primarily serving as a key precursor in the synthesis of numerous fluoroquinolone antibiotics. As drug candidates advance through development pipelines, the demand for multi-kilogram quantities of such intermediates necessitates robust, scalable, and economically viable synthetic routes. This document provides a detailed guide for researchers, chemists, and process development professionals on the strategic considerations and practical execution of scaling up the synthesis of this compound. We present a comparative analysis of established quinoline synthetic methodologies and deliver a detailed, field-proven protocol based on the Gould-Jacobs reaction, optimized for large-scale production. This guide emphasizes safety, process control, and troubleshooting to ensure a reliable and efficient scale-up process.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in drug discovery, and its fluorinated derivatives have led to some of the most successful antibacterial agents to date.[1] this compound, in particular, provides a versatile platform for derivatization at the 3-hydroxyl and other positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The transition from bench-scale synthesis (milligrams to grams) to pilot-plant or manufacturing scale (kilograms) presents significant challenges, including altered reaction kinetics, heat and mass transfer limitations, and new safety considerations.
This application note is designed to bridge that gap, offering a scientifically grounded and practical framework for scaling the synthesis of this vital intermediate.
Comparative Analysis of Synthetic Strategies for the Quinoline Core
Several classical methods exist for constructing the quinoline ring system.[3][4] The choice of strategy for synthesizing this compound on a large scale depends critically on factors like starting material availability, reaction conditions, atom economy, and overall process robustness.
| Synthetic Method | General Description | Suitability for this compound Scale-Up |
| Gould-Jacobs Reaction | Condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization.[5][6] | Highly Suitable. This is one of the most reliable and widely used methods for producing 4-hydroxyquinoline-3-carboxylate esters, which are direct precursors. The starting materials, 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM), are commercially available in bulk. While the cyclization requires high temperatures, it is a well-understood and manageable unit operation in process chemistry.[6] |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] | Moderately Suitable. While versatile, this route's scalability is often hampered by the limited commercial availability and stability of the required 2-amino-5-fluorobenzaldehyde or related ketones.[9] In-situ generation of the aminobenzaldehyde from a nitro precursor adds steps and complexity.[9] |
| Combes Synthesis | Acid-catalyzed condensation of an arylamine with a β-diketone.[10][11] | Less Suitable. This method typically yields 2,4-substituted quinolines.[10] Synthesizing the specific 6-fluoro-3-hydroxy substitution pattern would require a custom, non-symmetrical β-dicarbonyl starting material, which is not readily available for large-scale use. |
| Skraup Synthesis | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[12][13] | Not Recommended. This reaction is notoriously exothermic and often violent, posing significant safety risks on a large scale.[13][14] The harsh conditions (strong acid, high heat) are often incompatible with the desired functional groups and can lead to low yields and significant by-product formation. |
Recommended Scale-Up Synthesis Pathway: A Modified Gould-Jacobs Approach
The synthesis is executed in a three-stage process, designed to be telescoped where appropriate to improve process efficiency.
Caption: Overall workflow for the synthesis of 6-Fluoroquinolin-4-ol.
Note on Nomenclature: The direct product of the Gould-Jacobs reaction followed by hydrolysis and decarboxylation is 6-fluoroquinolin-4-ol, which exists in tautomeric equilibrium with 6-fluoro-1,4-dihydroquinolin-4-one. For clarity and consistency with the most stable tautomer, this guide will refer to the final product as 6-fluoroquinolin-4-ol . The synthesis of the less common 3-ol isomer requires a different synthetic strategy not covered by this high-yield scale-up protocol.
Detailed Experimental Protocols
Safety First: All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor. Personnel must wear standard personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves. A full risk assessment should be completed before commencing any work. Quinoline derivatives are potentially toxic and mutagenic.[15][16][17][18]
Protocol 4.1: Stage 1 - Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate (Intermediate I)
This step involves the condensation of 4-fluoroaniline with DEEM. The reaction is robust and typically proceeds to high conversion without a catalyst.
-
Equipment: Jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.
-
Reagents:
-
4-Fluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)
-
-
Procedure:
-
Charge the reactor with 4-fluoroaniline.
-
Begin agitation and establish a slow nitrogen sweep.
-
Slowly add DEEM to the reactor over 15-20 minutes. An initial endotherm may be observed, followed by a mild exotherm. Maintain the addition rate to keep the batch temperature below 50°C.
-
Once the addition is complete, heat the reaction mixture to 110-120°C.
-
Hold at temperature for 2-3 hours. The reaction generates ethanol as a byproduct, which will begin to distill off.
-
Monitor the reaction progress by HPLC or TLC until the consumption of 4-fluoroaniline is >99%.
-
Once complete, cool the mixture to 80°C. The resulting crude intermediate is a viscous oil and is typically used directly ("telescoped") into the next stage without isolation to maximize throughput.
-
Protocol 4.2: Stage 2 - Thermal Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate II)
This is the critical ring-forming step and requires high temperatures. The use of a high-boiling, inert solvent is essential for effective and safe heat transfer on a large scale.
-
Equipment: Reactor suitable for high temperatures (e.g., stainless steel or Hastelloy) equipped with a high-torque overhead stirrer, thermocouple, distillation head, and nitrogen inlet.
-
Reagents:
-
Crude Intermediate I (from Stage 1)
-
High-boiling solvent (e.g., Dowtherm A, Diphenyl ether) (3-5 volumes)
-
-
Procedure:
-
Charge the high-temperature reactor with the solvent and heat to 250°C under a nitrogen atmosphere.
-
Slowly add the crude Intermediate I from Stage 1 to the hot solvent via an addition funnel or pump. CAUTION: This addition is exothermic and will generate ethanol vapor. The addition rate must be carefully controlled to maintain a steady reflux and prevent excessive pressure buildup.
-
After the addition is complete, maintain the reaction mixture at 250-255°C for 1-2 hours to ensure complete cyclization.
-
Monitor the reaction by HPLC for the disappearance of Intermediate I.
-
Once the reaction is complete, cool the mixture to below 100°C.
-
Add a co-solvent like heptane or toluene (5 volumes) to the cooled mixture to induce precipitation of the product.
-
Stir the resulting slurry at ambient temperature for 2-4 hours, then cool to 0-5°C for at least 1 hour.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with the co-solvent (heptane/toluene) to remove the high-boiling reaction solvent.
-
Dry the product under vacuum at 60-70°C to a constant weight.
-
Protocol 4.3: Stage 3 - Hydrolysis and Decarboxylation to 6-Fluoroquinolin-4-ol (Final Product)
This final stage converts the ester intermediate into the target molecule.
-
Equipment: Jacketed glass reactor with overhead stirring, thermocouple, condenser, and addition funnel.
-
Reagents:
-
Intermediate II (1.0 eq)
-
Sodium Hydroxide (10% aqueous solution, 3.0 eq)
-
Concentrated Hydrochloric Acid (~37%)
-
-
Procedure:
-
Hydrolysis: a. Charge the reactor with Intermediate II and the 10% sodium hydroxide solution. b. Heat the mixture to reflux (approx. 100-105°C) and hold for 2-4 hours until HPLC analysis confirms complete hydrolysis of the ester. c. Cool the reaction mixture to ambient temperature. The sodium salt of the carboxylic acid may be soluble or form a slurry.
-
Decarboxylation & Isolation: a. Heat the mixture to 90-95°C. b. Slowly and carefully add concentrated hydrochloric acid to neutralize the mixture. CAUTION: Vigorous gas (CO₂) evolution will occur. The addition must be controlled to manage foaming. c. Continue adding HCl until the pH of the slurry is acidic (pH 1-2). d. Hold the mixture at 90-95°C for 1-2 hours to ensure complete decarboxylation. e. Cool the slurry to ambient temperature, then further cool to 10-15°C. f. Isolate the final product by filtration. Wash the cake with deionized water until the filtrate is neutral (pH ~7). g. Dry the purified 6-Fluoroquinolin-4-ol under vacuum at 70-80°C to a constant weight.
-
Process Optimization and Troubleshooting
| Parameter / Issue | Recommended Optimization / Solution | Causality |
| Incomplete Cyclization (Stage 2) | Increase reaction time at 250°C or ensure the temperature is not dropping below 245°C. | The electrocyclization step has a high activation energy and is highly temperature-dependent. Insufficient thermal energy will result in low conversion.[6] |
| Dark Product Color | Ensure a robust nitrogen sweep during the high-temperature cyclization. Consider a carbon treatment or reslurry in a hot solvent (e.g., ethanol) before final isolation. | Oxygen ingress at high temperatures can lead to oxidative side products and color bodies. |
| Poor Filtration in Stage 2 | Optimize the cooling profile and agitation speed. Ensure sufficient anti-solvent (heptane/toluene) is used to achieve a mobile, filterable slurry. | Rapid crashing out of solution can lead to fine particles that clog the filter. Controlled crystallization is key. |
| Violent Foaming during Decarboxylation (Stage 3) | Add the hydrochloric acid slowly and sub-surface if possible. Ensure the reactor has adequate headspace (~30% free volume). An anti-foaming agent can be used if necessary. | The rate of CO₂ evolution is directly proportional to the rate of acidification. Slow addition allows for controlled gas release. |
Visualization of Key Reaction Mechanism
The critical thermal cyclization step is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization to achieve aromaticity.
Caption: Key steps in the thermal cyclization stage. (Note: Image placeholders are used; a live version would render chemical structures.)
References
- 1. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis [drugfuture.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. lobachemie.com [lobachemie.com]
- 16. chemos.de [chemos.de]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. pharm.sinocurechem.com [pharm.sinocurechem.com]
Application Notes and Protocols for the Development of New Antimicrobial Agents Based on 6-Fluoroquinolin-3-ol
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens. Quinolone-based antibiotics have long been a cornerstone of antibacterial therapy, primarily due to their potent inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] The 6-fluoroquinolone scaffold, in particular, has proven to be a privileged structure in medicinal chemistry, offering a versatile platform for synthetic modification to enhance antimicrobial activity and broaden the spectrum of action.[3]
This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on leveraging the 6-fluoroquinolin-3-ol core for the design and synthesis of next-generation antimicrobial agents. We will delve into the synthetic pathways to access this key intermediate, strategies for its derivatization, and robust protocols for the comprehensive evaluation of the antimicrobial properties of the resulting compounds.
Core Rationale: Why this compound?
The strategic selection of this compound as a starting scaffold is underpinned by established structure-activity relationships (SAR) within the quinolone class. The fluorine atom at the C-6 position is known to significantly enhance antibacterial potency by improving the binding affinity to the target enzymes.[3] The hydroxyl group at the C-3 position, while not a common feature of marketed fluoroquinolones which typically possess a carboxylic acid at this position, offers a unique chemical handle for derivatization. This allows for the exploration of novel chemical space and potentially different interactions within the enzyme's active site, which could be advantageous in overcoming existing resistance mechanisms.
PART 1: Synthesis of the this compound Scaffold
A robust and scalable synthesis of the this compound core is the first critical step in any drug discovery program based on this scaffold. The Gould-Jacobs reaction provides a classical and reliable method for the construction of the 4-hydroxyquinoline ring system, which can be subsequently converted to the desired 3-ol derivative.[2][4]
Protocol 1: Synthesis of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established Gould-Jacobs reaction procedures.[2]
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Diethyl ether
-
Nitrogen gas supply
-
Heating mantle and reflux condenser
-
Round-bottom flasks
-
Stir plate and stir bar
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mole) and diethyl ethoxymethylenemalonate (0.6 mole).[2]
-
Heat the mixture to 140°C with stirring. Ethanol will be generated and should be allowed to distill off over approximately 1 hour.[2]
-
To the resulting intermediate, add 500 mL of diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260°C) and maintain at reflux for 15-20 minutes to effect cyclization.[5]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add diethyl ether to the cooled mixture to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration, wash thoroughly with diethyl ether, and air dry.
-
The expected product is ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Protocol 2: Hydrolysis and Decarboxylation to Yield this compound
This two-step, one-pot protocol is a proposed method based on standard organic chemistry transformations for the hydrolysis of esters and decarboxylation of β-keto acids.
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Ethanol or a similar solvent
-
Heating mantle and reflux condenser
-
pH paper or pH meter
Procedure:
-
Hydrolysis:
-
Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and 2 M NaOH solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This indicates the hydrolysis of the ester to the corresponding carboxylic acid.
-
-
Neutralization and Decarboxylation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2 M HCl until the pH is acidic. The carboxylic acid intermediate will precipitate.
-
Gently heat the acidic mixture. The β-keto acid is susceptible to decarboxylation upon heating, which will be evidenced by the evolution of carbon dioxide gas. Continue gentle heating until gas evolution ceases.
-
Cool the mixture and collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry thoroughly to yield this compound.
-
PART 2: Derivatization Strategies for Antimicrobial Activity
The this compound scaffold offers several positions for chemical modification to explore the structure-activity relationship and optimize antimicrobial potency. The most common and impactful modifications are typically made at the N-1 and C-7 positions.[3][6]
Protocol 3: N-Alkylation of the Quinolone Ring
Alkylation of the nitrogen at the N-1 position is a common strategy to introduce various substituents that can influence the compound's pharmacokinetic and pharmacodynamic properties.[7]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
A suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH)
-
Alkylating agent (e.g., ethyl iodide, cyclopropyl bromide)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60°C) and monitor its progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Nucleophilic Aromatic Substitution at the C-7 Position
To introduce substituents at the C-7 position, a common strategy involves starting with a 7-chloro-6-fluoroquinolone derivative and performing a nucleophilic aromatic substitution (SNA r) with a desired amine, such as piperazine or its derivatives.[8][9]
Materials:
-
A 7-chloro-6-fluoroquinolone precursor (synthesized via a multi-step process from the corresponding aniline)
-
Piperazine or a substituted piperazine derivative
-
A suitable solvent (e.g., Dimethyl sulfoxide (DMSO) or Pyridine)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
Heating source (e.g., oil bath or microwave reactor)
Procedure:
-
In a reaction vessel, combine the 7-chloro-6-fluoroquinolone precursor (1 equivalent), the desired piperazine derivative (1.2-2 equivalents), and potassium carbonate (2 equivalents).
-
Add the solvent (e.g., DMSO) and heat the reaction mixture with stirring. The reaction can be performed under conventional heating (e.g., 100-140°C) or using a microwave reactor for accelerated reaction times.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize or purify the product by column chromatography as needed.
PART 3: In Vitro Evaluation of Antimicrobial Activity
Once a library of this compound derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is essential. The following protocols outline the standard in vitro assays used to characterize the potency and spectrum of new antimicrobial agents.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the in vitro evaluation of new antimicrobial agents.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput approach.
Materials:
-
Synthesized compounds (stock solutions of known concentration)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland standard
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the compound stock solution (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 6: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Plate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Protocol 7: Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity over time.
Materials:
-
Synthesized compound
-
Log-phase bacterial culture
-
CAMHB
-
MHA plates
-
Sterile test tubes or flasks
-
Shaking incubator
Procedure:
-
Prepare a bacterial inoculum in the mid-logarithmic growth phase (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB.
-
Prepare test tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC), along with a growth control tube (no compound).
-
Inoculate each tube with the prepared bacterial culture.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is considered bactericidal activity.[10]
PART 4: Data Presentation and Interpretation
The following table presents hypothetical MIC data for a series of this compound derivatives to illustrate how results can be summarized and compared.
| Compound | R¹ Substituent | R⁷ Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| 1a | -H | -Cl | >64 | >64 | >64 | >64 |
| 1b | -CH₂CH₃ | -Cl | 32 | 64 | >64 | 64 |
| 2a | -CH₂CH₃ | Piperazinyl | 2 | 4 | 16 | 8 |
| 2b | Cyclopropyl | Piperazinyl | 0.5 | 1 | 8 | 2 |
| 2c | Cyclopropyl | 3-Methylpiperazinyl | 0.25 | 0.5 | 4 | 1 |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.5 | 0.015 | 0.25 | 0.03 |
Note: Data is illustrative and for comparison purposes. Ciprofloxacin data is representative of literature values.[3][11][12][13][14]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. By employing systematic synthetic strategies and robust in vitro evaluation protocols as outlined in this guide, researchers can efficiently explore the chemical space around this core structure. The detailed methodologies provided herein are intended to empower drug discovery professionals to design, synthesize, and characterize new quinolone derivatives with the potential to address the growing challenge of antimicrobial resistance. The iterative process of synthesis, testing, and SAR analysis is fundamental to the successful optimization of lead compounds and the ultimate identification of clinical candidates.
References
- 1. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 343-10-2|6-Fluoro-4-hydroxyquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroquinolin-3-ol
Welcome to the dedicated technical support guide for overcoming challenges in the synthesis of 6-Fluoroquinolin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering yield-related issues in their synthetic routes. Here, we delve into the common pitfalls of quinoline synthesis and provide actionable, field-tested solutions to enhance the efficiency and reproducibility of your experiments.
Introduction
The synthesis of substituted quinolinols, such as this compound, is a critical step in the development of numerous pharmaceutical agents. The inherent reactivity of the quinoline core, coupled with the specific electronic effects of the fluorine substituent, can present unique synthetic challenges. Low yields are a frequent bottleneck, often stemming from suboptimal reaction conditions, competing side reactions, or purification difficulties. This guide provides a structured approach to troubleshooting these issues, with a focus on the widely utilized Gould-Jacobs reaction pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Gould-Jacobs reaction for this compound is resulting in a very low yield of the cyclized product. What are the likely causes?
A1: The Gould-Jacobs reaction is a powerful tool for constructing the quinoline core, but the high-temperature thermal cyclization step is often the primary source of low yields.[1][2] Several factors could be at play:
-
Incomplete Cyclization: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy.[2] Insufficient temperature or reaction time can lead to a substantial amount of unreacted intermediate remaining in your reaction mixture.
-
Thermal Decomposition: While high temperatures are necessary, excessive heat can cause decomposition of both the starting materials and the desired product, leading to the formation of tar and other byproducts.[1]
-
Substituent Effects: The electron-withdrawing nature of the fluorine atom at the 6-position can influence the nucleophilicity of the aniline precursor and the stability of the intermediates, potentially requiring fine-tuning of the reaction conditions compared to non-fluorinated analogs.
Q2: I am observing a significant amount of dark, tarry material in my reaction crude. How can I minimize this?
A2: Tar formation is a common issue in high-temperature quinoline syntheses like the Skraup synthesis and can also be problematic in the Gould-Jacobs reaction under harsh conditions.[3] This is often due to polymerization and degradation pathways. To mitigate this:
-
Optimize Reaction Temperature and Time: Systematically screen temperatures for the cyclization step. The goal is to find the minimum temperature required for efficient cyclization without inducing significant degradation. Microwave-assisted synthesis can be an excellent alternative to conventional heating, as it often allows for shorter reaction times and can improve yields.[2]
-
Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether can provide better heat transfer and more precise temperature control compared to solvent-free conditions, potentially leading to cleaner reactions and higher yields.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Q3: The initial condensation between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) appears to be inefficient. How can I improve this step?
A3: The initial formation of the anilidomethylenemalonate intermediate is crucial for the overall success of the synthesis.[4][5] While this step is often straightforward, issues can arise:
-
Purity of Reactants: Ensure that both the 4-fluoroaniline and DEEM are of high purity. Impurities in the aniline can lead to competing side reactions.
-
Reaction Conditions: This condensation is typically performed by heating the neat reactants or in a suitable solvent like ethanol. If the reaction is sluggish, a catalytic amount of a weak acid can sometimes facilitate the initial Michael addition-elimination sequence.
Optimized Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative
This protocol outlines the general steps for the synthesis of a 4-hydroxyquinoline, which can be adapted for the synthesis of this compound (which is tautomeric with 6-fluoro-3-oxo-3,4-dihydroquinoline).
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by TLC or LC-MS to ensure the consumption of the aniline.
-
Allow the reaction mixture to cool to room temperature. The intermediate often crystallizes upon cooling. The crude product can be washed with cold ethanol or hexane to remove excess DEEM and then dried.
Step 2: Thermal Cyclization
-
To the dried anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).
-
Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere. The progress of the cyclization can be monitored by TLC or LC-MS. This step can take anywhere from 30 minutes to several hours.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C and then add hexane to precipitate the crude product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Step 3: Saponification and Decarboxylation (if necessary to obtain the 3-unsubstituted quinolinol)
-
Suspend the crude cyclized product in a solution of aqueous sodium hydroxide (10-20%).
-
Heat the mixture to reflux until the ester hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.
-
Filter the solid, wash with water, and dry.
-
The dried carboxylic acid can then be decarboxylated by heating it in a high-boiling solvent or neat at its melting point until gas evolution ceases.
Visualizing the Process
Gould-Jacobs Reaction Mechanism
Caption: Key stages of the Gould-Jacobs synthesis pathway.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low synthesis yields.
Data Summary Table
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low yield of cyclized product | Incomplete reaction | Increase cyclization temperature or time; consider microwave heating. | Higher conversion to product. |
| Thermal degradation | Decrease cyclization temperature; use an inert atmosphere. | Cleaner reaction profile, less tar. | |
| Significant tar formation | Polymerization/decomposition | Use a high-boiling solvent for better temperature control; shorten reaction time. | Reduced byproduct formation. |
| Inefficient initial condensation | Impure reactants | Use purified 4-fluoroaniline and DEEM. | Higher yield of the intermediate. |
| Suboptimal conditions | Add a catalytic amount of weak acid; ensure adequate heating. | Faster and more complete condensation. |
References
Technical Support Center: Solutions for 6-Fluoroquinolin-3-ol Solubility in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of solubilizing 6-Fluoroquinolin-3-ol for in vitro assays. Achieving a stable and accurate compound concentration is critical for reliable and reproducible experimental outcomes.[1] This resource is designed to provide you with the necessary strategies and protocols to overcome solubility hurdles.
Understanding the Challenge: The Properties of this compound
Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[2] However, their often hydrophobic nature can present considerable challenges in aqueous-based biological assays. While specific solubility data for this compound is not extensively published, its quinoline core suggests a predisposition to low aqueous solubility. Factors such as its aromatic structure, fluorine substitution, and hydroxyl group will all influence its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A1: The initial and most crucial step is to prepare a high-concentration stock solution in a suitable organic solvent.[1][3] This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.[4]
-
Recommended Primary Solvent: 100% Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for many poorly soluble compounds due to its ability to dissolve both polar and non-polar molecules.[5][6]
-
Alternative Solvents: If DMSO is not compatible with your assay, other organic solvents like ethanol can be considered.[7] However, be mindful that ethanol can have higher cytotoxicity.[7]
Best Practice for Stock Solution Preparation: Always start by creating a concentrated stock solution (e.g., 10-100 mM) in your chosen organic solvent.[8] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or brief sonication.[8] Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[9][10]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[8] The abrupt change from a high-solubility organic solvent to a low-solubility aqueous medium causes the compound to fall out of solution.
Here are several troubleshooting strategies to address this issue:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The working concentration of this compound surpasses its aqueous solubility. | Decrease the final working concentration. It's essential to determine the maximum soluble concentration through a solubility test.[8] |
| Rapid Dilution | Directly adding a concentrated stock to a large volume of media leads to rapid solvent exchange and precipitation. | Perform serial dilutions. First, create an intermediate dilution of the stock in pre-warmed (37°C) media, then proceed with further dilutions.[8] Add the compound dropwise while gently vortexing.[8] |
| Low Media Temperature | Cold media can decrease the solubility of the compound.[8] | Always use pre-warmed (37°C) cell culture media for your dilutions.[8][9] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, potentially causing cytotoxicity or affecting assay results. | Keep the final solvent concentration as low as possible, typically below 0.5%, and ideally below 0.1%.[11] Always include a vehicle control (media with the same final solvent concentration) in your experiments.[4] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[8] | Consider testing different basal media formulations. Sometimes, serum-free media can be more prone to precipitation for certain compounds.[8] |
Q3: Can I adjust the pH to improve the solubility of this compound?
A3: Yes, pH adjustment can be a very effective technique for ionizable compounds.[12][] The solubility of a compound can be significantly influenced by its ionization state, which is dependent on the pH of the solution and the compound's pKa (acid dissociation constant).[14][15]
-
Mechanism: For a compound with a basic functional group (like the nitrogen in the quinoline ring), lowering the pH (making it more acidic) will lead to protonation. This charged form is generally more water-soluble than the neutral form. Conversely, for an acidic functional group (like the hydroxyl group), increasing the pH (making it more basic) will lead to deprotonation, and the resulting anionic form is typically more soluble.
-
Practical Steps: You can attempt to dissolve this compound in a buffer with a pH that is at least one to two units away from its pKa.[16] For example, if the compound is basic, try dissolving it in a slightly acidic buffer.
-
Important Consideration: While adjusting pH can enhance solubility, it's crucial to ensure the final pH of your assay medium is compatible with the biological system you are studying (e.g., cells, enzymes).[8] Significant deviations from physiological pH can impact cell health and enzyme activity.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Determining Maximum Kinetic Solubility in Assay Buffer
This protocol helps you determine the highest concentration of this compound that can be achieved in your assay buffer without immediate precipitation.[17][18]
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Your specific assay buffer or cell culture medium, pre-warmed to 37°C.[8]
-
96-well plate or microcentrifuge tubes.
Procedure:
-
Prepare a High-Concentration Stock: Ensure your compound is fully dissolved in 100% DMSO.[8]
-
Create Serial Dilutions: Prepare a series of dilutions of your stock solution in your pre-warmed assay buffer. For example, you can make 1:100, 1:200, 1:500, and 1:1000 dilutions.[8]
-
Visual Inspection: Immediately after dilution, visually inspect each solution for any signs of precipitation (cloudiness, crystals, or film).
-
Incubation: Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2-24 hours).
-
Final Inspection: After incubation, visually inspect the solutions again for any delayed precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear after incubation is your maximum kinetic solubility under those specific conditions.[8]
Protocol 2: Preparing Working Solutions Using a Serial Dilution Method
This method minimizes the risk of precipitation when preparing your final working solutions.[8]
Materials:
-
High-concentration stock solution of this compound in 100% DMSO.
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C.[8]
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50 mM).[8]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[9] Make an intermediate dilution of your DMSO stock into the warm medium. For example, add 2 µL of a 50 mM stock to 998 µL of medium to get a 100 µM solution with 0.2% DMSO.
-
Perform Final Dilutions: Use this intermediate dilution to make your final working concentrations in pre-warmed medium. This stepwise dilution helps to prevent the compound from crashing out.
Advanced Solubilization Strategies
If the above methods are insufficient, you may consider more advanced formulation approaches. These are often employed in preclinical and formulation development.[19]
-
Co-solvents: The use of co-solvents in combination with pH adjustment can further enhance solubility.[][20] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerin.[][20]
-
Excipients and Surfactants: Excipients like cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[19][21] Surfactants can also be used to create micelles that encapsulate the drug.[22][23]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level to improve its dissolution rate.[21][24]
It is important to note that the use of these advanced methods may require significant formulation development and validation to ensure they do not interfere with the biological assay.[25]
Visualizing the Workflow
General Workflow for Solubilizing this compound
Caption: Workflow for preparing and troubleshooting solutions of this compound.
References
- 1. fastercapital.com [fastercapital.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. lcms.cz [lcms.cz]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. ijpbr.in [ijpbr.in]
- 21. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. scribd.com [scribd.com]
- 24. asiapharmaceutics.info [asiapharmaceutics.info]
- 25. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Fluoroquinolin-3-ol Derivatization
Welcome to the technical support center for the derivatization of 6-fluoroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the chemical modification of this versatile scaffold. Our focus is on providing practical, evidence-based solutions to optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, but its derivatization can be challenging due to the presence of two nucleophilic centers: the phenolic hydroxyl group (C3-OH) and the quinoline nitrogen (N1). The relative reactivity of these sites is highly dependent on the reaction conditions, often leading to mixtures of O- and N-derivatized products. Understanding the factors that govern this selectivity is paramount to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of O- and N-alkylated products. How can I improve the selectivity for O-alkylation?
A1: Achieving high selectivity for O-alkylation in this compound requires careful control of the reaction conditions to favor the deprotonation of the more acidic phenolic hydroxyl group over the quinoline nitrogen.
-
Choice of Base: Employ a base that is strong enough to deprotonate the phenol but not the protonated quinoline nitrogen. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can also be used, but careful stoichiometry is crucial to avoid deprotonation of any residual water, which could lead to side reactions.
-
Reaction Temperature: Lower reaction temperatures generally favor O-alkylation. Start with room temperature and adjust as needed.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are commonly used and can promote the desired Sₙ2 reaction.
-
Phase Transfer Catalysis (PTC): For challenging alkylations, PTC can be highly effective. This technique uses a catalyst, such as a quaternary ammonium salt, to shuttle the phenoxide from an aqueous or solid phase into the organic phase where the alkylating agent resides. This method often provides high yields of O-alkylated products under mild conditions.[1][2]
Q2: How can I favor N-alkylation over O-alkylation?
A2: Selective N-alkylation is more challenging due to the lower basicity of the quinoline nitrogen. However, several strategies can be employed:
-
Protecting the Hydroxyl Group: The most straightforward approach is to protect the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. After protection, the quinoline nitrogen is the only remaining nucleophilic site for alkylation.
-
Mitsunobu Reaction: The Mitsunobu reaction can sometimes favor N-alkylation, depending on the substrate and reaction conditions.[1] It has been observed that in some quinolinol systems, the use of specific phosphines and azodicarboxylates can influence the N/O selectivity.
-
Buchwald-Hartwig Amination: While typically used for forming C-N bonds with amines, a variation of this palladium-catalyzed cross-coupling reaction could potentially be adapted for the N-arylation or N-alkylation of the quinoline nitrogen if a suitable starting material (e.g., a halo-substituted precursor to the quinoline ring) is used.
Q3: My esterification reaction is not going to completion. What can I do?
A3: Incomplete esterification can be due to several factors, including steric hindrance, catalyst deactivation, or unfavorable reaction equilibrium.
-
Use a Coupling Agent: For the direct esterification of the phenolic hydroxyl group with a carboxylic acid, the use of a coupling agent is highly recommended. The Steglich esterification, which employs a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a mild and effective method.[3][4]
-
Activate the Carboxylic Acid: Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an anhydride, before reaction with this compound. This approach often leads to higher yields and faster reaction times.
-
Removal of Water: If using a classic Fischer esterification (acid-catalyzed), ensure that water is effectively removed from the reaction mixture to drive the equilibrium towards the product. However, this method is generally harsh and may not be suitable for this substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Derivatized Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient purification. | 1. Increase reaction time or temperature. 2. Use a more reactive derivatizing agent. 3. Check the stability of your compounds under the reaction conditions. 4. Optimize your work-up and chromatography conditions. |
| Mixture of O- and N-Derivatized Products | 1. Non-selective deprotonation. 2. Inappropriate choice of reaction conditions. | 1. For O-selectivity: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). 2. For N-selectivity: Protect the hydroxyl group first. 3. Explore Mitsunobu conditions, as N/O selectivity can be tuned.[1] |
| Formation of Poly-derivatized Products | 1. Excess derivatizing agent. 2. High reactivity of the mono-derivatized product. | 1. Use a stoichiometric amount of the derivatizing agent. 2. Add the derivatizing agent slowly to the reaction mixture. |
| No Reaction | 1. Inactive derivatizing agent. 2. Insufficiently activating conditions (e.g., weak base, low temperature). 3. Steric hindrance. | 1. Check the purity and activity of your reagents. 2. Use a stronger base or a higher reaction temperature. 3. Consider a different synthetic route or a less sterically hindered derivatizing agent. |
Experimental Protocols (Starting Points for Optimization)
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol provides a general procedure for the O-alkylation of this compound using a primary alkyl halide.
-
To a solution of this compound (1.0 eq) in dry DMF (0.1 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Esterification via Steglich Esterification
This protocol describes the esterification of the phenolic hydroxyl group with a carboxylic acid using EDC and DMAP.[4]
-
To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in dry dichloromethane (DCM) or acetonitrile (0.1 M), add EDC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Selectivity
The choice of reaction conditions dictates the deprotonation equilibrium and, consequently, the selectivity of the derivatization.
Caption: Control of selectivity in this compound derivatization.
Troubleshooting Workflow
Caption: A workflow for troubleshooting derivatization reactions.
References
Stability issues and degradation of 6-Fluoroquinolin-3-ol in solution
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Fluoroquinolin-3-ol. As a valued member of the quinolone family, this compound holds significant potential in various research applications. However, like many heterocyclic compounds, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common stability challenges. Please note that while specific stability data for this compound is limited in publicly available literature, the information herein is synthesized from extensive research on closely related fluoroquinolone analogues and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a gradual loss of potency of my this compound stock solution. What could be the cause?
A1: The loss of potency is likely due to chemical degradation. Several factors can contribute to the instability of this compound in solution. The most common culprits are exposure to light (photodegradation), suboptimal pH, elevated temperature, and the presence of oxidizing agents. Fluoroquinolones are known to be light-sensitive, and even ambient laboratory light can lead to the formation of degradation products over time.[1]
Q2: What are the primary degradation pathways for a compound like this compound?
A2: Based on studies of similar fluoroquinolones, the main degradation pathways include:
-
Photodegradation: UV and even visible light can induce reactions such as defluorination (loss of the fluorine atom), hydroxylation of the quinolone ring, and oxidative cleavage of the molecule.[2][3] The presence of a halogen at certain positions on the quinolone ring can influence photostability.[4]
-
Hydrolysis: The stability of the compound can be pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis, leading to the opening of the quinolone ring or other structural modifications. For many quinolones, degradation is more pronounced in alkaline media.
-
Oxidation: The presence of oxidizing agents, or even dissolved oxygen, can lead to the formation of oxidized derivatives. The piperazine ring, common in many fluoroquinolone antibiotics, is particularly susceptible to oxidation, though this compound lacks this moiety, the quinolone core itself can be oxidized.
Q3: How should I prepare and store my this compound solutions to maximize stability?
A3: To ensure the stability of your solutions, we recommend the following best practices:
-
Solvent Selection: Use high-purity solvents (e.g., HPLC or LC-MS grade). For aqueous solutions, consider using a buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range, depending on the compound's specific pKa values.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1] When working with the solutions, try to minimize exposure to direct and ambient light.
-
Temperature Control: Store stock solutions at low temperatures, such as 4°C or -20°C, to slow down the rate of degradation. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.[5]
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Fresh Preparation: Whenever possible, prepare solutions fresh on the day of use, especially for critical quantitative experiments.
Q4: I see some discoloration in my this compound solution. Is it still usable?
A4: Discoloration is a visual indicator of potential chemical degradation. The appearance of a yellow or brownish tint can signify the formation of chromophoric degradation products. While the solution might still contain some active compound, its purity is compromised. For any quantitative or sensitive biological assays, it is highly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy and reliability of your results.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in my dose-response curves and a general lack of reproducibility in my cell-based assays. Could this be related to the stability of this compound?
-
Answer: Yes, inconsistent biological activity is a classic symptom of compound instability. If the compound degrades in your stock solution or in the assay medium over the course of the experiment, the effective concentration that your cells are exposed to will decrease, leading to variable results.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions for each experiment. Avoid using stocks that have been stored for an extended period, even at low temperatures.
-
Assess Stability in Assay Media: The pH, temperature, and components of your cell culture medium can influence the stability of the compound. To test this, incubate a solution of this compound in your assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Analyze the solution by HPLC at different time points to quantify the extent of degradation.
-
Protect from Light During Incubation: If your assay involves prolonged incubation periods, ensure that the plates are protected from light by wrapping them in aluminum foil or using an incubator with the light turned off.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Question: I am analyzing my this compound sample and see new, smaller peaks in the chromatogram that were not present in the freshly prepared standard. What are these peaks?
-
Answer: The appearance of new peaks is a strong indication of degradation. These peaks represent the various degradation products formed from the parent compound.
Troubleshooting Steps:
-
Characterize the Degradants: If you have access to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of these new peaks. This information is invaluable for proposing potential structures of the degradation products. Common modifications to look for include hydroxylation (+16 Da), loss of fluorine and addition of a hydroxyl group (+1 Da), or dimerization.
-
Perform a Forced Degradation Study: To confirm that these peaks are indeed degradation products, you can perform a forced degradation study (see protocol below). By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can systematically generate and identify the degradation products. This will help you build a degradation profile for your compound.
-
Optimize Chromatographic Method: Ensure your HPLC/LC-MS method is capable of separating the parent compound from its degradation products. This is known as a "stability-indicating method." You may need to adjust the mobile phase gradient, column type, or other chromatographic parameters to achieve adequate resolution.
-
Quantitative Data on Fluoroquinolone Stability
| Fluoroquinolone | Stress Condition | Degradation Rate/Extent | Reference |
| Ciprofloxacin | Photodegradation (simulated sunlight, neutral pH) | Half-life of 0.9 - 2.7 minutes | [3] |
| Norfloxacin | Photodegradation (simulated sunlight, neutral pH) | Half-life of 0.9 - 2.7 minutes | [3] |
| Orbifloxacin | Hydrolysis (pH 1.5-10.5, 100-120°C) | Followed apparent first-order kinetics, stable at room temperature | [6] |
| Ciprofloxacin | Ozonation | Pseudo-first-order kinetics, rate constant of 3.64 x 10⁻³ /min | [7] |
| Flumequine | UV/PDS Oxidation | Reaction rate of 0.0197 min⁻¹ at pH 5 | [8] |
| Various | High-temperature composting (55°C) | 26.36% to 82.9% removal | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines and is designed to identify potential degradation pathways and products.[10][11][12]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber (or a setup with a controlled light source)
-
Oven or water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, but use 0.1 M NaOH instead of HCl and neutralize with HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Incubate at room temperature, protected from light, for a set period.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80-100°C).
-
Also, incubate a solution of the compound at a similar temperature.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of degradation and to profile the degradation products. Aim for 5-20% degradation for meaningful results.[10][13]
Protocol 2: Stability-Indicating HPLC-UV/LC-MS Method
This is a general method that can be used as a starting point for the analysis of this compound and its degradation products. Optimization will be required for your specific instrumentation and sample matrix.
Instrumentation:
-
UPLC or HPLC system with a PDA/UV detector and/or coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm) is a good starting point.[14]
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over a period of 10-20 minutes to elute compounds with a wide range of polarities. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B.
Detection:
-
UV/PDA: Monitor at a wavelength range that includes the absorbance maximum of this compound. A photodiode array detector is useful for assessing peak purity.
-
MS: Use electrospray ionization (ESI) in positive ion mode, as quinolones generally ionize well under these conditions. Perform a full scan to detect all ions and then targeted MS/MS on the parent compound and any observed degradation products to obtain fragmentation patterns for structural elucidation.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Study
Caption: General workflow for a forced degradation study.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 6-Fluoroquinolin-3-ol
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the technical support center for 6-Fluoroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered when working with this compound. As Senior Application Scientists, our goal is to help you achieve the most reliable and reproducible results by minimizing off-target effects.
Introduction: The Challenge of Selectivity
This guide provides a structured, question-and-answer-based approach to help you design robust experiments, troubleshoot unexpected results, and confidently validate your findings.
Part 1: FAQs - Understanding and Identifying Off-Target Effects
This section addresses the fundamental questions surrounding off-target activity.
Q1: What are off-target effects and why are they a major concern with compounds like this compound?
A: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[2] For quinoline-based molecules, which are often designed to fit into the highly conserved ATP-binding pocket of kinases, there is an inherent risk of cross-reactivity with other kinases or ATP-binding proteins.[4]
These unintended interactions are a primary source of experimental artifacts and can lead to:
-
False Positives: Attributing a biological phenotype to the inhibition of the primary target when it is actually caused by an off-target interaction.[5]
-
Misinterpretation of Mechanism of Action (MoA): Incorrectly defining the signaling pathways and cellular processes regulated by the target.[6]
-
Irreproducible Results: Difficulty in reproducing findings across different cell lines or experimental systems that may have varying expression levels of the off-target proteins.[3]
-
Unforeseen Toxicity: In a therapeutic context, off-target effects are a major cause of adverse drug reactions and dose-limiting toxicities.[1][7]
A study using CRISPR-Cas9 to investigate various cancer drugs found that for many, the efficacy was unaffected by the loss of the putative target, indicating that these compounds kill cells primarily via off-target effects.[6][8] This highlights the critical importance of rigorously validating on-target engagement.
Q2: My initial screen with this compound showed potent activity. How can I begin to check if this is an off-target effect?
A: Congratulations on your initial hit. The next critical step is a process of hit validation designed to eliminate false positives and artifacts.[9][10] Here is a logical workflow to begin this process:
Workflow for Initial Hit Triage
Caption: A stepwise workflow for validating a primary screening hit.
-
Generate a Dose-Response Curve: Re-test the compound over a range of concentrations to confirm the initial hit and establish a robust IC50 or EC50 value. Compounds that do not show a clear dose-response relationship may be artifacts.[10]
-
Run an Orthogonal Assay: Use a different experimental method to measure the same biological endpoint.[9] For example, if your primary screen was a fluorescence-based kinase activity assay, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR) or a luminescence-based ATP depletion assay.[13] This helps eliminate artifacts caused by interference with the primary assay's detection technology.[9][10]
Part 2: FAQs - Experimental Design for Minimizing and Detecting Off-Target Effects
Proper experimental design is your first line of defense against off-target effects.[14][15]
Q3: What are the most important controls to include in my experiments with this compound?
A: Robust controls are essential to distinguish on-target from off-target activity. Beyond standard positive and negative controls, you should incorporate the following:
| Control Type | Purpose | Example Application |
| Inactive Structural Analogue | To control for effects related to the chemical scaffold itself, independent of target inhibition. | Synthesize or purchase a close analogue of this compound that is known to be inactive against the primary target. If this analogue reproduces the phenotype, the effect is likely off-target. |
| Structurally Unrelated Inhibitor | To confirm that the observed phenotype is due to inhibition of the target pathway, not a unique off-target of your compound. | Use a well-characterized inhibitor of the same target that has a different chemical structure. If both compounds produce the same effect, it increases confidence in on-target action. |
| Genetic Controls (Knockout/Knockdown) | The "gold standard" for target validation. To prove that the compound's effect is dependent on the presence of the target protein. | Use CRISPR/Cas9 or shRNA to create a cell line lacking your target protein. If this compound no longer produces the biological effect in these cells, it is strong evidence for on-target activity.[6] |
| Target Engagement Assay | To confirm that the compound physically interacts with the target protein in a cellular environment at relevant concentrations. | Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can measure target binding in live cells, linking target occupancy with the phenotypic response.[13] |
Q4: How do I choose the right concentration of this compound to use in my cell-based assays?
A: Using an excessively high concentration is a common cause of off-target effects. Many kinase inhibitors are promiscuous at high concentrations.[16]
-
Stay Close to the IC50/EC50: The working concentration in your cellular assays should ideally be no more than 10-fold higher than the biochemical IC50 (for target inhibition) or cellular EC50 (for the phenotypic effect). A common practice is to test at 1x, 3x, and 10x the EC50.
-
Consider ATP Concentration: For kinase inhibitors, the measured IC50 is dependent on the ATP concentration in the assay.[1] Cellular ATP levels (~1-10 mM) are much higher than those used in many biochemical assays (~10-100 µM). Therefore, a compound may appear less potent in cells. It is crucial to determine a cellular EC50 for your phenotype of interest and use that to guide your dosing.
-
Perform a Selectivity Profile: Test the compound against a broad panel of related targets (e.g., a kinome scan).[13][16] This provides a "Selectivity Index"—a ratio of the IC50 for off-targets versus the on-target.[13] This data is invaluable for interpreting cellular results and selecting an appropriate concentration window where the compound is most selective.
Q5: What is kinome scanning and when should I use it?
A: Kinome scanning, or kinase selectivity profiling, is a high-throughput screening method where your compound is tested against a large panel of kinases (often hundreds) to map its interaction profile.[13][16]
When to use it:
-
Early in Hit-to-Lead Optimization: To ensure that chemical modifications are improving selectivity, not just potency.
-
Before In-Depth Cellular Studies: To understand the potential off-targets of your chosen tool compound. This allows you to anticipate potential confounding effects. For example, if your compound inhibits both your target kinase and a known cell-cycle kinase, you can design experiments to dissect which target is responsible for an observed anti-proliferative effect.
-
To Interpret Unexpected Phenotypes: If you observe a cellular effect that is inconsistent with the known biology of your primary target, a kinome scan can reveal alternative targets that might be responsible.
Several commercial vendors offer kinase profiling services, providing data as percent inhibition at a single concentration or as IC50 values for a broad range of kinases.[16]
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Q6: My results with this compound are not reproducible. What could be the cause?
A: Lack of reproducibility is a major red flag and can stem from several issues:[3]
-
Problem: Compound Purity and Stability
-
Troubleshooting:
-
Re-verify the purity of your current stock using HPLC or LC-MS. Purity should be >95%.[12]
-
Compounds can degrade over time, especially in solution. Use freshly prepared solutions from a powdered stock for each experiment.
-
Consider if the compound is precipitating out of solution in your cell culture media. Check for visible precipitate after adding it to the media.
-
-
-
Problem: Inconsistent Cell Culture Conditions
-
Troubleshooting:
-
Ensure cell passage number is consistent between experiments.
-
Verify the identity of your cell line (e.g., via STR profiling).
-
Maintain strict consistency in media formulation, serum percentage, and cell density.
-
-
-
Problem: An Unidentified Off-Target Effect
-
Troubleshooting:
-
An off-target that is variably expressed in your cells due to culture conditions could lead to inconsistent results.
-
Perform one of the key validation experiments from Q3 (e.g., using an inactive analogue or a structurally unrelated inhibitor) to see if the variability persists. If both your compound and a structurally unrelated inhibitor show the same variability, the issue may lie with the experimental system rather than an off-target.
-
-
Q7: I used CRISPR to knock out my target, but this compound still shows the same effect. What does this mean?
A: This is a very strong indication that the observed effect of your compound is independent of your intended target and is therefore an off-target effect.[6] This result, while perhaps disappointing, is critically important for preventing the investment of resources into a flawed hypothesis.
Next Steps:
-
Trust Your Genetic Data: A clean knockout experiment is one of the most definitive pieces of evidence in pharmacology.
-
Deconvolute the Off-Target: If identifying the true target is a priority, you can use advanced techniques like chemical proteomics (e.g., affinity chromatography coupled with mass spectrometry) to pull down the binding partners of your compound from cell lysates.
-
Pivot Your Project: Use this data to either select a new, more selective compound for your target of interest or, if the off-target effect is therapeutically interesting, begin a new project to identify and validate that new target.
Part 4: Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to verify that this compound binds to its intended target in intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Materials:
-
Cells expressing the target protein.
-
This compound and DMSO (vehicle control).
-
PBS and protease inhibitors.
-
Liquid nitrogen and a thermal cycler or heating blocks.
-
Equipment for protein extraction (e.g., sonicator) and Western blotting.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 10x EC50) and a parallel culture with DMSO for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thawing three times using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature point using Western blotting.
-
Interpretation: In the DMSO-treated samples, the target protein signal will decrease as the temperature increases. In the drug-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" to the right on the melting curve.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. pnas.org [pnas.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubrica.com [pubrica.com]
- 15. researchgate.net [researchgate.net]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the cell permeability of 6-Fluoroquinolin-3-ol derivatives
<_ Technical Support Center: Enhancing Cell Permeability of 6-Fluoroquinolin-3-ol Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for enhancing the cell permeability of this compound derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the challenges you may encounter during your research. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the scientific reasoning behind them, ensuring a robust and validated approach to your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my this compound derivative unexpectedly low?
A1: The cell permeability of fluoroquinolone derivatives is a complex interplay of various physicochemical properties. Low permeability can often be attributed to:
-
Poor Lipophilicity: An optimal balance between hydrophilicity and lipophilicity is crucial for passive diffusion across the cell membrane. Highly polar or excessively lipophilic compounds may exhibit poor permeability. Lipophilicity, often expressed as logP, is a significant factor, with an optimal range for many drugs being 0-3.
-
Molecular Size and Structure: Larger molecules may face steric hindrance when crossing the cell membrane. The molecular structure also dictates the potential for intra- and intermolecular hydrogen bonding, which can impact permeability.
-
Ionization State: The pKa of your compound and the pH of the surrounding environment determine its ionization state. Non-ionized forms of a drug are generally more permeable across lipid membranes.
-
Efflux Pump Activity: Bacteria and eukaryotic cells possess efflux pumps that can actively transport compounds out of the cell, thereby reducing their intracellular concentration. Fluoroquinolones are known substrates for various efflux pumps, which can contribute to both low permeability and drug resistance.[1][2][3]
Q2: What are the initial steps to troubleshoot the poor permeability of my compound?
A2: A systematic approach is key. We recommend the following initial steps:
-
Physicochemical Property Analysis: Determine the experimental logP/logD, solubility, and pKa of your derivative. These parameters will provide a foundational understanding of its permeability challenges.
-
In Silico Modeling: Utilize computational tools to predict permeability and identify potential liabilities in the molecular structure.
-
Preliminary Permeability Assays: Conduct a rapid and cost-effective initial screen using a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[4][5][6][7] This will help you determine if the issue is with passive permeability before moving to more complex cell-based assays.
Q3: What is the difference between PAMPA and a Caco-2 assay?
A3: Both are permeability assays, but they provide different types of information:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane.[4][5][6][7][8] It is a high-throughput and cost-effective method for early-stage screening of passive permeability.[5][6] However, it does not account for active transport or metabolism.[7][8]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium.[9][10][11] This model allows for the assessment of both passive and active transport mechanisms, including efflux.[9][10] It is considered the gold standard for in vitro prediction of human drug absorption.[10]
dot graph "AssaySelection" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Initial Screening"; bgcolor="#F1F3F4"; "PAMPA" [fillcolor="#4285F4", label="PAMPA Assay"]; "Passive_Diffusion" [fillcolor="#34A853", label="Assesses Passive Diffusion"]; "PAMPA" -> "Passive_Diffusion" [label="Measures"]; }
subgraph "cluster_1" { label="Detailed Investigation"; bgcolor="#F1F3F4"; "Caco2" [fillcolor="#EA4335", label="Caco-2 Assay"]; "Active_Transport" [fillcolor="#FBBC05", label="Assesses Active Transport & Efflux"]; "Caco2" -> "Active_Transport" [label="Measures"]; }
"PAMPA" -> "Caco2" [label="Inform next steps", style=dashed, color="#5F6368"]; }
Caption: Decision workflow for permeability assay selection.
Troubleshooting Guides
Issue 1: My this compound derivative shows high lipophilicity but still has poor cell permeability.
Possible Cause: While a certain degree of lipophilicity is necessary for membrane traversal, excessively lipophilic compounds can get trapped within the lipid bilayer of the cell membrane, a phenomenon known as "membrane partitioning." Additionally, high lipophilicity does not guarantee that the compound will not be a substrate for efflux pumps.
Troubleshooting Steps:
-
Assess Efflux Pump Involvement: Perform a bidirectional Caco-2 permeability assay.[11] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that your compound is a substrate for efflux pumps.[11]
-
Protocol: See the detailed Caco-2 permeability assay protocol below.
-
Further Investigation: If efflux is confirmed, you can co-administer known efflux pump inhibitors (e.g., verapamil for P-gp) to identify the specific transporter involved.[11]
-
-
Prodrug Strategy: Consider designing a prodrug of your derivative.[12][13][14] This involves chemically modifying the molecule to a more permeable form that, once inside the cell, is converted back to the active drug.[13][14][15] This approach can be used to temporarily mask polar functional groups that hinder permeability.[12]
-
Nanocarrier Formulation: Explore the use of nanocarriers, such as liposomes or polymeric nanoparticles, to encapsulate your compound.[16][17][18][19] Nanocarriers can enhance cell permeability by facilitating cellular uptake through endocytosis and protecting the drug from efflux.[16]
dot graph "Troubleshooting_High_Lipophilicity" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"High_Lipophilicity_Low_Permeability" [fillcolor="#EA4335", label="High Lipophilicity,\nLow Permeability"]; "Assess_Efflux" [fillcolor="#4285F4", label="Assess Efflux Pump\nInvolvement (Caco-2)"]; "Prodrug_Strategy" [fillcolor="#FBBC05", label="Design Prodrug"]; "Nanocarrier_Formulation" [fillcolor="#34A853", label="Formulate with Nanocarriers"];
"High_Lipophilicity_Low_Permeability" -> "Assess_Efflux"; "High_Lipophilicity_Low_Permeability" -> "Prodrug_Strategy"; "High_Lipophilicity_Low_Permeability" -> "Nanocarrier_Formulation"; }
Caption: Troubleshooting strategies for highly lipophilic compounds.
Issue 2: My derivative shows good permeability in the PAMPA assay but poor activity in cell-based assays.
Possible Cause: This discrepancy often points towards biological factors not captured by the artificial membrane in the PAMPA assay. The most likely culprits are:
-
Efflux Pump Activity: As mentioned previously, your compound may be rapidly removed from the cell by efflux pumps.
-
Metabolic Instability: The compound may be metabolized by intracellular enzymes into an inactive form.
Troubleshooting Steps:
-
Caco-2 Permeability Assay: This is the most direct way to assess the contribution of efflux pumps. A high efflux ratio will confirm this as a significant issue.
-
Metabolic Stability Assay: Incubate your compound with liver microsomes or S9 fractions to assess its metabolic stability. A high clearance rate would indicate that metabolism is a significant factor.
-
Structural Modification: If efflux is the primary issue, consider structural modifications to your derivative to reduce its affinity for efflux transporters. This can be a complex process, but computational modeling can aid in identifying key structural features recognized by these pumps.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA assay.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for UV-Vis or fluorescence detection
Procedure:
-
Prepare the Donor Plate: Add 5 µL of the lipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate.
-
Start the Assay: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis).
-
Calculate Permeability: The apparent permeability coefficient (Papp) can be calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Data Interpretation:
| Permeability Classification | Papp (x 10⁻⁶ cm/s) |
| Low | < 1 |
| Medium | 1 - 10 |
| High | > 10 |
Caco-2 Permeability Assay
This protocol provides a general guideline for a bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical standards
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. TEER values should be above 250 Ω·cm².
-
Prepare Assay Solutions: Dilute the test compound in HBSS to the final desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Collect samples from both compartments at the end of the incubation.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as for A-B permeability, but add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.
-
-
Analysis: Quantify the concentration of the compound in all collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using a similar equation to the PAMPA assay.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Data Interpretation:
| Permeability Classification | Papp (A-B) (x 10⁻⁶ cm/s) |
| Low | < 2 |
| Medium | 2 - 20 |
| High | > 20 |
An efflux ratio > 2 is indicative of active efflux.
Advanced Strategies for Enhancing Permeability
dot digraph "Advanced_Permeability_Enhancement" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Low_Permeability_Compound" [fillcolor="#EA4335", label="this compound Derivative\nwith Low Permeability"]; "Structural_Modification" [fillcolor="#4285F4", label="Structural Modification"]; "Prodrug_Design" [fillcolor="#FBBC05", label="Prodrug Design"]; "Nanocarrier_Delivery" [fillcolor="#34A853", label="Nanocarrier Delivery"]; "Enhanced_Permeability" [fillcolor="#202124", label="Enhanced Cell Permeability"];
"Low_Permeability_Compound" -> "Structural_Modification"; "Low_Permeability_Compound" -> "Prodrug_Design"; "Low_Permeability_Compound" -> "Nanocarrier_Delivery"; "Structural_Modification" -> "Enhanced_Permeability"; "Prodrug_Design" -> "Enhanced_Permeability"; "Nanocarrier_Delivery" -> "Enhanced_Permeability"; }
Caption: Overview of advanced strategies to enhance cell permeability.
1. Prodrug Approach
The prodrug strategy is a powerful tool to overcome permeability barriers.[12][13][14][15][20] By masking polar functional groups, you can increase the lipophilicity of your compound, facilitating its passage through the cell membrane.[12] Once inside the cell, enzymatic or chemical cleavage releases the active parent drug.[13][14]
2. Nanocarrier-Based Delivery Systems
Encapsulating your this compound derivative in nanocarriers offers several advantages:
-
Improved Solubility and Stability: Nanocarriers can protect the drug from degradation and improve its solubility in aqueous environments.
-
Enhanced Permeability: They can facilitate cellular uptake via endocytosis, bypassing traditional diffusion pathways.[16]
-
Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands to direct them to specific cells or tissues.
-
Overcoming Efflux: By entering the cell via endocytosis, nanocarriers can help the drug evade efflux pumps.
Commonly used nanocarriers include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
References
- 1. Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability Assay - Profacgen [profacgen.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01489K [pubs.rsc.org]
- 17. Nanocarrier-Mediated Dermal Drug Delivery System of Antimicrobial Agents for Targeting Skin and Soft Tissue Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanocarriers for ocular drug delivery: Recent advances and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
Technical Support Center: Refinement of Analytical Methods for 6-Fluoroquinolin-3-ol Detection
Introduction
Welcome to the technical support center for the analytical detection of 6-Fluoroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar quinolone derivatives. This compound, as a hydroxylated fluoroquinolone, presents unique analytical challenges due to its polarity and potential for zwitterionic behavior in solution.[1] Its accurate quantification is critical, whether it is being monitored as a pharmaceutical impurity, a metabolite, or a key synthetic intermediate.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods. Our approach is rooted in explaining the fundamental principles behind each experimental choice, empowering you to not only solve immediate problems but also to proactively develop robust and reliable analytical methods.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the predominant method for analyzing fluoroquinolones due to the non-volatile nature of these compounds.[3] A reversed-phase setup is typically the most effective approach.
HPLC: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for this compound analysis? A1: A C18 column is the most common and effective choice for fluoroquinolone analysis.[4] We recommend starting with a standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobic interaction to retain the quinolone structure, while the polar hydroxyl group will influence its elution.
Q2: What mobile phase composition should I begin with? A2: Due to the amphoteric nature of fluoroquinolones, mobile phase pH is a critical parameter for controlling retention and peak shape.[1] A good starting point is a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol.[5] For example, an isocratic elution with 60:40 (v/v) acetonitrile and water containing 0.1% formic acid is a reasonable starting condition.[6] The acidic pH ensures the carboxylic acid group is protonated, preventing ionization and reducing peak tailing.
Q3: Which detection method is most suitable for HPLC? A3: UV detection is robust and widely accessible. Quinolone structures have strong chromophores, with typical maximum absorbance around 280-320 nm.[6] For higher sensitivity and selectivity, especially in complex matrices like biological fluids, fluorescence detection is superior.[4][7] Fluoroquinolones are naturally fluorescent, and a common excitation wavelength is around 280-292 nm, with emission scanned between 450-525 nm.[4][8]
HPLC: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Peak Tailing | 1. Secondary Silanol Interactions: The polar hydroxyl and amine groups on the analyte can interact with free silanol groups on the silica backbone of the column, causing a secondary, stronger retention mechanism for a fraction of the molecules.[9] 2. Mobile Phase pH Incorrect: If the pH is too high, the carboxylic acid group can deprotonate, leading to ionic interactions with the stationary phase. | 1. Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups. 2. Lower Mobile Phase pH: Add an acid modifier like formic acid or phosphoric acid (0.1%) to the mobile phase.[5] This keeps the analyte in a single protonated state, ensuring uniform interaction with the stationary phase. 3. Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol activity. |
| Poor Resolution / Overlapping Peaks | 1. Insufficient Chromatographic Separation: The mobile phase may not have the optimal strength or selectivity for separating this compound from impurities or other components. | 1. Optimize Organic Modifier Percentage: If peaks are eluting too quickly (low resolution), decrease the percentage of acetonitrile/methanol. If they are retained too long, increase it. 2. Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If resolution is poor with one, try the other. 3. Introduce a Gradient: A gradient elution (gradually increasing the organic modifier concentration) can sharpen peaks and improve resolution, especially for complex samples.[8] |
| High Backpressure | 1. System Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column frit or tubing.[10] 2. High Mobile Phase Viscosity: Certain mobile phase compositions (e.g., high methanol content at low temperatures) can increase viscosity. | 1. Filter Samples and Mobile Phase: Always use a 0.45 µm or 0.22 µm filter. 2. Flush the System: Disconnect the column and flush the system with a strong, miscible solvent like isopropanol to remove blockages.[11] 3. Reverse Flush Column: If the blockage is suspected to be at the column inlet, carefully reverse the column and flush with a compatible solvent at a low flow rate. Warning: Check manufacturer's instructions before reversing a column.[10] |
| Baseline Drift / Noise | 1. Column Bleed: The stationary phase is degrading and eluting from the column, often at high temperatures or extreme pH.[9] 2. Mobile Phase Issues: The mobile phase is not properly mixed or degassed, or one component has a high UV absorbance at the detection wavelength.[11] | 1. Ensure pH is within Column Limits: Most silica-based columns are stable between pH 2 and 8. 2. Properly Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use to prevent air bubbles from entering the detector.[11] 3. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize absorbing impurities. |
Experimental Protocol: HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 10 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
A standard HPLC system with a UV detector is used.
-
The parameters below provide a validated starting point.
-
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Acetonitrile : 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve. The method should demonstrate linearity across the desired range.
-
Visualization: HPLC Workflow
Caption: General workflow for HPLC analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (-OH, -NH).[12] These properties can lead to poor chromatographic performance and thermal degradation in the hot GC inlet. Therefore, chemical derivatization is required to make the analyte amenable to GC analysis.[13]
GC-MS: Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound? A1: Derivatization replaces the "active" hydrogens on the hydroxyl (-OH) and any amine groups with non-polar, thermally stable groups.[14] This process achieves three critical goals:
-
Increases Volatility: The resulting derivative has a much lower boiling point, allowing it to vaporize in the GC inlet without degradation.[14]
-
Improves Peak Shape: It eliminates the polar sites that cause peak tailing through interaction with active sites in the GC system.[15]
-
Enhances Mass Spectral Analysis: It often produces characteristic fragmentation patterns that aid in structural confirmation.[13]
Q2: What is a suitable derivatizing agent? A2: Silylation is a common and effective technique for derivatizing polar functional groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are highly effective. BSTFA reacts with the hydroxyl and amine groups to form trimethylsilyl (TMS) derivatives.[14]
Q3: What type of GC column should be used for the derivatized analyte? A3: A low- to mid-polarity column is recommended. A standard non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent choice for separating the TMS-derivatized compound.[6]
GC-MS: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Analyte Peak (Poor Derivatization) | 1. Presence of Water: Silylating reagents are extremely sensitive to moisture. Trace amounts of water in the sample or solvent will preferentially react with the reagent, consuming it before it can react with the analyte. 2. Incomplete Reaction: The reaction time or temperature may be insufficient for the derivatization to go to completion. | 1. Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents. Dry glassware thoroughly in an oven before use. Evaporate the sample to complete dryness under a stream of nitrogen before adding the derivatizing reagent. 2. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 70-80 °C) and/or extend the reaction time (e.g., to 60 minutes) to drive the reaction to completion. |
| Ghost Peaks (Carryover) | 1. Contamination in the Inlet: Non-volatile residues from previous injections can accumulate in the inlet liner and slowly bleed out in subsequent runs, appearing as broad "ghost" peaks.[16] | 1. Regularly Replace the Inlet Liner: This is one of the most critical maintenance steps in GC. Using a deactivated liner is crucial to prevent active sites.[15] 2. Perform Inlet Bakeout: If your instrument allows, bake out the inlet at a high temperature to remove contaminants. 3. Use a Solvent Wash: Program several injections of a strong solvent like hexane or ethyl acetate after your sample sequence to clean the injection pathway. |
| Split or Tailing Peaks (Post-Derivatization) | 1. Poor Injection Technique: Injecting the sample too slowly can cause the sample band to spread out before it reaches the column, resulting in broad or split peaks.[9] 2. Active Sites in the System: Even after derivatization, highly active sites (e.g., a poorly cut column end or metal surfaces) can interact with the analyte.[15] | 1. Use an Autosampler: An autosampler provides fast, reproducible injections, which is critical for good peak shape. 2. Re-cut the Column: Ensure the column is cut cleanly at a 90° angle. A poor cut creates active sites and disrupts the sample path.[9] 3. Trim the Column: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residue or damaged stationary phase.[15] |
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation & Derivatization:
-
Place a known amount of the dried sample extract into a reaction vial.
-
Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Mode | Splitless, 1 µL |
| Injector Temp. | 250 °C |
| Oven Program | Start at 150°C, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | m/z 50-500 |
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and characteristic mass spectrum (look for the molecular ion and common TMS fragments like m/z 73).
-
Quantify using an appropriate internal standard.
-
Visualization: GC-MS Troubleshooting Decision Tree
Caption: Decision tree for common GC-MS troubleshooting steps.
Section 3: Method Validation Principles
Validating an analytical method ensures that it is fit for its intended purpose.[17] Key parameters must be assessed according to guidelines from bodies like the International Council for Harmonisation (ICH).[18]
Method Validation: Frequently Asked Questions (FAQs)
Q1: What are the key parameters to validate for an impurity detection method? A1: For quantifying an impurity like this compound, the following parameters are critical:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., the active pharmaceutical ingredient, other impurities, degradation products).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.[19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
Visualization: Interrelation of Validation Parametersdot
// Core Nodes Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Robustness [label="Robustness"]; LOD_LOQ [label="LOD / LOQ", shape=box, style="rounded,filled", fillcolor="#34A853"];
// Relationships Specificity -> Accuracy; Specificity -> Precision; Linearity -> Accuracy; Linearity -> Precision; Linearity -> LOD_LOQ; Precision -> LOD_LOQ; Accuracy -> Robustness; Precision -> Robustness; }
References
- 1. mdpi.com [mdpi.com]
- 2. cormica.com [cormica.com]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.com [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. fda.gov [fda.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. wjarr.com [wjarr.com]
Strategies to reduce the toxicity of 6-Fluoroquinolin-3-ol analogs
Welcome, researchers and drug developers. This guide serves as a dedicated resource for understanding and mitigating the toxicities associated with 6-fluoroquinolin-3-ol analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your decision-making process in the lab. This center is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your research.
Part 1: Frequently Asked Questions - Understanding Core Toxicities
This section addresses the fundamental toxicity concerns related to the broader fluoroquinolone class, which are highly relevant to the this compound scaffold.
Q1: What are the primary toxicity concerns with fluoroquinolones, and how might they apply to my this compound analogs?
A1: The fluoroquinolone class is associated with a range of adverse effects, many of which are believed to stem from off-target activities. Key concerns include:
-
Mitochondrial Toxicity: Fluoroquinolones can impair mitochondrial function, leading to a reduction in cellular energy (ATP) production and an increase in oxidative stress. This is a crucial factor, as mitochondrial health is vital for numerous cellular processes.[1][2]
-
Oxidative Stress: These compounds can generate reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[1] This is often a downstream effect of mitochondrial dysfunction.
-
Phototoxicity: The presence of a halogen, particularly fluorine, at the C8 position is strongly correlated with light-induced toxicity.[3][4]
-
Genotoxicity: Some quinolones have been shown to be mutagenic. This is influenced by the substituents at the N1, C7, and C8 positions.[3][5] While their primary antibacterial action is inhibiting bacterial DNA gyrase and topoisomerase IV, some analogs can show activity against human topoisomerase II at high concentrations, though this is not considered the primary mechanism of toxicity in humans.[6]
-
Cardiotoxicity (QT Prolongation): Certain structural features, particularly in the C7 side chain, can lead to the inhibition of the hERG potassium channel, which can prolong the QT interval and lead to potentially fatal cardiac arrhythmias.[7]
-
Central Nervous System (CNS) Effects: The substituent at the C7 position significantly influences CNS side effects. Simple pyrrolidine and piperazine rings are often associated with a higher risk.[3][4]
-
Tendinopathy: Fluoroquinolones are known to disrupt collagen and proteoglycan synthesis, which can affect tendon health.[8][9]
For your This compound scaffold, the 3-hydroxyl group adds another dimension. It can serve as a site for Phase II metabolism (e.g., glucuronidation or sulfation), which is typically a detoxification pathway. However, it could also potentially be oxidized, depending on the overall electronic properties of the molecule.
Q2: How does metabolism contribute to the toxicity of these compounds?
A2: Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a double-edged sword. While it's essential for clearing the drug, it can also create toxic byproducts.
Most metabolic alterations for fluoroquinolones occur on the piperazinyl moiety (commonly found at the C7 position).[1][10] These reactions, often oxidative, can sometimes lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. One notable metabolite is the oxoquinolone, which has been linked to drug-drug interactions, such as the inhibition of theophylline metabolism.[10] The rate of metabolism varies significantly among different fluoroquinolones, from as low as 6% for ofloxacin to around 50% for pefloxacin.[10]
Q3: What are the key structural features of a quinolone that act as "toxicity handles" I can modify?
A3: Several positions on the quinolone core are well-known "handles" that can be modified to tune the toxicity profile. Understanding these structure-toxicity relationships (STR) is key to rational drug design.
This diagram illustrates the key positions on the quinolone scaffold that can be modified to mitigate toxicity.
Part 2: Troubleshooting Guide - Addressing Experimental Issues
Here we tackle common problems encountered during preclinical development.
Scenario 1: High Cytotoxicity Observed in a Primary Screen (e.g., HepG2 cells)
-
Problem: My lead this compound analog shows a low IC50 value in a standard cytotoxicity assay, indicating high toxicity to liver cells.
-
Troubleshooting & Next Steps:
-
Confirm the Result: Repeat the assay to ensure the result is reproducible. Use a different cytotoxicity assay (e.g., LDH release vs. MTT) to rule out assay-specific artifacts.
-
Hypothesize the Cause: High cytotoxicity could stem from several mechanisms. The most common culprits for this class are:
-
Mitochondrial Impairment: The compound may be directly interfering with the electron transport chain.
-
Reactive Metabolite Formation: The liver cells (HepG2) are metabolically active and may be converting your parent compound into a toxic species.
-
-
Design Follow-up Experiments:
-
Assess Mitochondrial Toxicity: Use an assay like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A sharp drop in OCR upon compound addition is a strong indicator of mitochondrial toxicity.
-
Evaluate Metabolic Stability: Conduct a metabolic stability assay using human liver microsomes (HLM). (See Protocol 1 below). Rapid degradation of your compound suggests a high potential for metabolite-driven toxicity. If stability is low, proceed to metabolite identification studies to see what is being formed.
-
-
Scenario 2: Positive Signal in a Genotoxicity Assay (e.g., Ames test)
-
Problem: My compound is flagged as potentially mutagenic in a bacterial reverse mutation assay (Ames test).
-
Troubleshooting & Next Steps:
-
Analyze the Structure: Review the structure for known genotoxicity alerts. For quinolones, this is additively controlled by the groups at the N1, C7, and C8 positions.[3][4] A small, planar N1-substituent like cyclopropyl, combined with certain C7 and C8 groups, can increase the risk.
-
De-risk with Structural Modifications: This is a serious liability that often requires a return to chemical synthesis.
-
Modify N1: Replace the cyclopropyl group with a larger, non-planar substituent like a tert-butyl group. This often reduces genotoxicity, but may also impact potency, so a careful balance is needed.
-
Modify C7/C8: Explore alternative substituents at these positions.
-
-
Confirm with a Mammalian Cell Assay: If the structural modifications are not feasible, or if you believe the Ames test result is a false positive, a follow-up assay in a mammalian cell line (e.g., a micronucleus test) is necessary.[5] A positive result in a mammalian system is a significant hurdle for further development.
-
Part 3: Medicinal Chemistry Playbook - Strategies for Rational Design
This section provides actionable strategies to proactively design less toxic molecules.
| Strategy | Target Position | Goal | Recommended Modifications | Rationale |
| 1. Mitigate CNS Effects | C7 | Reduce CNS toxicity and unwanted drug-drug interactions. | Increase steric bulk on the piperazine/pyrrolidine ring (e.g., add methyl or ethyl groups). | Increasing steric bulk can reduce the compound's ability to interact with GABA receptors and inhibit CYP enzymes.[3][4] |
| 2. Reduce Phototoxicity | C8 | Eliminate or reduce light-induced skin reactions. | Replace the C8-halogen (F or Cl) with a methoxy (–OCH3) or hydrogen (–H) group. | Halogens at C8 are strongly implicated in phototoxicity. Methoxy or hydrogen substituents show little to no light-induced toxicity.[3][4] |
| 3. Lower Genotoxicity Risk | N1 | Reduce the potential for mutagenicity. | Replace small, planar groups (e.g., cyclopropyl) with larger, non-planar groups (e.g., 2,4-difluorophenyl, tert-butyl). | This disrupts the planarity and stacking interactions with DNA that can contribute to genotoxicity. |
| 4. Block Metabolic Hotspots | C7-Side Chain | Increase metabolic stability and prevent the formation of reactive metabolites. | Introduce fluorine atoms at positions on the C7-substituent that are susceptible to oxidative metabolism. | The carbon-fluorine bond is very strong and resistant to metabolic cleavage by CYP enzymes. |
Part 4: Protocols & Workflows
Protocol 1: In Vitro Metabolic Stability Assessment
This protocol provides a general method for assessing the metabolic stability of a compound using human liver microsomes (HLM).
Objective: To determine the rate at which a test compound is metabolized by liver enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Testosterone, known for high clearance)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well plates
Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 1 mg/mL).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Initiate Reaction (T=0): Add the HLM working solution to all wells. Pre-incubate for 5 minutes at 37°C. To start the metabolic reaction, add the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Workflow: Toxicity Screening Cascade
The following workflow illustrates a typical decision-making process for triaging compounds based on their toxicity profiles.
// Nodes Start [label="New this compound Analog", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotox [label="Tier 1: Cytotoxicity Assay\n(e.g., HepG2, > 30 µM IC50?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MetStab [label="Tier 2: Metabolic Stability\n(HLM, t½ > 30 min?)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genotox [label="Tier 3: Genotoxicity\n(Ames Test, Negative?)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hERG [label="Tier 4: hERG Assay\n(IC50 > 10 µM?)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Advance [label="Advance to In Vivo Studies", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop1 [label="STOP or Redesign\n(High Cytotoxicity)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop2 [label="STOP or Redesign\n(Poor Stability)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop3 [label="STOP or Redesign\n(Genotoxicity)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop4 [label="STOP or Redesign\n(hERG Liability)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cytotox; Cytotox -> MetStab [label="Yes"]; Cytotox -> Stop1 [label="No"]; MetStab -> Genotox [label="Yes"]; MetStab -> Stop2 [label="No"]; Genotox -> hERG [label="Yes"]; Genotox -> Stop3 [label="No"]; hERG -> Advance [label="Yes"]; hERG -> Stop4 [label="No"]; } caption [label="A typical decision-making workflow for toxicity screening.", fontsize=10];
References
- 1. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment [ouci.dntb.gov.ua]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. You are being redirected... [regenerativemedicinela.com]
- 10. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up Production of 6-Fluoroquinolin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Fluoroquinolin-3-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or manufacturing scale. As a key intermediate in the production of essential fluoroquinolone antibiotics like Ciprofloxacin and Enrofloxacin, robust and scalable synthesis of this compound is of paramount importance.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and scale-up experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis critical?
This compound is a heterocyclic compound that serves as the core structural backbone for many third-generation fluoroquinolone antibiotics. The fluorine atom at the C-6 position is crucial for enhancing the drug's penetration into bacterial cells and its activity against DNA gyrase, thereby increasing its antibacterial efficacy.[3] Its efficient, high-purity production is a critical first step in the supply chain for these vital medicines.
Q2: What is the most common and industrially viable synthetic route for this compound?
The most established and widely used method for constructing the quinoline core is the Gould-Jacobs reaction .[4][5] This multi-step sequence begins with readily available starting materials (a substituted aniline and a malonic ester derivative) and proceeds through a thermal cyclization to form the quinoline ring system.[6] While traditional methods like the Skraup or Friedländer syntheses exist, the Gould-Jacobs pathway is often preferred for its reliability and adaptability to the substitution patterns required for fluoroquinolones.[7]
Q3: What are the primary stages of the Gould-Jacobs synthesis for this target molecule, and what is the single biggest challenge in each?
The synthesis can be broken down into four key stages, each with its own set of challenges that are magnified during scale-up:
-
Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). The main challenge is driving the reaction to completion to avoid unreacted aniline complicating downstream processing.
-
Thermal Cyclization: Heating the intermediate to form the quinoline ring. This is the most critical and challenging step, requiring very high temperatures that risk product decomposition.[5]
-
Saponification (Hydrolysis): Converting the C-3 ethyl ester to a carboxylic acid. The primary difficulty is achieving complete hydrolysis of a potentially poorly soluble and sterically hindered ester without degrading the molecule.[8]
-
Decarboxylation: Removing the C-3 carboxylic acid group to yield the final product. The challenge here is controlling the reaction to prevent side reactions and ensure complete conversion.
The following sections will provide detailed troubleshooting for each of these stages.
Section 2: Troubleshooting Guide for the Gould-Jacobs Synthesis Pathway
This section provides a detailed, problem-oriented guide for scaling up the synthesis of this compound.
Overall Synthesis Workflow
The diagram below outlines the four critical stages of the Gould-Jacobs reaction for producing this compound.
Caption: Gould-Jacobs synthesis workflow for this compound.
Step 1: Condensation Reaction
-
Reaction: 4-Fluoroaniline + Diethyl ethoxymethylenemalonate (DEEM) → Diethyl 2-((4-fluorophenylamino)methylene)malonate.
-
Common Problem: The reaction stalls, leaving significant amounts of unreacted 4-fluoroaniline.
| Potential Cause | Scientific Rationale & Troubleshooting Actions |
| Reversible Reaction | The initial nucleophilic attack of the aniline on DEEM is followed by the elimination of ethanol.[6] This elimination can be reversible. Action: Gently heat the reaction mixture (e.g., to 100-130°C) and apply a slight vacuum or nitrogen sweep to facilitate the removal of the ethanol byproduct, driving the equilibrium towards the product. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, a slight excess of DEEM (e.g., 1.05-1.1 equivalents) can help ensure the complete consumption of the more valuable aniline, simplifying purification. |
| Inadequate Mixing | At scale, poor mixing can lead to localized concentration gradients and incomplete reactions.[9] Action: Ensure the reactor's agitation is sufficient for the vessel size and viscosity of the reaction mixture. Baffles can improve mixing efficiency. |
Step 2: Thermal Cyclization
-
Reaction: Diethyl 2-((4-fluorophenylamino)methylene)malonate → Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Common Problem: Low yield, significant charring, or formation of intractable byproducts. This is often the lowest-yielding step in the sequence.
Causality: The High-Temperature Requirement
This intramolecular cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[6] Temperatures are typically in excess of 250°C.[5] Operating at such high temperatures introduces significant challenges related to product stability.
Caption: The high-energy pathway of thermal cyclization.
Troubleshooting Cyclization Issues
| Potential Cause | Scientific Rationale & Troubleshooting Actions |
| Improper Solvent Choice | The reaction is often run neat or in a very high-boiling, inert solvent to achieve the required temperature and facilitate heat transfer.[5] Action: Use a thermal fluid like Dowtherm™ A or Diphenyl ether. These solvents provide a stable medium and excellent temperature control, which is critical for preventing localized overheating and decomposition.[5] |
| Decomposition Outpacing Cyclization | The kinetics of the desired reaction and undesired decomposition are both temperature-dependent. There is often a narrow optimal window for temperature and time.[10] Action: Perform a time-temperature study at the lab scale to find the optimal balance. For example, heating at 255°C for 60 minutes may give a better yield than 265°C for 30 minutes. Monitor the reaction progress using at-line or in-process HPLC to stop the reaction once the intermediate is consumed, avoiding prolonged exposure to heat.[9] |
| Poor Heat Transfer at Scale | Large reactors have a lower surface-area-to-volume ratio, making efficient and uniform heating difficult. This can create "hot spots" near the reactor walls, leading to localized decomposition, and "cold spots" in the center, resulting in an incomplete reaction.[9] Action: Ensure the reactor is equipped with an appropriate heating jacket (e.g., thermal fluid, not steam) and that the agitation is sufficient to ensure good circulation and uniform heat distribution. |
Table 1: High-Boiling Point Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dowtherm™ A | 257 | Excellent thermal stability, widely used industrially.[5] | Can be difficult to remove, requires high-vacuum distillation. |
| Diphenyl Ether | 259 | Similar properties to Dowtherm A.[5] | Solidifies at room temperature (m.p. 27°C). |
| Mineral Oil | >300 | Inexpensive, inert.[5] | Can be difficult to remove, potential for contamination. |
Step 3: Saponification (Ester Hydrolysis)
-
Reaction: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate + NaOH → Sodium 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Common Problem: Incomplete hydrolysis, requiring long reaction times or excessively harsh conditions that lead to byproduct formation.
| Potential Cause | Scientific Rationale & Troubleshooting Actions |
| Poor Solubility | The quinolone ester intermediate is often a crystalline solid with low solubility in aqueous base, limiting the reaction rate.[8] Action: Introduce a water-miscible co-solvent like THF or ethanol to improve the solubility of the starting material. Be cautious with alcoholic solvents as transesterification is a possible side reaction, though less likely under saponification conditions.[11] |
| Inefficient Base | While NaOH is common, sometimes the choice of cation can influence the reaction. Lithium hydroxide (LiOH) is often cited as being more effective for difficult hydrolyses.[11] Rationale: The smaller size of the Li⁺ ion may coordinate more effectively in the tetrahedral intermediate, and lithium salts are sometimes more soluble. Action: Screen NaOH, KOH, and LiOH to determine the most efficient reagent for your system. |
| Product Inhibition | As the sodium salt of the carboxylic acid is formed, it may precipitate from the reaction mixture, coating the unreacted starting material and preventing further reaction. Action: Ensure sufficient agitation to keep solids suspended. A higher dilution or the addition of a co-solvent can help keep the product salt in solution until the reaction is complete. |
Sample Protocol for Saponification
-
Suspend the crude Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux (approx. 80-90°C).
-
Monitor the reaction progress by HPLC until the starting ester is consumed (<1%).
-
Cool the reaction mixture, and if necessary, remove the organic solvent under reduced pressure.
-
The resulting aqueous solution of the sodium salt can be used directly in the decarboxylation step or acidified to isolate the carboxylic acid intermediate.
Step 4: Decarboxylation
-
Reaction: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid → this compound + CO₂.
-
Common Problem: Incomplete reaction or thermal degradation of the final product.
| Potential Cause | Scientific Rationale & Troubleshooting Actions |
| Insufficient Temperature | The decarboxylation of a β-keto acid proceeds through a cyclic 6-membered transition state, but still requires thermal energy.[12] The reaction is often performed in the same high-boiling solvent used for the cyclization step. Action: If performing as a separate step, ensure the temperature is high enough (typically >200°C) for a sufficient period. If performing in-situ after cyclization and hydrolysis, ensure the final heating phase is adequate for CO₂ evolution to cease. |
| pH Effects | The reaction proceeds on the free carboxylic acid. If the medium is too basic, the carboxylate anion is much less likely to decarboxylate.[13] Action: After saponification, carefully acidify the reaction mixture to protonate the carboxylate before heating for decarboxylation. This is often done to a pH of 2-3. The precipitated carboxylic acid can be isolated and then heated in a separate step, or the acidic slurry can be heated directly if the solvent system is appropriate. |
| Product Instability | The final this compound product, like the intermediates, can be susceptible to thermal degradation if held at high temperatures for too long. Action: Once the reaction is complete (as determined by HPLC or cessation of CO₂ evolution), cool the reaction mixture promptly. |
Section 3: Scale-Up Purification and Analysis
Q: Column chromatography is not feasible for our 10 kg scale production. How can we achieve >99.5% purity for the final product?
At scale, crystallization is the primary method for purification.[9] Developing a robust crystallization process is a critical part of process development.
-
pH-Controlled Precipitation: this compound is amphoteric. Its solubility is highly dependent on pH. A common strategy is to dissolve the crude product in an acidic solution (e.g., dilute HCl) to protonate the quinoline nitrogen, treat with activated carbon to remove colored impurities, filter, and then carefully adjust the pH with a base (e.g., NaOH or NH₄OH) to the isoelectric point, where the compound is least soluble, causing it to crystallize.
-
Anti-Solvent Crystallization: Dissolve the crude product in a suitable solvent in which it is highly soluble (e.g., DMSO, DMF) and then slowly add an "anti-solvent" in which it is poorly soluble (e.g., water, isopropanol, acetonitrile) to induce crystallization.
-
Recrystallization: A traditional method of dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals. Solvent screening is essential to find a system that provides a good yield and excellent impurity rejection.
Q: What are the critical quality attributes (CQAs) to monitor, and which analytical methods should we use?
| Critical Quality Attribute | Recommended Analytical Method | Purpose |
| Assay and Purity | High-Performance Liquid Chromatography (HPLC) with UV detection.[10] | To quantify the amount of this compound and detect any impurities. A gradient method is typically required to resolve all potential process-related impurities. |
| Impurity Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the structure of unknown impurities observed in the HPLC chromatogram, which is crucial for understanding and controlling their formation. |
| Residual Solvents | Gas Chromatography (GC) with Headspace sampling | To quantify the amount of residual high-boiling solvents (e.g., Dowtherm A) or crystallization solvents to ensure they are below ICH limits. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and identity of the final product, especially the presence and position of the fluorine atom. |
References
- 1. apicule.com [apicule.com]
- 2. News - Characteristics Of Pharmaceutical Intermediates [interchinachem.com]
- 3. scielo.br [scielo.br]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antibacterial Activity of 6-Fluoroquinolin-3-ol Against Resistant Strains
The relentless rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), poses a critical threat to global public health. This challenge necessitates the urgent discovery and validation of novel antimicrobial agents. This guide provides an in-depth, objective comparison of a promising novel compound, 6-Fluoroquinolin-3-ol, against established antibiotics, supported by detailed experimental protocols for rigorous validation.
As a member of the fluoroquinolone class, this compound is hypothesized to exert its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[][2][3] These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately, cell death.[4] This mechanism is distinct from that of other antibiotic classes used to treat Gram-positive infections, such as glycopeptides (vancomycin) which inhibit cell wall synthesis[5][6][7], and oxazolidinones (linezolid) which inhibit protein synthesis initiation.[8][9][10] This mechanistic distinction provides a strong rationale for investigating its efficacy against strains that have developed resistance to other drug classes.
This guide is structured to walk researchers through a logical, multi-stage validation process, from establishing baseline activity to characterizing the dynamics of bacterial killing. Each protocol is designed as a self-validating system, incorporating necessary controls and comparators to ensure data integrity and trustworthiness.
Part 1: Foundational Profiling: Minimum Inhibitory Concentration (MIC)
Objective: The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This foundational assay establishes the baseline potency of the compound.
Causality of Experimental Choices:
-
Pathogen Selection: We focus on clinically significant, multidrug-resistant strains:
-
MRSA (e.g., ATCC 43300): Resistance in MRSA is primarily mediated by the mecA gene, which produces a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[13][14][15]
-
VRE (e.g., Enterococcus faecalis ATCC 51299): High-level vancomycin resistance is often mediated by the vanA gene cluster, which alters the target of vancomycin in the cell wall precursor from D-Ala-D-Ala to D-Ala-D-Lac.[16][17][18]
-
-
Comparator Selection: To contextualize the activity of this compound, it must be compared against a panel of standard-of-care agents with different mechanisms of action:
-
Ciprofloxacin: A well-established, second-generation fluoroquinolone. Provides a direct comparison within the same antibiotic class.
-
Vancomycin: A glycopeptide antibiotic, often a last resort for serious MRSA infections.[6][19]
-
Linezolid: An oxazolidinone, important for treating both MRSA and VRE infections.[8][20]
-
-
Methodology: The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 document, is the gold standard for quantitative MIC testing due to its reproducibility and efficiency.[21][22][23]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solutions: Dissolve this compound and comparator antibiotics in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the antibiotic (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.
-
The final volume in each well is 100 µL.
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for MIC Determination."
Data Presentation: Comparative MIC Values (µg/mL)
| Compound | MRSA (ATCC 43300) | VRE (ATCC 51299) |
| This compound | 1 | 2 |
| Ciprofloxacin | >32 | >32 |
| Vancomycin | 1 | >256 |
| Linezolid | 2 | 2 |
(Note: Data are hypothetical for illustrative purposes.)
Part 2: Assessing Bactericidal vs. Bacteriostatic Activity
Objective: While the MIC tells us the concentration needed to inhibit growth, it doesn't distinguish between killing the bacteria (bactericidal) or merely stopping their proliferation (bacteriostatic). The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[24][25][26]
Causality of Experimental Choices: For severe, life-threatening infections, particularly in immunocompromised patients, a bactericidal agent is often preferred. Understanding if this compound is bactericidal is a critical step in evaluating its therapeutic potential. The MBC is determined as a direct follow-on from the MIC assay, leveraging the same dilutions and incubation period for maximum efficiency and direct comparability.[27]
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Perform MIC Test: Complete the MIC assay as described in Part 1.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a quadrant of a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% kill, which corresponds to no more than a few colonies growing on the agar from the 10 µL spot.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for MBC Determination."
Data Presentation: Comparative MIC vs. MBC Values (µg/mL)
| Compound | Organism | MIC | MBC | MBC/MIC Ratio | Interpretation |
| This compound | MRSA | 1 | 2 | 2 | Bactericidal |
| This compound | VRE | 2 | 4 | 2 | Bactericidal |
| Linezolid | MRSA | 2 | >32 | >16 | Bacteriostatic |
(Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.)
Part 3: Characterizing Pharmacodynamics with Time-Kill Kinetic Analysis
Objective: To understand the rate and concentration-dependence of antibacterial activity, a time-kill kinetic assay is essential.[28][29][30] This dynamic assay provides a much richer dataset than the static MIC/MBC endpoints by measuring the change in viable bacterial count over a 24-hour period at various multiples of the MIC.
Causality of Experimental Choices: Time-kill assays reveal crucial pharmacodynamic properties. They show how quickly the compound kills bacteria and whether higher concentrations lead to faster or more extensive killing. This information is vital for predicting in vivo efficacy and optimizing dosing regimens. We test concentrations at, above, and below the MIC (e.g., 0.5x, 1x, 2x, 4x MIC) to build a comprehensive profile of the drug's activity.[31][32]
Experimental Protocol: Time-Kill Kinetic Assay
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB as described for the MIC assay, targeting a starting concentration of ~5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare flasks or tubes containing CAMHB with this compound at concentrations of 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension. Incubate in a shaking water bath at 37°C to ensure aeration and uniform growth.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto non-selective agar plates.
-
Incubate plates for 18-24 hours at 37°C.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity in this assay.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Workflow for Time-Kill Kinetic Assay."
Interpreting the Results
By plotting the data, one can visualize the killing kinetics. For this compound, a rapid, concentration-dependent reduction in bacterial count at concentrations ≥MIC would confirm strong bactericidal activity. In contrast, a bacteriostatic agent like linezolid would typically show an initial drop in CFU/mL followed by a plateau, preventing regrowth but not achieving a 3-log kill.
Conclusion and Forward Outlook
This structured, multi-assay approach provides a robust framework for validating the antibacterial activity of a novel compound like this compound. The hypothetical data presented suggests that this compound demonstrates potent, bactericidal activity against both MRSA and VRE, surpassing the performance of a comparator fluoroquinolone and showing a distinct bactericidal profile compared to the bacteriostatic linezolid.
The successful completion of these in vitro validation steps provides the necessary evidence to advance this compound into further preclinical development, including mechanism of action studies, resistance frequency determination, and in vivo efficacy models. This rigorous, evidence-based approach is fundamental to identifying and developing the next generation of antibiotics to combat the growing crisis of antimicrobial resistance.
References
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. amberlife.net [amberlife.net]
- 7. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 8. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 11. testinglab.com [testinglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 15. droracle.ai [droracle.ai]
- 16. journals.asm.org [journals.asm.org]
- 17. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 23. standards.globalspec.com [standards.globalspec.com]
- 24. microchemlab.com [microchemlab.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. emerypharma.com [emerypharma.com]
- 29. rskoriatechnicals.com [rskoriatechnicals.com]
- 30. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. nelsonlabs.com [nelsonlabs.com]
- 32. scribd.com [scribd.com]
The Evolving Landscape of Quinolones: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroquinolin-3-ol Derivatives
For decades, the fluoroquinolone scaffold has been a cornerstone in the development of potent antibacterial agents. However, the emergence of resistance and the quest for novel therapeutic applications have driven the exploration of structural analogs with modified pharmacophores. This guide delves into the nuanced structure-activity relationships (SAR) of 6-fluoroquinolin-3-ol derivatives, a class of compounds that diverges from the canonical 3-carboxylic acid moiety of traditional fluoroquinolones. By examining the influence of the 3-hydroxyl group and other key structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical space.
The quintessential pharmacophore of fluoroquinolone antibiotics consists of a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus. The carboxylic acid at the C-3 position, in conjunction with the C-4 keto group, is crucial for their antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] The introduction of a fluorine atom at the C-6 position was a significant breakthrough, dramatically enhancing the potency and spectrum of activity of these compounds.[3] This guide will explore the intriguing SAR landscape that emerges when the C-3 carboxylic acid is replaced by a hydroxyl group, a bioisosteric modification that can profoundly alter the biological and physicochemical properties of the quinolone scaffold.
General Structure-Activity Relationships of the Fluoroquinolone Core
Before dissecting the specific role of the 3-hydroxyl group, it is essential to understand the well-established SAR of the broader fluoroquinolone class. These principles provide a foundational context for interpreting the effects of modifications on the this compound backbone.
A summary of key SAR points for the fluoroquinolone nucleus is presented below:
| Position | Substituent Effect on Activity |
| N-1 | Essential for antibacterial activity. Small alkyl groups (e.g., ethyl, cyclopropyl) are often optimal. A cyclopropyl group generally confers high potency.[4] |
| C-2 | Substitution is generally detrimental to activity.[4] |
| C-3 | A carboxylic acid is traditionally considered essential for antibacterial activity by binding to DNA gyrase.[3][4] |
| C-4 | The 4-oxo group is critical for activity.[3] |
| C-5 | Substitution with small groups like amino or methyl can be beneficial.[3] |
| C-6 | A fluorine atom significantly enhances antibacterial potency and cell penetration.[4][5] |
| C-7 | A heterocyclic ring, such as a piperazine or pyrrolidine, is crucial for broad-spectrum activity.[3] |
| C-8 | A halogen (F or Cl) or a methoxy group can modulate activity and pharmacokinetic properties.[3] |
The Impact of the 3-Hydroxyl Group: A Bioisosteric Shift
The replacement of the C-3 carboxylic acid with a hydroxyl group represents a significant bioisosteric modification. This change can alter the molecule's acidity, hydrogen bonding capacity, and overall electronic distribution, leading to a different pharmacological profile. While the 3-carboxy group is pivotal for the antibacterial mechanism of traditional fluoroquinolones, 3-hydroxy quinoline derivatives have demonstrated a range of other biological activities, including anticancer and enzyme inhibitory effects.[6]
Shifting Biological Targets: From Antibacterial to Anticancer and Beyond
The substitution of the 3-carboxyl group with other moieties has been explored as a strategy to convert the antibacterial activity of fluoroquinolones into antitumor activity.[7][8][9] For instance, the introduction of heterocyclic rings at the C-3 position has yielded compounds with potent anticancer properties. While direct and extensive SAR studies on this compound derivatives are limited, the existing literature on related 3-hydroxyquinolines suggests that this scaffold can serve as a template for designing inhibitors of various enzymes.[10][11]
Comparative Analysis of this compound Derivatives
To illustrate the SAR of this class, we will now examine the impact of substitutions at various positions of the this compound core. Due to the limited availability of comprehensive studies on a single, homologous series, the following analysis is a synthesis of data from various sources.
Influence of N-1 Substituents
The nature of the substituent at the N-1 position significantly influences the biological activity of quinolones. In traditional fluoroquinolones, small, lipophilic groups are favored. A similar trend is anticipated for this compound derivatives.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
General Synthetic Procedure for N-Substituted this compound Derivatives
This protocol outlines a common synthetic route for the preparation of N-substituted this compound derivatives, which can be adapted based on the desired N-1 substituent.
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
Substituted 4-fluoroaniline
-
Diethyl malonate
-
Diphenyl ether
-
Appropriate alkyl or aryl halide (for N-1 substitution)
-
Potassium carbonate
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents (e.g., ethanol, DMF)
Procedure:
-
Condensation: A mixture of a substituted 4-fluoroaniline and diethyl malonate is heated, typically in a high-boiling solvent like diphenyl ether, to form the corresponding anilinomethylenemalonate.
-
Cyclization: The intermediate from step 1 is heated at a higher temperature to induce cyclization, yielding the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
N-Alkylation/Arylation: The product from step 2 is reacted with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to introduce the desired substituent at the N-1 position.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed using an acid or base, followed by decarboxylation upon heating, to yield the final this compound derivative.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard method to assess the in vitro antibacterial potency of a compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured overnight in MHB. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The exploration of this compound derivatives represents a compelling avenue for the discovery of novel therapeutic agents. While the C-3 carboxylic acid is a hallmark of traditional fluoroquinolone antibiotics, its replacement with a hydroxyl group opens the door to new biological activities, including anticancer and enzyme inhibitory effects. The foundational SAR principles of the quinolone core, particularly the importance of the 6-fluoro substituent and modifications at the N-1 and C-7 positions, provide a rational framework for the design of new this compound analogs.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a more comprehensive and quantitative SAR. Elucidating the specific molecular targets and mechanisms of action of these compounds will be crucial for their development as clinical candidates. The comparative data and experimental protocols provided in this guide aim to empower researchers to navigate this promising area of medicinal chemistry and unlock the full therapeutic potential of the this compound scaffold.
References
- 1. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis, antitumor activity and SAR of C-3 oxadiazole sulfanylacetylhydrazone-substituted fluoroquinolone analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating the Mechanism of Action of 6-Fluoroquinolin-3-ol
An In-Depth Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the identification of a novel bioactive compound such as 6-Fluoroquinolin-3-ol marks only the beginning of a rigorous journey. To unlock its full therapeutic potential and ensure a successful trajectory towards clinical application, a deep and unambiguous understanding of its mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for the cross-validation of this compound's MoA, designed for researchers, scientists, and drug development professionals. We will move beyond single-point assays, advocating for a multi-pronged, evidence-based approach that ensures scientific integrity and builds a robust case for its therapeutic application.
Postulated Primary Mechanism of Action: Selective Inhibition of Tyrosine Kinase XYZ
The quinoline scaffold, a privileged structure in medicinal chemistry, is frequently associated with kinase inhibition. Based on this precedent, we postulate that the primary mechanism of action for this compound is the selective inhibition of "Tyrosine Kinase XYZ," a hypothetical but representative kinase implicated in a significant disease pathway. The following diagram illustrates the canonical signaling cascade of Tyrosine Kinase XYZ, which, upon activation by an extracellular signal, phosphorylates downstream substrates, leading to a cellular response.
Caption: Canonical Signaling Pathway of Tyrosine Kinase XYZ.
Experimental Cross-Validation: A Triad of Orthogonal Approaches
To rigorously validate this hypothesis, we will employ a triad of experimental approaches: in vitro biochemical assays, cell-based target engagement and functional assays, and assays to rule out common off-target effects. This orthogonal strategy is designed to build a self-validating system, where converging lines of evidence from distinct methodologies provide a high degree of confidence in the proposed MoA.
Part 1: In Vitro Biochemical Assays for Direct Target Interaction
The initial step is to confirm a direct, physical interaction between this compound and its putative target, Tyrosine Kinase XYZ, and to assess its selectivity.
Caption: Workflow for in vitro validation of direct target interaction.
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1][2]
Experimental Protocol:
-
Prepare a serial dilution of this compound and control compounds (e.g., Staurosporine as a non-selective inhibitor) in the appropriate kinase buffer.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing Tyrosine Kinase XYZ and its specific substrate.[3]
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30-60 minutes at room temperature.[3]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Comparative Data: Kinase Inhibition Profile
| Compound | Tyrosine Kinase XYZ IC50 (nM) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| This compound | 15 | >10,000 | >10,000 |
| Staurosporine (Control) | 5 | 8 | 12 |
| Control Inhibitor B | >10,000 | 20 | >10,000 |
This hypothetical data demonstrates the high potency and selectivity of this compound for Tyrosine Kinase XYZ.
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.[4][5]
Experimental Protocol:
-
Immobilize recombinant Tyrosine Kinase XYZ onto a sensor chip.[4]
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.[4]
-
Monitor the change in the refractive index in real-time to measure association.[6]
-
After the association phase, flow running buffer over the chip to measure dissociation.[6]
-
Regenerate the sensor chip surface between different compound concentrations.
-
Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]
Comparative Data: Binding Kinetics
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| Control Compound C | 1.0 x 10^4 | 2.0 x 10^-2 | 2000 |
This hypothetical data confirms a high-affinity binding interaction between this compound and Tyrosine Kinase XYZ.
Part 2: Cell-Based Assays for Target Engagement and Downstream Effects
Confirming that this compound engages its target within the complex environment of a living cell and elicits the expected downstream biological response is a critical validation step.[8][9]
Caption: Workflow for cell-based validation of target engagement and function.
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12]
Experimental Protocol:
-
Culture cells that endogenously express Tyrosine Kinase XYZ.
-
Treat the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Heat the cell suspensions at a range of temperatures.[11]
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]
-
Analyze the amount of soluble Tyrosine Kinase XYZ remaining at each temperature using Western blotting or an ELISA-based method.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve and determine the shift in the melting temperature (Tm).
Comparative Data: Thermal Shift
| Compound | Concentration (µM) | Tm Shift (°C) |
| Vehicle (DMSO) | - | 0 |
| This compound | 1 | +5.2 |
| This compound | 10 | +8.1 |
| Inactive Analogue | 10 | +0.3 |
This hypothetical data provides strong evidence of target engagement in a cellular context.
This assay measures the functional consequence of target inhibition by quantifying the phosphorylation of a known downstream substrate of Tyrosine Kinase XYZ.[14][15][16]
Experimental Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified time.
-
Stimulate the cells with the appropriate ligand to activate the Tyrosine Kinase XYZ pathway.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.[15]
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[15]
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[16]
Comparative Data: Inhibition of Substrate Phosphorylation
| Compound | Concentration (µM) | % Inhibition of Substrate Phosphorylation |
| Vehicle (DMSO) | - | 0 |
| This compound | 0.1 | 25 |
| This compound | 1 | 85 |
| This compound | 10 | 98 |
| Known XYZ Inhibitor | 1 | 90 |
This hypothetical data demonstrates that this compound effectively inhibits the downstream signaling of its target in a dose-dependent manner.
Part 3: Ruling Out Alternative Mechanisms and Off-Target Effects
A crucial aspect of MoA validation is to demonstrate that the observed cellular effects are due to the intended on-target activity and not a result of general cytotoxicity or common off-target interactions.
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18]
Experimental Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.[18]
-
Treat the cells with a range of concentrations of this compound and a known cytotoxic agent (e.g., Doxorubicin).
-
Incubate for a period that is relevant to the intended therapeutic application (e.g., 72 hours).[18]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[19]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the concentration that causes 50% growth inhibition (GI50) and 50% cytotoxicity (CC50).
Comparative Data: Cytotoxicity Profile
| Compound | GI50 (µM) | CC50 (µM) | Therapeutic Index (CC50/GI50) |
| This compound | 0.5 | >50 | >100 |
| Doxorubicin (Control) | 0.08 | 0.2 | 2.5 |
This hypothetical data indicates that this compound exhibits potent anti-proliferative effects at concentrations far below those that induce general cytotoxicity, suggesting an on-target mechanism.
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[21][22] Given the quinoline core of this compound, assessing its potential for hERG inhibition is a critical safety evaluation.
Experimental Protocol:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Perform whole-cell patch-clamp recordings to measure hERG currents.[23]
-
Apply a specific voltage protocol to elicit the characteristic hERG current.[24]
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Determine the IC50 for hERG channel inhibition.
Comparative Data: hERG Inhibition
| Compound | hERG IC50 (µM) |
| This compound | >30 |
| Known hERG Blocker | 0.05 |
This hypothetical data suggests a low risk of cardiotoxicity for this compound.
Conclusion
The comprehensive cross-validation strategy outlined in this guide provides a robust framework for elucidating and confirming the mechanism of action of this compound. By integrating in vitro biochemical assays, cell-based target engagement and functional studies, and critical off-target assessments, researchers can build a compelling and self-validating body of evidence. This multi-faceted approach not only instills confidence in the primary MoA but also proactively identifies potential liabilities, ultimately accelerating the translation of a promising molecule into a safe and effective therapeutic.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 7. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sophion.com [sophion.com]
- 24. fda.gov [fda.gov]
In Vivo Validation of 6-Fluoroquinolin-3-ol's Therapeutic Potential: A Comparative Guide for Neurodegenerative Disease Models
This guide provides a comprehensive framework for the in vivo validation of 6-Fluoroquinolin-3-ol (hereafter designated FQ3O), a novel small molecule hypothesized to act as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition represents a promising therapeutic strategy for neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's disease.[1][2] By blocking KMO, the metabolic flux is shifted away from the production of neurotoxic metabolites, like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the formation of the neuroprotective kynurenic acid (KYNA).[1][3][4]
This document outlines a direct comparison between FQ3O, a well-characterized benchmark KMO inhibitor (Ro 61-8048), and a vehicle control.[5][6][7] The experimental designs detailed herein are intended to rigorously assess pharmacokinetic properties, confirm target engagement, and evaluate preclinical efficacy, providing drug development professionals with a robust roadmap for advancing novel KMO inhibitors.
The Therapeutic Rationale: Targeting the Kynurenine Pathway
The kynurenine pathway (KP) is the primary route for tryptophan catabolism.[3] Under normal physiological conditions, the pathway is tightly regulated. However, in the context of neuroinflammation, a common feature of many neurodegenerative diseases, pathway enzymes like KMO are upregulated.[3] This dysregulation leads to an overproduction of 3-HK and QUIN. QUIN, in particular, is an excitotoxin that can lead to neuronal cell death.[2][8]
KMO sits at a crucial branch point.[3] Its inhibition is a dual-pronged therapeutic strategy: it not only decreases the production of downstream neurotoxins but also shunts the substrate, L-kynurenine (KYN), towards the KYNA production branch, which has neuroprotective properties.[3][4][9] The central hypothesis is that by inhibiting KMO, FQ3O can rebalance this pathway, reduce neurotoxicity, and slow disease progression.
Figure 1: The Kynurenine Pathway and the inhibitory action of FQ3O on KMO.
Phase 1: Pharmacokinetic (PK) and Safety Profiling
Before assessing efficacy, it is imperative to understand how the test compound behaves in a living system. The primary goal of this phase is to establish a dosing regimen that ensures adequate exposure in the target tissue (brain) without inducing overt toxicity. Quinolone derivatives can exhibit a range of metabolic stabilities and clearance rates.[10][11]
Comparative PK Study Design
| Parameter | FQ3O | Ro 61-8048 | Vehicle |
| Animal Model | Male C57BL/6 mice (n=3-5 per time point) | Male C57BL/6 mice (n=3-5 per time point) | Male C57BL/6 mice (n=3-5 per time point) |
| Dose | 30 mg/kg (example) | 30 mg/kg[6] | 5% DMSO in Corn Oil[6] |
| Administration | Oral Gavage (p.o.) | Oral Gavage (p.o.) | Oral Gavage (p.o.) |
| Time Points | 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose | 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose | 2 hours post-dose |
| Matrices | Plasma, Brain | Plasma, Brain | Plasma, Brain |
| Analysis | LC-MS/MS | LC-MS/MS | LC-MS/MS |
Protocol: Murine Pharmacokinetic Study
-
Dosing Preparation: Formulate FQ3O and Ro 61-8048 as a suspension in the vehicle (e.g., 5% DMSO, 50% PEG300 in saline).[5] Sonication may be required to ensure a homogenous suspension.
-
Administration: Administer a single dose of the assigned compound or vehicle to each mouse via oral gavage.
-
Sample Collection: At each designated time point, euthanize a cohort of mice. Collect blood via cardiac puncture into EDTA-coated tubes and immediately perfuse the brain with ice-cold saline.
-
Sample Processing: Centrifuge blood to separate plasma. Snap-freeze plasma and brain tissue in liquid nitrogen and store at -80°C.
-
Bioanalysis: Homogenize brain tissue. Extract FQ3O and Ro 61-8048 from plasma and brain homogenates using protein precipitation (e.g., with acetonitrile). Analyze concentrations using a validated LC-MS/MS method.[10][12]
Expected Data & Interpretation
The analysis will yield key PK parameters. The goal is to demonstrate that FQ3O achieves sufficient brain exposure (Brain/Plasma ratio > 0.5) with a reasonable half-life to support the dosing regimen in subsequent efficacy studies.
| Parameter | FQ3O (Hypothetical) | Ro 61-8048 (Reference) |
| Plasma Cmax (ng/mL) | 1500 | ~1200 |
| Brain Cmax (ng/g) | 950 | ~800 |
| Plasma Tmax (h) | 1.0 | 2.0[5] |
| Plasma T½ (h) | 4.5 | ~6.0 |
| Brain/Plasma Ratio | 0.63 | ~0.67 |
| Oral Bioavailability (%) | 45% | Moderate |
Phase 2: In Vivo Target Engagement & Pharmacodynamic (PD) Assessment
Confirming that a drug interacts with its intended target in a living organism is a critical step in validation.[13][14] For a KMO inhibitor, successful target engagement can be measured directly by observing changes in the levels of KMO's substrate (KYN) and its direct product (3-HK).[1]
Protocol: Pharmacodynamic Biomarker Analysis
-
Study Design: Use a similar study design as the PK study (e.g., Male C57BL/6 mice, single oral dose of 30 mg/kg).
-
Sample Collection: Collect plasma and brain tissue at a time point corresponding to the expected Cmax (e.g., 2 hours post-dose).
-
Metabolite Analysis: Analyze the concentrations of KYN, 3-HK, and KYNA in the plasma and brain homogenates using a validated LC-MS/MS method for kynurenine pathway metabolites.[15][16][17]
-
Data Interpretation: Successful KMO inhibition by FQ3O should result in a significant increase in the substrate KYN and a significant decrease in the product 3-HK, relative to the vehicle-treated group.[1] This will be reflected in a decreased [3-HK]/[KYN] ratio, a key pharmacodynamic biomarker. An increase in KYNA is also expected.[7]
| Group | Brain KYN (nM) | Brain 3-HK (nM) | Brain KYNA (nM) | Brain [3-HK]/[KYN] Ratio |
| Vehicle | 100 ± 15 | 20 ± 4 | 5 ± 1 | 0.20 |
| FQ3O (30 mg/kg) | 250 ± 30 | 5 ± 1.5 | 15 ± 3 | 0.02 |
| Ro 61-8048 (30 mg/kg) | 230 ± 25 | 6 ± 2 | 14 ± 2.5 | 0.026 |
| *Hypothetical data representing significant change from vehicle (p<0.05) |
Phase 3: Preclinical Efficacy in a Neurodegeneration Model
The ultimate test of therapeutic potential is efficacy in a relevant disease model. The 3-nitropropionic acid (3-NP) model in mice is a well-established toxin-induced model that mimics some of the key pathological features of Huntington's disease, including selective striatal degeneration and motor deficits.[18][19][20] 3-NP induces mitochondrial dysfunction, a process implicated in the pathology of neurodegenerative diseases.[18][21]
Comparative Efficacy Study Workflow
Figure 2: Experimental workflow for the 3-NP mouse model efficacy study.
Protocol: 3-NP Induced Neurotoxicity Model
-
Animal Groups: Randomly assign male C57BL/6 mice to four groups (n=10-12 per group).
-
Dosing Regimen:
-
Behavioral Assessment (Day 11):
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from an accelerating rotating rod.[19]
-
Open Field Test: Evaluate general locomotor activity and anxiety-like behavior.
-
-
Endpoint Analysis (Day 12):
-
Euthanize animals and perfuse brains.
-
Histology: Process one hemisphere for Nissl staining to quantify the volume of the striatal lesion.
-
Biomarkers: Use the other hemisphere for LC-MS/MS analysis of kynurenine pathway metabolites to confirm target engagement during the efficacy study.
-
Expected Efficacy Outcomes
Treatment with FQ3O is expected to provide neuroprotection, leading to improved motor performance and reduced striatal damage compared to the vehicle + 3-NP group. The performance should be comparable to the benchmark inhibitor, Ro 61-8048.
| Group | Rotarod Latency (s) | Striatal Lesion Volume (mm³) |
| Vehicle + Saline | 180 ± 20 | 0 |
| Vehicle + 3-NP | 60 ± 15 | 15 ± 3 |
| FQ3O + 3-NP | 140 ± 25 | 5 ± 2 |
| Ro 61-8048 + 3-NP | 135 ± 22 | 6 ± 2.5 |
| *Hypothetical data representing significant improvement vs. Vehicle + 3-NP (p<0.05) |
Conclusion and Future Directions
This guide presents a structured, comparative approach to the in vivo validation of FQ3O, a putative KMO inhibitor. The successful execution of these studies would provide strong evidence for its therapeutic potential. Positive results—demonstrating good brain penetration, robust target engagement, and significant neuroprotection in a relevant disease model—would build a compelling case for advancing FQ3O into further preclinical development, including chronic toxicology studies and evaluation in genetic models of neurodegeneration. The data gathered would be crucial for establishing a therapeutic window and predicting a human equivalent dose, paving the way for potential clinical trials.
References
- 1. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]
- 4. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. conductscience.com [conductscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Benchmarking 6-Fluoroquinolin-3-ol Against Known EGFR Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the novel compound 6-Fluoroquinolin-3-ol against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. We will delve into the rationale for experimental design, present a detailed protocol for determining inhibitory potency, and contextualize the findings within the relevant cell signaling pathway.
The fluoroquinolone scaffold, while historically associated with antibacterial agents that target DNA gyrase, has emerged as a versatile platform in medicinal chemistry.[1][2][3] Its derivatives are being explored for a range of therapeutic applications, including as anticancer agents.[2][4][5] This guide presupposes that preliminary screening has identified this compound as a potential inhibitor of EGFR, a receptor tyrosine kinase whose dysregulation is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC).[6][7]
To rigorously evaluate its potential, this compound must be compared against well-characterized, clinically relevant benchmarks.
Selection of Benchmark Enzyme Inhibitors
An effective comparison relies on selecting appropriate standards. For this guide, we have chosen three prominent EGFR inhibitors that represent different generations and binding mechanisms, providing a robust baseline for evaluation.[8][9][10]
-
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[11][12][13] It acts by competitively binding to the ATP-binding site in the intracellular domain of the receptor, thereby blocking downstream signaling that promotes cell proliferation.[11][12][14]
-
Erlotinib (Tarceva®): Another first-generation reversible EGFR TKI, similar in mechanism to gefitinib.[15][16] It is used to treat NSCLC and pancreatic cancer, particularly in patients with specific EGFR mutations.[15][16][17]
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI.[18][19][20] Osimertinib was designed to be effective against both the initial sensitizing EGFR mutations and the T790M resistance mutation, a common reason for the failure of first-generation therapies.[19][20][21] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[19][20][21]
By benchmarking against these compounds, we can determine not only the relative potency of this compound but also gain preliminary insights into its potential mechanism and place in therapy.
Experimental Design: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor.[22] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. We will use a robust, high-throughput in vitro kinase assay to determine the IC50 values.
Assay Principle: ADP-Glo™ Kinase Assay
The causality behind choosing the ADP-Glo™ Kinase Assay lies in its universality and sensitivity. The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[23][24][25] This is a direct measure of enzyme turnover. The luminescent signal generated is directly proportional to the amount of ADP formed, which in turn correlates with kinase activity.[23][26] This method is highly suitable for screening, as it works with a wide range of kinases and ATP concentrations and is less prone to interference than other methods.[23][26]
The experimental workflow is a self-validating system, proceeding from the kinase reaction to signal detection in a two-step process that minimizes variability.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
-
Compound Plating:
-
Prepare a serial dilution series for this compound, Gefitinib, Erlotinib, and Osimertinib in DMSO. A common starting concentration is 10 mM.
-
Dispense 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
-
Kinase Reaction:
-
Prepare a 2X kinase reaction buffer containing recombinant human EGFR enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Add 5 µL of the 2X kinase reaction buffer to each well.
-
Prepare a 2X ATP solution.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration should be close to the Km value for EGFR to ensure competitive inhibitors are fairly evaluated.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Generation & Detection: [27]
-
Equilibrate the plate and reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[28]
-
Data Presentation and Interpretation
The following table presents illustrative (hypothetical) data from the described experiment. These values are chosen to be scientifically plausible and to demonstrate how this compound might compare to the established inhibitors.
| Compound | Type | Binding Mechanism | IC50 (nM) against EGFR (Wild-Type) |
| This compound | Investigational | Hypothesized: Reversible | 45 nM |
| Gefitinib | 1st Gen TKI | Reversible, ATP-Competitive | 30 nM |
| Erlotinib | 1st Gen TKI | Reversible, ATP-Competitive | 25 nM |
| Osimertinib | 3rd Gen TKI | Irreversible, Covalent | 15 nM |
Interpretation of Results:
Based on this illustrative data, this compound demonstrates potent inhibition of wild-type EGFR, with an IC50 value of 45 nM. Its potency is in the same nanomolar range as the first-generation inhibitors Gefitinib (30 nM) and Erlotinib (25 nM), suggesting it is a promising candidate.[29] As expected, the irreversible third-generation inhibitor, Osimertinib, shows the highest potency (15 nM).[20][21]
The key takeaway is that this compound is a highly active compound against the target enzyme. The next logical steps, which are beyond the scope of this guide, would be to determine its activity against clinically relevant mutant forms of EGFR (e.g., L858R, ex19del, T790M) and to assess its selectivity by screening it against a panel of other kinases. High selectivity for EGFR over other kinases is a crucial attribute for minimizing off-target side effects.[19]
Biological Context: The EGFR Signaling Pathway
To appreciate the significance of inhibiting EGFR, it is essential to understand its role in cellular signaling. EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular kinase domain through autophosphorylation.[6][30]
This activation triggers multiple downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[30] These pathways are central regulators of cell proliferation, survival, growth, and migration.[7] In cancer, mutations can cause EGFR to become constitutively active, leading to uncontrolled cell growth and tumor progression.[7] EGFR inhibitors, like this compound, block this initial activation step, thereby shutting down these pro-cancerous signals.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 3. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 15. Erlotinib - Wikipedia [en.wikipedia.org]
- 16. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Erlotinib for Lung Cancer | MyLungCancerTeam [mylungcancerteam.com]
- 18. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 19. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 20. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 24. eastport.cz [eastport.cz]
- 25. bmglabtech.com [bmglabtech.com]
- 26. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 28. Star Republic: Guide for Biologists [sciencegateway.org]
- 29. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Synthetic Routes to 6-Fluoroquinolin-3-ol: A Guide for Medicinal Chemists
Introduction
6-Fluoroquinolin-3-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds, leveraging the unique electronic properties of the fluorine substituent to enhance metabolic stability, binding affinity, and bioavailability. The strategic placement of the hydroxyl group at the 3-position provides a crucial anchor point for further functionalization, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.
This in-depth technical guide provides a head-to-head comparison of two distinct synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations in terms of yield, scalability, and overall efficiency. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of quinoline-based compounds.
Comparative Overview of Synthetic Strategies
The synthesis of the this compound core can be approached from several angles, primarily revolving around the construction of the quinoline ring system from appropriately substituted aniline precursors. Here, we will compare two prominent strategies:
-
Route 1: Gould-Jacobs Pathway followed by Cyclization and Decarboxylation. This classic approach involves the initial reaction of a fluorinated aniline with a malonic acid derivative, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid intermediate, which is then decarboxylated.
-
Route 2: Skraup-Doebner-von Miller Synthesis. A variation of the traditional Skraup synthesis, this route utilizes a fluorinated aminophenol and an α,β-unsaturated aldehyde or its precursor to construct the quinoline ring in a one-pot reaction.
Below is a high-level overview of the key differences between these two synthetic routes.
Caption: High-level comparison of two synthetic routes to this compound.
Route 1: The Gould-Jacobs Pathway
This synthetic strategy is a robust and well-established method for the synthesis of 4-hydroxyquinolines. The key principle involves the construction of the quinoline ring from an aniline and a malonate derivative, followed by thermal cyclization. A subsequent decarboxylation step yields the desired quinolinol.
Mechanistic Insights
The Gould-Jacobs reaction commences with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by 4-fluoroaniline. This is followed by a thermally induced intramolecular cyclization, which proceeds via an electrophilic aromatic substitution mechanism. The resulting ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is then saponified to the corresponding carboxylic acid, which upon heating, undergoes decarboxylation to afford the tautomeric 6-fluoroquinolin-4-ol. While the direct product is the 4-ol, it exists in equilibrium with the desired 3-hydroxy tautomer, though the 4-oxo form is generally more stable. For the purpose of this guide, we will consider the product as the quinolinol, which can often be derivatized at the 3-position.
Independent Verification of 6-Fluoroquinolin-3-ol's Biological Effects: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 6-Fluoroquinolin-3-ol. As a member of the quinoline family, this compound is situated within a class of molecules renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to rigorously assess the bioactivity of this compound and compare its performance against established alternatives.
Introduction to this compound and the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with diverse therapeutic applications.[1][2] The introduction of a fluorine atom at the 6-position and a hydroxyl group at the 3-position of the quinoline core in this compound suggests potential for novel biological activities. The fluorine substituent can enhance metabolic stability and binding affinity, a common strategy in the development of fluoroquinolone antibiotics.[3][4] The hydroxyl group may participate in hydrogen bonding with biological targets, potentially influencing its mechanism of action.
Given the broad activities of quinoline derivatives, an independent verification of this compound's effects should encompass a multi-pronged screening approach targeting key areas where quinolines have shown promise. This guide will focus on three primary areas of investigation: Anticancer, Antimicrobial, and Neuroprotective effects.
Experimental Design: A Self-Validating Approach
To ensure the trustworthiness of the findings, the experimental design must be self-validating. This involves the use of appropriate positive and negative controls, dose-response studies, and orthogonal assays to confirm initial findings.
Compound Preparation and Characterization
Prior to any biological evaluation, the purity and identity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential to ensure a purity of >95%. The compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. The final concentration of DMSO in the cell culture or assay medium should be kept below 0.5% to avoid solvent-induced artifacts.
Selection of a Comparative Compound Panel
To contextualize the activity of this compound, it is crucial to test it alongside a panel of well-characterized quinoline derivatives and standard-of-care drugs.
| Compound Class | Example Compound | Rationale for Inclusion |
| Fluoroquinolone Antibiotic | Ciprofloxacin | A widely used antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[3][5] |
| Anticancer Quinoline | Camptothecin | A topoisomerase I inhibitor with a quinoline-containing core structure.[6] |
| Neuroprotective Agent | PBT2 (8-hydroxyquinoline derivative) | A metal protein attenuating compound previously investigated for neurodegenerative diseases. |
| Parent Quinoline | Quinoline | To assess the contribution of the core scaffold to any observed activity. |
| Vehicle Control | DMSO | To account for any effects of the solvent. |
Verification of Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving the inhibition of topoisomerases or interference with pyrimidine biosynthesis.[2][6][7][8]
Initial Cytotoxicity Screening
The initial step is to assess the cytotoxic potential of this compound across a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and the comparative compound panel for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mechanistic Investigation: Topoisomerase Inhibition
A common mechanism of action for anticancer quinolines is the inhibition of topoisomerase enzymes.[6]
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and ATP in a reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound, camptothecin (as a positive control for Topo I), and etoposide (as a positive control for Topo II) to the reaction mixture and incubate.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Workflow for Anticancer Activity Verification
Caption: Workflow for verifying the anticancer effects of this compound.
Verification of Antimicrobial Activity
The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the C6 position, are potent inhibitors of bacterial DNA synthesis.[3][4] The structural similarity of this compound warrants an investigation into its antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.
-
Compound Preparation: Prepare two-fold serial dilutions of this compound and ciprofloxacin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol: MBC Assay
-
Subculturing: Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation: Comparative Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | ||
| E. coli | |||
| P. aeruginosa | |||
| Ciprofloxacin | S. aureus | ||
| E. coli | |||
| P. aeruginosa |
Verification of Neuroprotective Effects
Several quinoline derivatives have been investigated for their potential to mitigate neurodegenerative processes.[9] This often involves the inhibition of key enzymes or the reduction of oxidative stress.[9][10]
Assessing Protection Against Oxidative Stress-Induced Cell Death
A common in vitro model for studying neuroprotection involves inducing neuronal cell death with an oxidative toxin like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[11][12]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells. For some experiments, differentiation into a more neuron-like phenotype can be induced using retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or a known neuroprotective agent for 1-2 hours.
-
Toxin Exposure: Induce cytotoxicity by exposing the cells to a fixed concentration of 6-OHDA or H₂O₂ for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously. An increase in cell viability in the pre-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Evaluation of Enzyme Inhibition: Acetylcholinesterase (AChE) and BACE1
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are key therapeutic strategies.[9]
Experimental Protocol: In Vitro Enzyme Inhibition Assays
Commercially available assay kits can be used to determine the inhibitory activity of this compound against AChE and BACE1. These assays are typically colorimetric or fluorometric and are performed in a 96-well plate format. The IC50 values for this compound can be determined and compared to known inhibitors.
Signaling Pathway in Neuroprotection
Caption: Potential mechanism of neuroprotection by this compound.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach for the independent verification of the biological effects of this compound. By employing a comparative strategy with established compounds and utilizing a battery of in vitro assays, researchers can generate a comprehensive profile of this novel molecule's activity. Positive results in these initial screens would warrant further investigation, including more complex cell-based assays, in vivo animal models, and detailed mechanistic studies to elucidate its precise mode of action. The data generated will be crucial for determining the therapeutic potential of this compound and guiding its future development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]
- 8. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of luteolin against apoptosis induced by 6-hydroxydopamine on rat pheochromocytoma PC12 cells [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effects of Allium senescens Extract against 6-Hydroxydopamine in Neurons [mdpi.com]
Assessing the Synergistic Effects of 6-Fluoroquinolin-3-ol with Other Drugs: A Comparison Guide for Researchers
In the landscape of modern drug discovery, the quest for novel therapeutic strategies increasingly turns to combination therapies. The rationale is clear: combining agents with distinct mechanisms of action can yield synergistic effects, leading to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic potential of 6-Fluoroquinolin-3-ol, a compound of growing interest, with other therapeutic agents. Drawing upon established methodologies and field-proven insights, we will explore the experimental design, execution, and interpretation of synergy studies, empowering you to unlock the full therapeutic promise of this molecule.
Understanding this compound: A Mechanistic Hypothesis
While comprehensive biological data on this compound is still emerging, its structural resemblance to the fluoroquinolone class of antibiotics suggests a likely mechanism of action as a topoisomerase inhibitor .[1][2][3] Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition can lead to DNA damage and cell death, making them effective targets in both antibacterial and anticancer therapies.[2][3] For the purpose of this guide, we will proceed with the hypothesis that this compound functions as a topoisomerase inhibitor. This mechanistic assumption will inform our selection of rational drug combinations for synergy screening.
The Rationale for Synergy: Selecting Drug Partners for this compound
The success of a combination therapy hinges on the rational selection of drug partners. The goal is to target distinct but complementary cellular pathways, creating a multi-pronged attack that is more effective than the sum of its parts. Based on our mechanistic hypothesis for this compound, we propose two primary avenues for investigating synergistic interactions:
-
Combination with Pyrimidine Biosynthesis Inhibitors in Oncology: Cancer cells have a high demand for nucleotides to sustain their rapid proliferation. Targeting the de novo pyrimidine biosynthesis pathway can deplete the nucleotide pool, creating a cellular environment where the DNA-damaging effects of a topoisomerase inhibitor like this compound are amplified.[4][5][6]
-
Combination with Other Classes of Antibiotics: In the context of infectious diseases, combining a topoisomerase inhibitor with an antibiotic that targets a different bacterial process, such as cell wall synthesis (e.g., β-lactams) or protein synthesis (e.g., aminoglycosides), can lead to enhanced bactericidal activity and a lower likelihood of resistance development.
Experimental Design: A Roadmap for Assessing Synergy
A robust experimental design is the cornerstone of any reliable synergy study. The following workflow provides a structured approach to quantifying the interaction between this compound and a partner drug.
Caption: Experimental workflow for assessing drug synergy.
Key Experimental Protocols: A Step-by-Step Guide
Determination of IC50/MIC for Single Agents
Before assessing synergy, it is crucial to determine the potency of each drug individually. This is typically expressed as the half-maximal inhibitory concentration (IC50) for cancer cell lines or the minimum inhibitory concentration (MIC) for bacteria.
Protocol: IC50 Determination using MTT Assay (for Cancer Cell Lines)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the partner drug. Treat the cells with a range of concentrations for each drug individually. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for significant cell proliferation (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
The Checkerboard Assay: Quantifying Drug Interactions
The checkerboard assay is a widely used method to systematically evaluate the effects of two drugs in combination across a range of concentrations.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute Drug A (e.g., this compound) along the x-axis and Drug B along the y-axis. This creates wells with varying combinations of both drugs.
-
Cell/Bacterial Inoculation: Add the cancer cells or bacterial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Endpoint Measurement: Measure the biological effect (e.g., cell viability via MTT assay or bacterial growth via optical density).
-
Data Analysis: The resulting data will be used to calculate the Combination Index and generate isobolograms.
Data Analysis and Interpretation: Unveiling the Synergy
The Combination Index (CI) Method
The Combination Index (CI) method, based on the Chou-Talalay method, is a quantitative measure of drug interaction.[7][8] The CI value determines whether the combination is synergistic, additive, or antagonistic.
| Combination Index (CI) Value | Interpretation |
| CI < 1 | Synergy: The effect of the combination is greater than the sum of the individual effects. |
| CI = 1 | Additivity: The effect of the combination is equal to the sum of the individual effects. |
| CI > 1 | Antagonism: The effect of the combination is less than the sum of the individual effects. |
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.[9][10] The doses of two drugs required to produce a specific effect are plotted on the x and y axes. A line connecting these points for the individual drugs is the line of additivity.
Caption: Isobologram illustrating synergistic, additive, and antagonistic effects.
Hypothetical Data Presentation
The following table presents hypothetical data from a checkerboard assay evaluating the combination of this compound with a pyrimidine biosynthesis inhibitor against a cancer cell line.
| This compound (µM) | Pyrimidine Inhibitor (µM) | % Inhibition (Observed) | Combination Index (CI) |
| 0.5 | 0 | 15 | - |
| 0 | 1 | 20 | - |
| 0.5 | 1 | 65 | 0.6 |
| 1 | 0 | 30 | - |
| 0 | 2 | 40 | - |
| 1 | 2 | 85 | 0.4 |
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the synergistic effects of this compound with other drugs. By adopting a hypothesis-driven approach to partner selection and employing robust experimental and analytical methods, researchers can effectively identify and quantify synergistic interactions. The discovery of potent synergistic combinations holds the key to developing next-generation therapies with improved efficacy and a lower propensity for resistance. Further investigation into the precise molecular mechanisms underlying any observed synergy will be crucial for the clinical translation of these findings.
References
- 1. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. Topoisomerase II as a target for repurposed antibiotics in Candida albicans: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of topoisomerase I inhibitor, 7-ethyl-10-hydroxycamptothecin, and irradiation in a cisplatin-resistant human small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoroquinolin-3-ol
This document provides essential, procedural guidance for the safe and compliant disposal of 6-Fluoroquinolin-3-ol. Intended for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. Given the potential hazards associated with halogenated organic compounds, a rigorous and informed approach to waste management is not merely recommended; it is imperative.
Part 1: Hazard Assessment and Proactive Risk Mitigation
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, a conservative approach must be adopted based on its chemical structure—a halogenated quinoline derivative. Structurally similar compounds, such as 6-Fluoroquinoline, are classified as harmful if swallowed and can cause serious eye damage[1]. Quinolines as a class may pose risks of liver damage and are often considered environmental hazards, particularly to aquatic life[2][3][4].
Therefore, this compound must be treated as a hazardous substance. The fluorine atom categorizes it as a halogenated organic compound, which is subject to specific environmental regulations, including land disposal restrictions under the Environmental Protection Agency (EPA)[5][6][7].
Personal Protective Equipment (PPE): Your First Line of Defense
A site-specific risk assessment should always guide PPE selection, but the following table outlines the minimum required protection when handling this compound waste. The causality behind each choice is critical for ensuring comprehensive protection.
| Equipment | Specification | Justification |
| Eye/Face Protection | Chemical splash goggles and/or face shield | Protects against accidental splashes of solutions and contact with solid particulates, which can cause serious eye damage[1][8][9]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. Halogenated compounds can be absorbed through the skin or cause irritation[8][10]. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination[8][11]. |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols, particularly when handling the solid compound outside of a fume hood[9][12]. |
Part 2: Systematic Disposal Protocol
The cornerstone of safe chemical disposal is the rigorous segregation of waste at its point of generation[13]. Never dispose of this compound, in any form, down the sanitary sewer system[3][11]. Its potential aquatic toxicity and persistence make this route of disposal environmentally irresponsible and non-compliant[3].
Step-by-Step Waste Management Workflow
-
Identify and Segregate Waste Streams: Properly categorize all waste that has come into contact with this compound. Do not mix with non-hazardous or other incompatible waste streams.
-
Unused/Expired Solid Compound: The pure chemical waste.
-
Liquid Waste Solutions: Any solutions containing dissolved this compound. It is crucial to segregate halogenated solvent waste from non-halogenated solvent waste[8].
-
Contaminated Labware: Includes items like pipette tips, weigh boats, vials, and rinsed glassware.
-
Contaminated PPE: Used gloves, disposable lab coats, or any other protective gear that is contaminated.
-
-
Containerize and Label Waste Correctly: Use dedicated, compatible, and sealable containers for each waste stream. All containers must be clearly and accurately labeled to prevent accidental mixing and to ensure compliant disposal.
-
Container Type: Use chemically resistant containers that can be securely sealed.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste "[8].
-
The full chemical name: "This compound ".
-
An accurate estimation of the quantity and concentration.
-
The date the waste was first added to the container.
-
-
-
Store Waste in a Designated Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area must be secure, well-ventilated, and away from general lab traffic until it is collected by a certified disposal service[12].
-
Arrange for Final Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company[8]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. The most common and environmentally appropriate disposal method for halogenated organic compounds is high-temperature incineration[5].
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating this compound waste streams.
Caption: Waste segregation workflow for this compound.
Part 3: Emergency Response Protocols
Immediate and appropriate action during a spill or exposure is crucial to mitigate harm.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood[12].
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust from solid spills[9][14].
-
Clean-Up: While wearing full PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste[8].
-
Report: Report the incident to your institution's EHS department[8].
Personnel Exposure and First Aid
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10]. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1][10][15]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1][15]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
References
- 1. echemi.com [echemi.com]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Researcher's Guide to Safely Handling 6-Fluoroquinolin-3-ol: PPE, Operations, and Disposal
As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. This guide provides a comprehensive framework for the safe handling of 6-Fluoroquinolin-3-ol, a key building block in pharmaceutical development. By providing clear, actionable steps, this document aims to be the preferred resource for laboratory safety and chemical management, fostering a culture of trust and responsibility.
The structural relationship of this compound to the broader class of fluoroquinolones necessitates a cautious and well-documented safety protocol. While specific toxicological data for this compound is limited, the known biological activity of related compounds requires that it be handled with appropriate care to avoid potential skin, eye, and respiratory irritation.
Essential Personal Protective Equipment (PPE)
The first line of defense in any laboratory setting is the correct use of Personal Protective Equipment (PPE).[1][2] The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical splash goggles or a face shield worn over safety glasses.[3] | Must conform to ANSI Z.87.1 standards to provide protection from splashes and airborne particles.[3] |
| Hands | Disposable nitrile gloves. | Nitrile offers protection against a wide range of chemicals.[3] Gloves should be inspected before use and changed frequently, especially after any contact with the chemical.[3] |
| Body | A laboratory coat, preferably made of flame-resistant material like Nomex® or 100% cotton.[3] | The lab coat should be fully buttoned to cover as much skin as possible.[3] |
| Respiratory | A NIOSH-approved respirator may be required if engineering controls are not sufficient to maintain exposure below permissible limits.[3] | All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[4] |
| Feet | Closed-toe shoes that cover the entire foot. | Protects against spills and falling objects.[1][3] |
Step-by-Step Operational Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
